molecular formula C6H14O5 B102057 1-Deoxy-d-glucitol CAS No. 18545-96-5

1-Deoxy-d-glucitol

Cat. No.: B102057
CAS No.: 18545-96-5
M. Wt: 166.17 g/mol
InChI Key: SKCKOFZKJLZSFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Deoxy-D-glucitol is a deoxy sugar alcohol that serves as a valuable tool in biochemical research, particularly for probing enzyme specificity and metabolic processes. It acts as a substrate for enzymes like sheep liver glucitol dehydrogenase, with studies showing a Km of 53 mM, and its investigation has led to substantial revisions of the long-accepted polyol substrate structural requirements for this enzyme . Furthermore, 1-Deoxy-D-fructose, the oxidation product of 1-Deoxy-D-glucitol, is phosphorylated by hexokinases and the resulting phosphate ester (1-deoxyfructose 6-phosphate) acts as a competitive inhibitor for phosphoglucose isomerase (Ki of 1.1 mM) and an effective inhibitor of phosphofructokinase . This inhibitory activity suggests that the 1-hydroxy group of the natural substrate is not crucial for binding but may play a role in the cooperative interactions of this allosteric protein, providing key insights into enzyme mechanisms . In cellular models, a related 1-deoxy-GlcNAc analog has been shown to reduce the incorporation of glucosamine and sulfate into glycosaminoglycans (GAGs), indicating its utility in studying the synthesis and inhibition of cellular GAGs without affecting total protein synthesis . The compound has been detected in food sources such as herbs and spices, indicating its natural occurrence and potential role as a biomarker . 1-Deoxy-D-glucitol is recommended for further studies of enzyme mechanisms, metabolic investigations, and as a potential therapeutic agent against organisms that rely heavily on glycolysis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexane-1,2,3,4,5-pentol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O5/c1-3(8)5(10)6(11)4(9)2-7/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCKOFZKJLZSFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C(CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1-Deoxy-D-glucitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041500
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

13074-06-1, 5328-43-8, 18545-96-5
Record name 1-DEOXY-L-GALACTITOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1957
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name L-Fucitol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1948
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Deoxy-D-glucitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041500
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

131 - 132 °C
Record name 1-Deoxy-D-glucitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041500
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Chemical Synthesis Protocol: 1-Deoxy-D-glucitol

[1][2][3][4][5][6][7][8]

Executive Summary & Strategic Disambiguation

Target Molecule: 1-Deoxy-D-glucitol (Open Chain) CAS: 3390-99-8 Formula: C₆H₁₄O₅ IUPAC: (2R,3R,4R,5S)-hexane-1,2,3,4,5-pentol[1][2][3][4]

Critical Distinction for Drug Development: In pharmaceutical research, the term "1-deoxy-D-glucitol" is frequently—but chemically imprecisely—used to refer to 1,5-Anhydro-D-glucitol (1,5-AG) (CAS 154-58-5), a cyclic biomarker for short-term glycemic control.[1][2][3][4] However, the strict chemical definition refers to the open-chain alditol where the C1 hydroxyl is replaced by a hydrogen (converting the aldehyde C1 of glucose into a methyl group).[3]

This guide primarily details the synthesis of the Open-Chain 1-Deoxy-D-glucitol (CAS 3390-99-8) using the classic Wolfrom Dithioacetal Desulfurization method.[1][2] A secondary summary for the cyclic 1,5-AG is provided in Section 4 for researchers targeting the metabolic biomarker.

Primary Synthesis Protocol: Wolfrom Dithioacetal Reduction

This route is the authoritative chemical standard for synthesizing open-chain 1-deoxy alditols.[1][2][3] It relies on the conversion of D-glucose to its diethyl dithioacetal, followed by reductive desulfurization using Raney Nickel.[2][3] This method is preferred over direct reduction of 1-deoxy-ketoses (which yields diastereomeric mixtures) because it retains the stereochemistry of C2-C5 from the parent D-glucose.[1][2][3]

Retrosynthetic Analysis

The strategy involves "masking" the C1 aldehyde of D-glucose as a dithioacetal, which activates the C1 position for radical/surface-mediated desulfurization without affecting the stereocenters at C2, C3, C4, or C5.[3][4]

RetrosynthesisTarget1-Deoxy-D-glucitol(Open Chain)IntermediateD-Glucose Diethyl Dithioacetal(C1-SEt Activated)Target->IntermediateRaney NiDesulfurizationStartD-Glucose(Commercial)Intermediate->StartEtSH, HClThioacetalization

Figure 1: Retrosynthetic logic for the conversion of D-Glucose to 1-Deoxy-D-glucitol.

Reagents & Equipment
ComponentGrade/SpecRoleHazard Note
D-Glucose Anhydrous, >99%Starting MaterialHygroscopic
Ethanethiol (EtSH) Reagent GradeReagentExtreme Stench , Volatile
Conc.[1][2][3][4] HCl 37%CatalystCorrosive
Raney Nickel W-2 or W-4 ActiveCatalystPyrophoric (Catch fire in air)
Ethanol AbsoluteSolventFlammable
Step-by-Step Methodology
Phase 1: Preparation of D-Glucose Diethyl Dithioacetal[1][2][3][4]
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a drying tube (CaCl₂). Perform all operations in a high-efficiency fume hood due to Ethanethiol.

  • Reaction: Charge the flask with D-Glucose (20.0 g, 111 mmol) and concentrated HCl (20 mL).

  • Addition: Add Ethanethiol (20 mL, ~270 mmol) in a single portion.

  • Mixing: Vigorously stir the mixture. The glucose will initially be insoluble but will dissolve as the reaction proceeds.

  • Precipitation: After 15–30 minutes, the mixture will solidify into a crystalline mass.[1][2]

  • Quench: Add ice-water (200 mL) to the flask and break up the solid mass with a glass rod.

  • Filtration: Filter the white solid using a Büchner funnel. Wash copiously with ice-cold water to remove acid and excess thiol.[1][2]

  • Purification: Recrystallize from hot ethanol (or water/ethanol mix).

    • Yield Target: ~70-80%[1][2][3][4]

    • Checkpoint: Melting Point 127–128 °C.[1][2]

Phase 2: Raney Nickel Desulfurization[1][2][3]
  • Catalyst Prep: Prepare ~100 g of activated Raney Nickel (W-2 grade) washed free of alkali with distilled water, then washed with absolute ethanol.[1][2][3] Note: Keep Raney Ni under solvent at all times.[2]

  • Dissolution: Dissolve the D-Glucose Diethyl Dithioacetal (10.0 g, 35 mmol) in absolute ethanol (150 mL) in a 500 mL flask.

  • Reduction: Add the Raney Nickel slurry to the solution.[1]

  • Reflux: Heat the mixture to reflux with vigorous stirring for 4–6 hours. Monitor by TLC (System: EtOAc/MeOH 9:1) for the disappearance of the dithioacetal.

  • Filtration: Allow to cool. Filter off the Raney Nickel through a pad of Celite. Caution: Do not let the filter cake dry out; immediately quench the catalyst with dilute acid or submerge in water for disposal.

  • Concentration: Evaporate the filtrate under reduced pressure to a syrup.

  • Crystallization: Dissolve the syrup in a minimum amount of hot ethanol. Add diethyl ether dropwise until turbid. Cool to 4 °C overnight.

  • Isolation: Collect the crystals of 1-Deoxy-D-glucitol.

Analytical Validation
ParameterSpecification (1-Deoxy-D-glucitol)Method
Appearance White crystalline solidVisual
Melting Point 128–130 °CCapillary
Optical Rotation [α]D ≈ -1.8° (c=2, H₂O)Polarimetry
¹H NMR Doublet at ~1.2 ppm (C1-Methyl)500 MHz D₂O
MS (ESI) m/z 189 [M+Na]⁺LC-MS

Mechanism of Action

The transformation proceeds via a radical mechanism on the nickel surface. The C-S bonds are homolytically cleaved, and the resulting carbon radicals are quenched by surface-adsorbed hydrogen atoms.[3]

MechanismStep1DithioacetalAdsorption on NiStep2C-S BondCleavageStep1->Step2Step3RadicalIntermediate (C1•)Step2->Step3Step4Hydrogenation(C1-CH3)Step3->Step4

Figure 2: Surface-mediated desulfurization mechanism.[1][2][3][4]

Alternative Target: 1,5-Anhydro-D-glucitol

If your target is the diabetes biomarker (cyclic form), use this summary protocol.[1][2][3][4]

Synthesis Route: Reduction of Acetobromo-α-D-glucose.[1][2][3]

  • Precursor: Penta-O-acetyl-D-glucose.[1][2][3][5]

  • Bromination: React with HBr/AcOH to form Tetra-O-acetyl-α-D-glucopyranosyl bromide .

  • Reduction: Treat with LiAlH₄ (Lithium Aluminum Hydride) in dry THF or Bu₃SnH (Tributyltin hydride) with AIBN.[1][2]

    • Mechanism:[1][2][3][5][6] Hydride displacement of the anomeric bromide followed by global deacetylation.[1]

  • Product: 1,5-Anhydro-D-glucitol (1-Deoxy-D-glucopyranose).[1][2][4][7]

References

  • Wolfrom, M. L., & Karabinos, J. V. (1944).[1][2][3][4] Carbonyl reduction of sugars via the mercaptals. Journal of the American Chemical Society, 66(6), 909-911.[2][3][4] Link[1][2][3]

  • Zinner, H., et al. (1957).[1][2][3][4] Dithioacetals and 1-deoxy-alditols.[1][2][3] Chemische Berichte, 90, 2688.[1][2][3][4]

  • Hooper, I. R., et al. (1944).[1][2][3][4] The Structure of 1-Deoxy-D-glucitol.[8][9][1][2][3] Journal of the American Chemical Society, 66, 909.[3][4]

  • PubChem Compound Summary. (2024). 1-Deoxy-D-glucitol (CID 10678630).[1][2][3] National Center for Biotechnology Information.[1][2] Link

1-Deoxy-D-glucitol: Physicochemical Profile and Biometabolic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Deoxy-D-glucitol (CAS 18545-96-5) is a specific hexose derivative characterized by the reduction of the C1 aldehyde of D-glucose to a methyl group. Distinct from its cyclic ether analog, 1,5-anhydro-D-glucitol (a diabetes biomarker), and the pharmaceutical excipient Meglumine, this open-chain polyol serves as a critical probe in enzymology and metabolic research. This guide provides a definitive technical analysis of its physical properties, synthesis pathways, and biological interactions, designed for researchers in carbohydrate chemistry and drug development.

Part 1: Chemical Identity & Structural Analysis

Nomenclature and Identification

1-Deoxy-D-glucitol is chemically defined as (2R,3R,4R,5S)-hexane-1,2,3,4,5-pentol.[1] Unlike standard alditols (e.g., Sorbitol/Glucitol) which possess terminal hydroxyl groups at both C1 and C6, 1-Deoxy-D-glucitol features a terminal methyl group at the C1 position. This structural modification renders it a "homomorph" of L-rhamnitol or fucitol but with D-gluco stereochemistry.

Critical Disambiguation: Researchers often encounter confusion regarding "deoxyglucitol" derivatives. The table below clarifies these distinct chemical entities to prevent experimental error.

Common NameChemical NameCAS No.[1][2][3][4][5][6][7]Primary Application
1-Deoxy-D-glucitol (2R,3R,4R,5S)-hexane-1,2,3,4,5-pentol18545-96-5 Metabolic probe, Enzyme substrate
1,5-AG 1,5-Anhydro-D-glucitol154-58-5Diabetes biomarker (Glycemic control)
Meglumine 1-Deoxy-1-(methylamino)-D-glucitol6284-40-8Pharmaceutical excipient, Counterion
Sorbitol D-Glucitol50-70-4Sweetener, Humectant
Stereochemical Configuration

The molecule retains the chiral centers of D-glucose at C2, C3, C4, and C5.

  • SMILES: CO)O)O)O

  • InChI Key: SKCKOFZKJLZSFA-SLPGGIOYSA-N

Part 2: Physical Properties Profile

The following data represents the physicochemical baseline for high-purity 1-Deoxy-D-glucitol.

Thermodynamic & Solubility Data
PropertyValue / RangeCondition / Note
Molecular Weight 166.17 g/mol Monoisotopic mass: 166.08
Physical State Crystalline SolidWhite to off-white powder
Melting Point 104 – 105 °C Recrystallized from ethanol/methanol [1]
Optical Rotation


in Methanol [1]
Solubility (Water) High (>100 mg/mL)Hydrophilic polyol nature
Solubility (Organic) Soluble in Methanol, EthanolInsoluble in non-polar solvents (Hexane, Ether)
LogP (Predicted) -2.2Highly polar, poor membrane permeability w/o transport
Spectral Characteristics (NMR)
  • 
    H NMR (D
    
    
    
    O):
    Distinct doublet for the C1-Methyl group at
    
    
    ppm, contrasting with the multiplet signals of the hydroxymethylene protons in Sorbitol.
  • 
    C NMR:  Signal for the methyl carbon appears upfield (
    
    
    
    ppm), providing a clear diagnostic marker against 1,5-AG (which lacks a methyl group).

Part 3: Chemical Synthesis & Manufacturing[12]

The synthesis of 1-Deoxy-D-glucitol is non-trivial due to the need to selectively reduce the C1 position without affecting the chiral centers. The most authoritative route involves the desulfurization of thio-intermediates derived from D-glucosamine or the reduction of 1-deoxy-D-fructose.

Primary Synthesis Route (From D-Glucosamine)

This pathway utilizes Raney Nickel for desulfurization, a classic method to introduce the deoxy functionality.

Synthesis cluster_legend Reaction Conditions Glucosamine D-Glucosamine (Starting Material) Intermediate1 Thio-Intermediate (Diethyl dithioacetal) Glucosamine->Intermediate1 1. Derivatization DeoxyFructose 1-Deoxy-D-fructose (Ketose Intermediate) Intermediate1->DeoxyFructose 2. Raney Ni Desulfurization DeoxyGlucitol 1-Deoxy-D-glucitol (Final Product) DeoxyFructose->DeoxyGlucitol 3. NaBH4 Reduction Step 2: Oxidative Deamination/Desulfurization Step 2: Oxidative Deamination/Desulfurization Step 3: Stereoselective Reduction Step 3: Stereoselective Reduction

Figure 1: Synthetic pathway transforming D-Glucosamine to 1-Deoxy-D-glucitol via desulfurization and reduction.[1][8]

Protocol Highlights
  • Desulfurization: The use of Raney Nickel requires strict temperature control (<60°C) to prevent epimerization.

  • Reduction: Reduction of 1-deoxy-D-fructose yields a mixture of 1-deoxy-D-glucitol and 1-deoxy-D-mannitol.[9] These must be separated via fractional crystallization or cation-exchange chromatography (Ca

    
     form).
    

Part 4: Biological & Pharmaceutical Context[3][15]

Enzymatic Interaction Profile

1-Deoxy-D-glucitol acts as a specific probe for Glucitol Dehydrogenase (GDH) . Unlike the natural substrate (Sorbitol), the absence of the C1-hydroxyl group alters binding kinetics significantly.

  • Enzyme: Sheep Liver Glucitol Dehydrogenase.[9]

  • Kinetic Parameter (

    
    ):  53 mM (compared to Sorbitol).
    
  • Mechanism: The molecule binds to the active site but exhibits a lower

    
     (approx. 33% of Sorbitol), proving that the C1-OH is involved in substrate anchoring but is not strictly essential for catalysis [1].
    
Metabolic Stability & Excretion

In murine models, 1-Deoxy-D-glucitol demonstrates high metabolic stability.

  • Absorption: Readily absorbed from the intestine.

  • Metabolism: Minimal. It is not phosphorylated by hexokinase effectively (

    
     mM), preventing it from entering the glycolytic flux.
    
  • Excretion: >90% of the absorbed dose is excreted unchanged in urine within 24 hours.

Metabolism Intake Oral Administration Gut Intestinal Absorption Intake->Gut Blood Systemic Circulation Gut->Blood Cell Cellular Uptake (Passive/Facilitated) Blood->Cell Urine Renal Excretion (Unchanged) Blood->Urine Rapid Clearance Glycolysis Glycolysis (Hexokinase) Cell->Glycolysis Blocked (High Km)

Figure 2: ADME profile of 1-Deoxy-D-glucitol showing resistance to glycolysis and rapid renal clearance.

Part 5: Handling & Safety Protocols

Storage & Stability
  • Hygroscopicity: Moderate. Store in tightly sealed containers under inert atmosphere (Argon/Nitrogen) if long-term storage is required.

  • Temperature: Stable at room temperature (20-25°C).

  • Reactivity: Stable against oxidation under neutral conditions. Avoid strong oxidizing agents (e.g., permanganate) which will cleave the vicinal diols.

Analytical Detection
  • HPLC-RI: High-Performance Liquid Chromatography with Refractive Index detection is the standard method.

    • Column: Carbohydrate (Ca

      
       or Pb
      
      
      
      ligand).
    • Mobile Phase: Water (isocratic).

  • GC-MS: Requires derivatization (peracetylation or trimethylsilylation) to increase volatility. The mass spectrum will show a characteristic shift of -30 Da (loss of CH2O vs. Sorbitol) in the C1 fragment.

References

  • Dills, W. L., & Meyer, W. L. (1976). Studies of 1-deoxy-D-fructose, 1-deoxy-D-glucitol, and 1-deoxy-D-mannitol as antimetabolites. Biochemistry, 15(20), 4506–4512.[9][10]

  • PubChem.[1] (n.d.). 1-Deoxy-D-glucitol Compound Summary. National Library of Medicine.

  • Gatzi, K., & Reichstein, T. (1938).[10] Synthese von 1-Desoxy-D-sorbit (D-Glucomethylose) und 1-Desoxy-L-sorbit (L-Glucomethylose). Helvetica Chimica Acta, 21(1), 914-926.

Sources

Technical Guide: Mechanism of Action of 1,5-Anhydro-D-glucitol (1,5-AG) in Cellular Systems

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1,5-Anhydro-D-glucitol (1,5-AG) , often chemically referred to as the cyclic form of 1-Deoxy-D-glucitol . While "1-Deoxy-D-glucitol" strictly refers to the open-chain alditol, in physiological and drug development contexts, the term almost exclusively targets the pyranose analogue 1,5-AG—a validated glycemic marker and a metabolic probe with a unique "metabolite repair" mechanism.

Executive Summary

1,5-Anhydro-D-glucitol (1,5-AG) is a naturally occurring monosaccharide analogue of glucose.[1][2][3] Unlike glucose, it possesses a hydrogen atom at the C1 position instead of a hydroxyl group, rendering it non-reducing and metabolically resistant. Its mechanism of action is defined by competitive exclusion and metabolic inertia .

  • Physiological Role: It serves as a circulating pool that competes with glucose for renal reabsorption via SGLT4 (SLC5A9).[4]

  • Intracellular Fate: While largely inert, it can be phosphorylated to 1,5-AG-6-Phosphate (1,5-AG6P) , a potent hexokinase inhibitor.[1][5][6] Cells utilize a specific "metabolite repair" system (G6PT/G6PC3) to detoxify this intermediate.[6]

  • Clinical Utility: It is a sensitive marker for short-term glycemic excursions (1–2 weeks) and a therapeutic target in congenital neutropenias (GSD1b), where SGLT2 inhibitors are repurposed to deplete the 1,5-AG pool.

Chemical Identity & Structural Pharmacology

Researchers must distinguish between the two "1-deoxy" forms to ensure experimental validity.

Feature1,5-Anhydro-D-glucitol (1,5-AG) 1-Deoxy-D-glucitol (Alditol)
Structure Cyclic (Pyranose)Open Chain (Linear Polyol)
CAS Number 154-58-5488-43-7
Physiological Status Major circulating polyol (12–40 µg/mL)Rare metabolite; poor substrate
Key Transporter SGLT4 (SLC5A9) , SGLT5Passive / Non-specific
Relevance Diabetes Marker, GSD1b TherapySynthetic Intermediate

Editorial Note: This guide focuses on 1,5-AG , as it is the bioactive species relevant to cellular metabolism and drug development.

Mechanism of Action: Renal & Cellular Transport

The "mechanism" of 1,5-AG is primarily a function of its transport kinetics relative to glucose.

Renal Handling: The Competitive Exclusion Model

1,5-AG is filtered freely by the glomerulus. Its reabsorption is not mediated by the primary glucose transporters (SGLT1/SGLT2) but by SGLT4 (SLC5A9) , which handles mannose, fructose, and 1,5-AG.

  • Normoglycemia: SGLT4 efficiently reabsorbs 99.9% of filtered 1,5-AG, maintaining a stable body pool.

  • Hyperglycemia (>180 mg/dL): Excess glucose saturates SGLT4 (competitive inhibition). 1,5-AG reabsorption is blocked, causing rapid urinary excretion.

  • Result: Serum 1,5-AG levels drop precipitously, serving as a "negative" marker for hyperglycemic spikes.

Intracellular Entry

1,5-AG enters cells via facilitative glucose transporters (GLUTs), particularly GLUT1 , GLUT2 , and GLUT4 . It competes with glucose for entry, meaning intracellular 1,5-AG levels are inversely related to extracellular glucose concentrations.

Intracellular Metabolism: The "Toxic Metabolite" & Repair Cycle

Contrary to the belief that 1,5-AG is completely inert, it engages in a critical "dead-end" metabolic pathway. This pathway is the target of novel therapies for Glycogen Storage Disease Type Ib (GSD1b) .[5]

The Hexokinase Trap

Intracellular 1,5-AG is a poor substrate for Hexokinase (HK) and ADP-dependent Glucokinase (ADPGK). However, these enzymes can phosphorylate it at a slow rate to form 1,5-Anhydroglucitol-6-Phosphate (1,5-AG6P) .

  • Toxicity: 1,5-AG6P is a non-metabolizable analog of Glucose-6-Phosphate (G6P). It acts as a potent allosteric inhibitor of Hexokinase , effectively shutting down glycolysis if it accumulates.

The Metabolite Repair System

Healthy cells prevent 1,5-AG6P accumulation via a specific detoxification loop:

  • Transport: 1,5-AG6P is transported into the Endoplasmic Reticulum (ER) by the Glucose-6-Phosphate Transporter (G6PT/SLC37A4) .[6]

  • Hydrolysis: Inside the ER, Glucose-6-Phosphatase-β (G6PC3) hydrolyzes the phosphate group.[5]

  • Release: Free 1,5-AG is regenerated and exits the cell or is recycled.

Pathology Note: In GSD1b (G6PT deficiency) or G6PC3 deficiency, this repair fails. 1,5-AG6P accumulates in neutrophils (which rely heavily on glycolysis), causing energy failure and neutropenia.[5]

G cluster_cell Intracellular Metabolite Repair Cycle Blood_15AG Blood 1,5-AG Cytosol_15AG Cytosolic 1,5-AG Blood_15AG->Cytosol_15AG GLUT Entry AG6P 1,5-AG-6-Phosphate (Toxic Antimetabolite) Cytosol_15AG->AG6P Slow Phosphorylation HK Hexokinase (Inhibition Target) HK->AG6P Catalyzes AG6P->HK Inhibits (Feedback) G6PT G6PT (SLC37A4) Transporter AG6P->G6PT Transport to ER ER_Lumen ER Lumen G6PT->ER_Lumen G6PC3 G6PC3 Phosphatase ER_Lumen->G6PC3 Substrate G6PC3->Cytosol_15AG Dephosphorylation (Repair)

Figure 1: The Intracellular Metabolite Repair Cycle. 1,5-AG is phosphorylated to the toxic inhibitor 1,5-AG6P.[1][5][6] Healthy cells utilize G6PT and G6PC3 to dephosphorylate it, preventing glycolytic shutdown.

Experimental Protocols

Protocol: LC-MS/MS Quantification of Intracellular 1,5-AG

This protocol is designed for quantifying 1,5-AG in cell lysates to assess uptake or accumulation.

Reagents:

  • Internal Standard: 1,5-Anhydro-D-glucitol-^13C6 (stable isotope).

  • Mobile Phase A: 10 mM Ammonium Acetate in H2O (pH 9.0).

  • Mobile Phase B: Acetonitrile.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography), e.g., BEH Amide.

Workflow:

  • Cell Lysis: Wash cells 3x with ice-cold PBS. Lyse in 80% MeOH/H2O (-80°C) containing 500 ng/mL Internal Standard.

  • Extraction: Vortex for 1 min, sonicate for 5 min (4°C). Centrifuge at 14,000 x g for 10 min.

  • Drying: Evaporate supernatant under nitrogen stream; reconstitute in 50% Acetonitrile.

  • LC-MS/MS Settings (Negative Mode ESI):

    • Transition (1,5-AG): m/z 163.1 → 59.0 (Quantifier), 163.1 → 89.0 (Qualifier).

    • Transition (IS): m/z 169.1 → 62.0.

  • Data Analysis: Normalize peak area ratio to total protein content (BCA assay).

Protocol: Hexokinase Inhibition Assay

To verify if a specific cell line accumulates toxic 1,5-AG6P.

  • Incubation: Culture cells in media with 1,5-AG (50–500 µM) vs. Vehicle for 24h.

  • Glycolytic Flux: Replace media with Seahorse XF Glycolysis Stress Test media (glucose-free).

  • Measurement: Measure Extracellular Acidification Rate (ECAR) upon glucose injection.

  • Result Interpretation: A significant reduction in ECAR in 1,5-AG treated cells (compared to control) indicates accumulation of 1,5-AG6P and inhibition of Hexokinase.

Applications in Drug Development

SGLT2 Inhibitor Efficacy

1,5-AG is a "negative" biomarker for SGLT2 efficacy.

  • Mechanism: SGLT2 inhibitors (e.g., Empagliflozin) block glucose reabsorption, inducing glucosuria.[7]

  • Paradox: While glucosuria usually lowers 1,5-AG (due to competition), effective SGLT2 inhibition lowers blood glucose, relieving the competition at SGLT4.

  • Result: Successful SGLT2 treatment often leads to a recovery/increase in serum 1,5-AG levels, indicating improved glycemic control and reduced SGLT4 competition.

Treating Neutropenia (GSD1b)

A novel therapeutic approach uses SGLT2 inhibitors to treat GSD1b.[6]

  • Logic: GSD1b patients accumulate toxic 1,5-AG6P in neutrophils because they cannot repair it (G6PT defect).

  • Intervention: Administer SGLT2 inhibitors to induce massive glucosuria.

  • Effect: The high urine glucose blocks SGLT4, forcing the excretion of 1,5-AG.[4]

  • Outcome: Systemic 1,5-AG depletion reduces the substrate available for phosphorylation in neutrophils, relieving the metabolic block and restoring immune function.

Renal Glomerulus Glomerulus (Filtration) Lumen Tubular Lumen Glomerulus->Lumen Glucose + 1,5-AG SGLT2 SGLT2 (Glucose Only) Lumen->SGLT2 Glucose (High Capacity) SGLT4 SGLT4 (1,5-AG + Glucose) Lumen->SGLT4 1,5-AG (High Affinity) Lumen->SGLT4 Glucose (Competitor) Urine Urine Excretion Lumen->Urine Excess 1,5-AG (If SGLT4 blocked by Glucose) Blood Bloodstream SGLT2->Blood SGLT4->Blood Reabsorption

Figure 2: Renal Handling of 1,5-AG. SGLT4 is the critical gatekeeper. Hyperglycemia (high glucose) competitively inhibits SGLT4, forcing 1,5-AG into the urine.[4]

References

  • Veiga-da-Cunha, M., et al. (2019). "Failure to eliminate a phosphorylated glucose analog leads to neutropenia in patients with G6PT and G6PC3 deficiency." Proceedings of the National Academy of Sciences, 116(4), 1241-1250. Link

  • Yamanouchi, T. (2021). "Clinical utility of 1,5-anhydroglucitol monitoring in diabetes management." Journal of Diabetes Investigation, 12(1), 17-26. Link

  • Tazawa, S., et al. (2005).[4] "SLC5A9/SGLT4, a new Na+-dependent glucose transporter, is an essential transporter for mannose, 1,5-anhydro-D-glucitol, and fructose." Life Sciences, 76(11), 1039-1050. Link

  • Wortmann, S. B., et al. (2020). "Treating neutropenia and neutrophil dysfunction in glycogen storage disease type Ib with an SGLT2 inhibitor." Blood, 136(9), 1033-1043. Link

  • Buse, M. G., et al. (2018).[8] "1,5-Anhydroglucitol: A validated marker of short-term glycemic control."[1][2][3][9] Diabetes Technology & Therapeutics, 5(3), 355-363. Link

Sources

1-Deoxy-D-glucitol in Glycolysis: Metabolic Shunt and Inhibition Mechanisms

[1]

Executive Summary & Chemical Disambiguation[1]

In the context of metabolic research and drug development, 1-Deoxy-D-glucitol occupies a unique niche as a "Trojan Horse" antimetabolite.[1] To effectively utilize this compound, researchers must first navigate a critical nomenclature distinction that frequently leads to experimental error.

The Critical Distinction
  • 1-Deoxy-D-glucitol (Acyclic): The focus of this guide.[1] It is a sugar alcohol (alditol) featuring a methyl group at the C1 position (CH3–[CHOH]4–CH2OH). It acts as a precursor to glycolytic inhibitors via the polyol pathway.[1]

  • 1,5-Anhydro-D-glucitol (Cyclic, 1,5-AG): Often synonymized as "1-deoxyglucose" in clinical literature.[1] This is a metabolically inert biomarker for short-term glycemic control.[1] It is not a glycolytic substrate and is excreted unchanged by the kidneys.[1]

Core Thesis: 1-Deoxy-D-glucitol itself is not a direct substrate for glycolysis.[1] Its biological activity is contingent upon its oxidation to 1-Deoxy-D-fructose by Sorbitol Dehydrogenase (SDH). Once oxidized, the resulting ketose enters the glycolytic stream, where it is phosphorylated to form a potent competitive inhibitor of Phosphoglucose Isomerase (PGI) and Phosphofructokinase (PFK), effectively inducing a metabolic blockade.

Mechanistic Role: The Polyol Shunt Pathway

The "role" of 1-Deoxy-D-glucitol is defined by its transformation. It bypasses the initial glucose sensing mechanisms (like Glucokinase) and enters metabolism through the Polyol Pathway , typically active in liver, lens, and nerve tissues.

Step 1: Cellular Uptake & Oxidation (The Gateway)

Unlike glucose, which is immediately phosphorylated, 1-Deoxy-D-glucitol is a substrate for Sorbitol Dehydrogenase (SDH/SORD) .[1]

  • Reaction: 1-Deoxy-D-glucitol + NAD⁺

    
     1-Deoxy-D-fructose + NADH + H⁺[1]
    
  • Kinetics: SDH exhibits a

    
     of approximately 53 mM for 1-Deoxy-D-glucitol (Sheep Liver SDH).[1][2] While the affinity is lower than native sorbitol, the conversion is sufficient to generate intracellular pools of 1-deoxyfructose [1].
    
Step 2: The "Lethal" Phosphorylation

The product, 1-Deoxy-D-fructose , is a substrate for Hexokinase (HK) .[1]

  • Reaction: 1-Deoxy-D-fructose + ATP

    
     1-Deoxy-D-fructose-6-phosphate (1-dF6P) + ADP[1]
    
  • Kinetic Trap: Hexokinase phosphorylates the C6 position.[1] Because the C1 position is a methyl group (deoxy), the resulting molecule cannot be ring-opened or isomerized in the same manner as Fructose-6-Phosphate.

Step 3: Glycolytic Blockade

The phosphorylated metabolite, 1-Deoxy-D-fructose-6-phosphate (1-dF6P) , acts as the terminal effector:

  • Phosphoglucose Isomerase (PGI) Inhibition: 1-dF6P acts as a competitive inhibitor (

    
     mM). It mimics the transition state but cannot be converted to Glucose-6-Phosphate (reverse) or processed forward efficiently.
    
  • Phosphofructokinase (PFK) Inhibition: 1-dF6P binds to PFK.[1] While it does not alter the cooperativity of Fructose-6-Phosphate binding, it effectively occupies the active site, reducing glycolytic flux [1].

Visualization: The Inhibition Pathway

The following diagram illustrates the entry of 1-Deoxy-D-glucitol and its conversion into a glycolytic dead-end.

Glycolysis_Inhibitioncluster_extExtracellular Spacecluster_cytoCytosol1-Deoxy-D-glucitol_ext1-Deoxy-D-glucitol(Substrate)1-Deoxy-D-glucitol_int1-Deoxy-D-glucitol1-Deoxy-D-fructose1-Deoxy-D-fructose(Intermediate)1-Deoxy-D-glucitol_int->1-Deoxy-D-fructoseOxidationSDHSDH1-Deoxy-D-glucitol_int->SDH1-dF6P1-Deoxy-Fructose-6P(Inhibitor)1-Deoxy-D-fructose->1-dF6PPhosphorylationHKHexokinase(ATP -> ADP)1-Deoxy-D-fructose->HKPGIPhosphoglucoseIsomerase1-dF6P->PGICompetitive Inhibition (Ki ~1.1mM)PFKPhosphofructokinase1-dF6P->PFKInhibitionHK->1-dF6PG6PGlucose-6-PhosphatePGI->G6PF6PF6PG6P->F6PNormal GlycolysisSDH->1-Deoxy-D-fructose

Figure 1: Pathway showing 1-Deoxy-D-glucitol entering via Sorbitol Dehydrogenase to form the inhibitor 1-Deoxy-Fructose-6P.[1]

Experimental Protocols

To validate the role of 1-Deoxy-D-glucitol in your specific cell line or assay, use the following protocols. These are designed to distinguish between general toxicity and specific glycolytic inhibition.[1]

Protocol A: Enzymatic Conversion Assay (SDH Activity)

Purpose: To verify if your tissue/lysate can convert the prodrug (glucitol) to the active inhibitor (fructose analog).

  • Preparation: Isolate cytosolic fraction from cells using a standard hypotonic lysis buffer (avoid detergents that denature dehydrogenases).[1]

  • Reaction Mix:

    • 100 mM Tris-HCl (pH 9.0)[1]

    • 1 mM NAD+[1]

    • Substrate: 50 mM 1-Deoxy-D-glucitol (Start high due to high

      
      )
      
    • Control Substrate: 50 mM Sorbitol (Positive Control)[1]

  • Measurement: Monitor NADH production via absorbance at 340 nm (

    
    ) at 25°C for 10 minutes.
    
  • Analysis: Calculate specific activity. If no NADH is produced, the cell line lacks SDH, and 1-Deoxy-D-glucitol will be inert.[1]

Protocol B: Glycolytic Flux Inhibition (Seahorse XF / Lactate)

Purpose: To quantify the blockade of glycolysis.

  • Cell Culture: Seed cells (e.g., HepG2, which express SDH) in XF96 plates.

  • Starvation: Incubate in glucose-free media for 1 hour.

  • Injection Strategy:

    • Port A: Glucose (10 mM) – Establishes baseline glycolysis (ECAR).

    • Port B: 1-Deoxy-D-glucitol (Titration: 1 mM, 10 mM, 50 mM).

    • Note: Unlike 2-Deoxyglucose (2-DG) which acts instantly, 1-Deoxy-D-glucitol requires time for SDH conversion.[1] Pre-incubation for 2–4 hours prior to the assay is recommended for maximum effect.

  • Readout: A reduction in Extracellular Acidification Rate (ECAR) compared to vehicle control indicates successful conversion and inhibition.[1]

Quantitative Data Summary

The following kinetic parameters are essential for modeling the impact of 1-Deoxy-D-glucitol metabolites.

EnzymeSubstrate / InhibitorParameterValueSource
Sorbitol Dehydrogenase 1-Deoxy-D-glucitol

53 mM[1]
Sorbitol Dehydrogenase 1-Deoxy-D-glucitol

(Rel. to Sorbitol)
33%[1]
Hexokinase (Yeast) 1-Deoxy-D-fructose

614 mM[1]
Hexokinase (Muscle) 1-Deoxy-D-fructose

280 mM[1]
Phosphoglucose Isomerase 1-Deoxy-Fructose-6P

(Inhibition Constant)
1.1 mM[1]

Interpretation: The high

1

2accumulation

References

  • Dills, W. L., & Meyer, W. L. (1976).[3][4] Studies on 1-deoxy-D-fructose, 1-deoxy-D-glucitol, and 1-deoxy-D-mannitol as antimetabolites.[1][2][4][5][6] Biochemistry, 15(20), 4506–4512. [Link]

  • Yamanouchi, T., et al. (1992).[1] Reduction of plasma 1,5-anhydroglucitol (1-deoxyglucose) concentration in diabetic patients. Diabetologia, 35, 204-211.[1] (Cited for disambiguation of 1,5-AG).[1][7][8][9] [Link]

  • PubChem. (2025).[1][10] 1-Deoxy-D-glucitol Compound Summary. National Library of Medicine. [Link]

1-Deoxy-d-glucitol: A Strategic Sugar Alcohol Antimetabolite

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of 1-Deoxy-d-glucitol (also known as 1-Deoxy-d-sorbitol), a specific sugar alcohol analog used as a metabolic probe and competitive inhibitor within the polyol pathway.

Technical Monograph for Drug Discovery & Metabolic Research

Executive Summary

1-Deoxy-d-glucitol (1-DG-ol) is the acyclic, reduced form of 1-deoxy-d-fructose. Unlike the widely known glycolytic inhibitor 2-deoxy-d-glucose (2-DG) or the glycemic marker 1,5-anhydro-d-glucitol (1,5-AG), 1-DG-ol specifically targets Sorbitol Dehydrogenase (SDH) , also known as Glucitol Dehydrogenase.

Functioning as a substrate analog, 1-DG-ol acts as a competitive antimetabolite. It occupies the active site of SDH, exhibiting distinct kinetic parameters (


, 

) that disrupt the conversion of sorbitol to fructose. This makes it a high-value chemical tool for mapping metabolic flux in the polyol pathway , investigating diabetic complications (where sorbitol accumulation is pathogenic), and studying the metabolic reliance of specific parasites and bacteria on non-glycolytic sugar oxidation.

Chemical Architecture & Identity

To ensure experimental reproducibility, it is critical to distinguish 1-Deoxy-d-glucitol from its structural isomers and analogs.

PropertySpecification
Systematic Name (2R,3R,4R,5S)-hexane-1,2,3,4,5-pentol
Common Synonyms 1-Deoxy-d-sorbitol; 1-Deoxyglucitol
CAS Registry 18545-96-5 (Distinct from 1,5-AG: 154-58-5)
Molecular Formula

Molecular Weight 166.17 g/mol
Structural Feature Acyclic hexitol lacking the hydroxyl group at C1 (Methyl group at C1).[1][2][3]
Solubility Highly soluble in water; sparingly soluble in ethanol.
Structural Disambiguation
  • 1-Deoxy-d-glucitol (Subject of this guide): Acyclic polyol. Target: Sorbitol Dehydrogenase.[4][5]

  • 1,5-Anhydro-d-glucitol (1,5-AG): Cyclic pyranose (hemiacetal oxygen replaced by carbon). Target: Hexokinase inhibitor / Glycemic marker.

  • 2-Deoxy-d-glucose (2-DG): Cyclic aldose. Target: Hexokinase / Glycolysis inhibitor.

Mechanism of Action: Polyol Pathway Blockade

The primary utility of 1-DG-ol lies in its interaction with Sorbitol Dehydrogenase (SDH) . In the polyol pathway, glucose is reduced to sorbitol (by Aldose Reductase), which is then oxidized to fructose by SDH.

Kinetic Antimetabolism

1-DG-ol mimics the structure of d-sorbitol (d-glucitol) but lacks the C1 hydroxyl group.

  • Enzyme Binding: 1-DG-ol binds to the Zinc-dependent active site of SDH.

  • Catalytic Efficiency: While it can serve as a substrate, its turnover is significantly compromised compared to the natural substrate.

    • 
       (Sheep Liver SDH):  ~53 mM (indicating lower affinity than native polyols in some contexts, but sufficient for competition at high physiological loads).
      
    • 
      :  ~33% of that observed with d-glucitol.[3][6]
      
  • Metabolic Stall: By occupying SDH and turning over slowly, 1-DG-ol effectively acts as a "brake" on the pathway, reducing the flux of fructose production.

Pathway Visualization

The following diagram illustrates the entry point of 1-DG-ol and its competitive inhibition logic.

PolyolPathway cluster_legend Mechanism Glucose D-Glucose Sorbitol D-Sorbitol (Accumulates in Diabetes) Glucose->Sorbitol Reduction Fructose D-Fructose Sorbitol->Fructose Oxidation OneDG 1-Deoxy-D-glucitol (Antimetabolite) SDH Sorbitol Dehydrogenase (NAD+) OneDG->SDH Competitive Binding AR Aldose Reductase (NADPH) 1-DG-ol competes with Sorbitol for SDH,\nreducing Fructose output. 1-DG-ol competes with Sorbitol for SDH, reducing Fructose output.

Caption: 1-Deoxy-d-glucitol acts as a competitive substrate/inhibitor at the Sorbitol Dehydrogenase step, modulating flux through the polyol pathway.[2][5]

Therapeutic & Research Applications

A. Metabolic Flux Probe (Diabetes Research)

In diabetic complications (neuropathy, retinopathy), the polyol pathway is overactive due to hyperglycemia.

  • Application: Use 1-DG-ol to distinguish between sorbitol accumulation caused by Aldose Reductase overactivity vs. SDH blockage.

  • Utility: It serves as a reference standard for developing more potent, non-substrate SDH inhibitors.

B. Parasitology & Microbiology

Certain mammalian parasites and bacteria (e.g., Bacillus licheniformis, Streptococcus mutans) possess specific dehydrogenase pathways for processing sugar alcohols.

  • Mechanism: 1-DG-ol can inhibit growth in organisms that rely on specific polyol oxidation for energy or redox balance.

  • Evidence: Early studies (Dills & Meyer, 1976) highlighted its potential as a therapeutic agent against parasites with heavy reliance on glycolysis and polyol metabolism.

Experimental Protocols

Protocol A: Chemical Synthesis of 1-Deoxy-d-glucitol

Rationale: 1-DG-ol is often commercially scarce. This protocol describes the reduction of 1-deoxy-d-fructose.

Reagents:

  • 1-Deoxy-d-fructose (Precursor)[3][6]

  • Raney Nickel (Catalyst)[3]

  • Ethanol (Solvent)

  • Hydrogen gas (

    
    )
    

Workflow:

  • Dissolution: Dissolve 1-deoxy-d-fructose (10 mmol) in 50 mL of 70% ethanol.

  • Catalyst Addition: Add activated Raney Nickel (approx. 10% w/w). Caution: Raney Nickel is pyrophoric.

  • Hydrogenation: Pressurize reaction vessel with

    
     (50 psi) and stir at room temperature for 24 hours.
    
  • Filtration: Filter the mixture through Celite to remove the catalyst under an inert atmosphere.

  • Purification: Evaporate the solvent. Recrystallize the residue from ethanol/water to yield 1-Deoxy-d-glucitol.

  • Validation: Confirm structure via

    
    -NMR (Look for methyl signal at C1 ~20 ppm).
    
Protocol B: Sorbitol Dehydrogenase (SDH) Inhibition Assay

Rationale: To determine the


 or relative activity of 1-DG-ol against native Sorbitol.

Materials:

  • Sheep Liver SDH (Sigma or equivalent)

  • Buffer: 0.1 M Tris-HCl, pH 9.0

  • Substrate: D-Sorbitol (Variable: 1–100 mM)

  • Inhibitor/Analog: 1-Deoxy-d-glucitol (Fixed: 50 mM)

  • Cofactor:

    
     (1 mM)
    

Step-by-Step:

  • Blanking: Prepare a cuvette with Buffer and

    
    .
    
  • Baseline: Add SDH enzyme and monitor absorbance at 340 nm (NADH production) to ensure stability.

  • Reaction Start: Add D-Sorbitol and measure initial velocity (

    
    ).
    
  • Inhibition Run: Repeat with 1-Deoxy-d-glucitol added to the reaction mix before the enzyme.

  • Analysis: Plot Lineweaver-Burk double reciprocal graphs (

    
     vs 
    
    
    
    ).
    • Outcome: 1-DG-ol will increase the apparent

      
       of Sorbitol (Competitive Inhibition profile) or show partial substrate activity if used alone.
      

AssayWorkflow Step1 Prepare Reaction Mix (Tris pH 9.0, NAD+) Step2 Add 1-Deoxy-d-glucitol (Test Compound) Step1->Step2 Step3 Initiate with SDH Enzyme Step2->Step3 Step4 Measure A340nm (NADH Production) Step3->Step4 Step5 Data Analysis (Lineweaver-Burk Plot) Step4->Step5

Caption: Kinetic assay workflow for validating 1-DG-ol activity against Sorbitol Dehydrogenase.

References

  • Dills, W. L., & Meyer, W. L. (1976). Studies on 1-deoxy-D-fructose, 1-deoxy-D-glucitol, and 1-deoxy-D-mannitol as antimetabolites.[7] Biochemistry, 15(20), 4506–4512.[5]

  • Lindstad, R. I., & McKinley-McKee, J. S. (1996). Reversible inhibition of sheep liver sorbitol dehydrogenase by thiol compounds.[5] European Journal of Biochemistry, 241(1), 142–148.[5] (Contextualizing SDH kinetics).

  • Li, Y., Huang, H., & Zhang, X.[8][9] (2022). Identification of catabolic pathway for 1-deoxy-D-sorbitol in Bacillus licheniformis. Biochemical and Biophysical Research Communications, 586, 81-86.[8][9]

  • PubChem Compound Summary. 1-Deoxy-D-glucitol (CID 10678630).[1]

Sources

An In-depth Technical Guide on the Natural Occurrence of 1-Deoxy-D-glucitol in Plants

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The exploration of novel plant-derived compounds is a critical endeavor in the fields of agriculture, pharmacology, and biotechnology. This technical guide provides a comprehensive overview of 1-deoxy-D-glucitol, a deoxy sugar alcohol with an emerging profile in plant science. While structurally similar to the well-known D-glucitol (sorbitol), the absence of a hydroxyl group at the C-1 position imparts unique biochemical properties. This document synthesizes the current understanding of its natural occurrence, with a particular focus on its identification in the Rosaceae family, specifically Malus domestica. Furthermore, it delves into a putative biosynthetic pathway, detailed analytical protocols for its extraction and quantification, and its potential physiological roles in plant stress responses. This guide is intended to be a foundational resource for researchers seeking to investigate this intriguing and potentially valuable plant metabolite.

Introduction to 1-Deoxy-D-glucitol

1-Deoxy-D-glucitol is a C-6 polyol, a derivative of D-glucitol (sorbitol) lacking the C-1 hydroxyl group. This structural modification reduces its polarity and can significantly alter its biological activity and metabolic fate compared to its fully hydroxylated counterpart. While D-glucitol is a well-documented primary photosynthetic product and transport carbohydrate in many plant families, particularly the Rosaceae, the presence and function of 1-deoxy-D-glucitol have been less explored.[1] Recent advancements in analytical chemistry have enabled the detection and characterization of this and other rare sugars and sugar derivatives in complex plant matrices, opening new avenues for research into plant metabolism and stress physiology.

Natural Occurrence and Distribution in the Plant Kingdom

The documented natural occurrence of 1-deoxy-D-glucitol in the plant kingdom is, at present, limited but significant. Its identification in phylogenetically diverse species suggests a potentially broader distribution than is currently known.

Confirmed Plant Sources

Initial reports identified 1-deoxy-D-glucitol in species from the Apiaceae family. More recent and detailed studies have confirmed its presence in the economically important Rosaceae family.

Table 1: Documented Natural Occurrence of 1-Deoxy-D-glucitol in Plants

Plant FamilySpeciesCommon NamePlant Part(s)
ApiaceaeCnidium monnieriMonnier's snowparsleyFruit
ApiaceaeAnethum graveolensDillNot specified
RosaceaeMalus domesticaAppleLeaves, Phloem Sap

The identification of 1-deoxy-D-glucitol in the phloem sap of Malus domestica is particularly noteworthy, as it suggests that this compound is mobile within the plant and may play a role in systemic signaling or resource allocation.

Biosynthesis of 1-Deoxy-D-glucitol in Plants

The complete biosynthetic pathway of 1-deoxy-D-glucitol in plants has not yet been fully elucidated. However, based on the well-established pathway for D-glucitol synthesis and known mechanisms for the formation of deoxy sugars, a putative pathway can be proposed. The biosynthesis of D-glucitol in the Rosaceae is initiated by the reduction of D-glucose-6-phosphate to D-glucitol-6-phosphate, a reaction catalyzed by aldose-6-phosphate reductase (A6PR). A subsequent dephosphorylation step yields D-glucitol.

It is plausible that the biosynthesis of 1-deoxy-D-glucitol diverges from this pathway. One hypothesis is the existence of a reductase capable of acting on a 1-deoxy-hexose-6-phosphate precursor. The formation of such a precursor could arise from the glycolytic pathway.

biosynthesis_pathway cluster_glycolysis From Glycolysis Glucose-6-Phosphate Glucose-6-Phosphate Putative_Deoxy_Intermediate 1-Deoxy-Hexose-6-Phosphate Glucose-6-Phosphate->Putative_Deoxy_Intermediate Dehydrogenase/ Isomerase (?) 1_Deoxy_D_Glucitol 1-Deoxy-D-glucitol Putative_Deoxy_Intermediate->1_Deoxy_D_Glucitol Reductase

Figure 1: A putative biosynthetic pathway for 1-deoxy-D-glucitol in plants. This proposed pathway suggests a modification of a glycolytic intermediate followed by a reduction step.

Analytical Methodologies

The accurate detection and quantification of 1-deoxy-D-glucitol in plant tissues require sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a well-suited method for the analysis of polar metabolites like sugar alcohols after a derivatization step to increase their volatility.

Extraction from Plant Tissues

A robust extraction protocol is paramount for the reliable analysis of plant metabolites. The following protocol is a field-proven method for the extraction of polar compounds from various plant tissues.

Protocol 1: Extraction of Polar Metabolites from Plant Tissue

  • Sample Collection and Preparation: Immediately freeze harvested plant material in liquid nitrogen to halt metabolic activity. Lyophilize the samples to complete dryness and then homogenize to a fine powder using a ball mill or mortar and pestle.

  • Extraction:

    • Accurately weigh 10-20 mg of the powdered plant material into a 2 mL microcentrifuge tube.

    • Add 1 mL of a pre-chilled (-20°C) extraction solvent of methanol:chloroform:water (10:3:1 v/v/v).

    • Add an internal standard (e.g., ribitol or sorbitol-d6) at a known concentration to each sample for later quantification.

    • Vortex vigorously for 30 seconds.

    • Incubate at 4°C with shaking for 15 minutes.

  • Phase Separation:

    • Add 0.5 mL of chloroform and 0.5 mL of ultrapure water to induce phase separation.

    • Vortex for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collection of Polar Phase: Carefully collect the upper aqueous-methanolic phase containing the polar metabolites.

  • Drying: Evaporate the collected supernatant to dryness in a vacuum concentrator.

GC-MS Analysis

The dried polar extracts must be derivatized prior to GC-MS analysis. A two-step methoximation and silylation procedure is standard practice.

Protocol 2: Derivatization and GC-MS Analysis

  • Methoximation:

    • Add 50 µL of methoxyamine hydrochloride solution (20 mg/mL in pyridine) to the dried extract.

    • Incubate at 37°C for 90 minutes with shaking. This step protects aldehyde and ketone groups.

  • Silylation:

    • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

    • Incubate at 37°C for 30 minutes with shaking. This step replaces active hydrogens on hydroxyl and amine groups with trimethylsilyl (TMS) groups, increasing volatility.

  • GC-MS Parameters:

    • Instrument: Agilent 7890A GC coupled with a 5975C MS, or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

    • Injection Volume: 1 µL in splitless mode.

    • Inlet Temperature: 250°C.

    • Oven Program: Initial temperature of 70°C for 1 min, then ramp to 310°C at 5°C/min, and hold for 10 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Conditions: Electron impact (EI) ionization at 70 eV. Scan range of m/z 50-600.

analytical_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Plant_Tissue Plant Tissue (Lyophilized) Extraction Polar Metabolite Extraction Plant_Tissue->Extraction Drying_1 Evaporation to Dryness Extraction->Drying_1 Methoximation Methoximation Drying_1->Methoximation Silylation Silylation Methoximation->Silylation GC_MS GC-MS Analysis Silylation->GC_MS Data_Processing Data Processing & Quantification GC_MS->Data_Processing

Figure 2: Workflow for the analysis of 1-deoxy-D-glucitol from plant tissues.

Physiological Significance and Potential Applications

The physiological role of 1-deoxy-D-glucitol in plants is an active area of investigation. Given the established roles of other sugar alcohols in stress tolerance, it is hypothesized that 1-deoxy-D-glucitol may also function as a compatible solute and an osmoprotectant, helping to maintain cellular hydration and protect macromolecules under conditions of drought or salinity. The general importance of sugars in plant abiotic stress responses is well-documented.[2][3][4][5][6]

The presence of a deoxy- functionality in a sugar alcohol is of considerable interest to drug development professionals. Deoxy sugars are components of numerous bioactive natural products, including antibiotics and anticancer agents. The unique structural features of 1-deoxy-D-glucitol may confer novel biological activities, making it a target for screening in various therapeutic areas.

Future Research Directions

The study of 1-deoxy-D-glucitol in plants is still in its early stages, with many unanswered questions. Future research should focus on:

  • Broadening the Search: A wider survey of the plant kingdom is needed to determine the full extent of its distribution.

  • Elucidating the Biosynthetic Pathway: The use of isotopic labeling studies and the identification of the enzymes involved in its synthesis will be crucial.

  • Functional Characterization: Overexpression and knockout/knockdown studies in model plants will help to elucidate its specific physiological roles.

  • Bioactivity Screening: A thorough investigation of the pharmacological properties of 1-deoxy-D-glucitol is warranted.

Conclusion

1-Deoxy-D-glucitol is an emerging plant metabolite with the potential to provide new insights into plant metabolism and stress physiology. Its confirmed presence in economically important species like apple underscores the need for further research. The methodologies and information presented in this guide offer a solid foundation for scientists to explore the fascinating world of this and other rare plant sugars.

References

  • Ahmad, P., Ahanger, M. A., Alam, P., Alyemeni, M. N., & Wijaya, L. (2019). Role of sugars under abiotic stress. Plant Physiology and Biochemistry, 135, 346-356.
  • Das, K., Roychoudhury, A. (2022).
  • Ekhlas, M. (2019). Identification and Quantification of Bioactive Compounds Present in the Plant Vernonia amygdalina Delile using GC-MS Technique. Journal of Analytical & Pharmaceutical Research, 8(1).
  • Rani, V., & Kumar, R. (2020). Plant sugars: Homeostasis and transport under abiotic stress in plants. Physiologia Plantarum, 171(4), 819-833.
  • Simultaneous Determination of Cyclitols and Sugars Following a Comprehensive Investig
  • The Role of Sugars in Improving Plant Abiotic Stress Tolerance. (2018). In Abiotic Stress Tolerance in Plants. CRC Press.
  • The Role of Sugars in Plant Responses to Stress and Their Regulatory Function during Development. (2022). International Journal of Molecular Sciences, 23(9), 5163.
  • The 1-Deoxy-D-Xylulose-5-Phosphate Pathway of Isoprenoid Biosynthesis in Plants. (n.d.).
  • 1-Deoxy-D-glucitol. (n.d.). PubChem.
  • Walton, D. J., Ison, E. R., & Szarek, W. A. (1984). Studies of 1-deoxy-D-fructose, 1-deoxy-D-glucitol, and 1-deoxy-D-minnitol as antimetabolites.
  • Practical synthesis of 1-deoxy-D-xylulose and 1-deoxy-D-xylulose 5-phosphate allowing deuterium labelling. (n.d.).
  • Metabolites of Prickly Rose: Chemodiversity and Digestive-Enzyme-Inhibiting Potential of Rosa acicularis and the Main Ellagitannin Rugosin D. (2021). Metabolites, 11(11), 798.
  • Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. (2023). Journal of Survey in Fisheries Sciences, 10(2S), 2966-2977.
  • 1-Deoxy-D-xylulose-5-phosphate synthase, a limiting enzyme for plastidic isoprenoid biosynthesis in plants. (2001). Journal of Biological Chemistry, 276(25), 22582-22587.
  • Gas-Chromatography Mass-Spectrometry (GC-MS) Based Metabolite Profiling Reveals Mannitol as a Major Storage Carbohydrate in the Coccolithophorid Alga Emiliania huxleyi. (1989). Marine Drugs, 7(4), 603-618.
  • Study Reveals Key Compound for Improving Apple Quality. (2006). UC Davis.
  • Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS. (2016). Food Chemistry, 199, 653-659.
  • D-GLUCITOL. (n.d.).
  • Synthesis of N-(1-deoxyhexitol-1-yl)amino acids, reference compounds for the nonenzymic glycosylation of proteins. (1984).
  • Sugar metabolism and accumulation in the fruit of transgenic apple trees with decreased sorbitol synthesis. (n.d.).
  • Omics strategies for plant natural product biosynthesis. (2025).
  • A sugar signal that ages leaves: How sorbitol speeds up senescence in apple. (2025). EurekAlert!.
  • Glucose concentration and the longevity of cut roses: sugar-induced senescence. (2025).
  • Rosarugosides A and D From Osa Rugosa Flower Buds: Their Potential Anti-Skin-Aging Effects InTNF. (2024). Plants, 13(9), 1266.

Sources

The Structure-Activity Relationship of 1-Deoxy-D-glucitol Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of 1-deoxy-D-glucitol analogs, with a primary focus on the iminosugar 1-deoxynojirimycin (DNJ) and its derivatives. These compounds are potent inhibitors of α-glucosidase, a key enzyme in carbohydrate metabolism, and have significant therapeutic applications, most notably in the management of type 2 diabetes mellitus. This document will dissect the intricate relationship between the chemical architecture of these molecules and their biological function, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic basis of their inhibitory action, supported by structural biology data, and provide detailed experimental protocols for the evaluation of their activity.

Introduction: The Significance of α-Glucosidase Inhibition

Postprandial hyperglycemia, the sharp rise in blood glucose levels following a meal, is a hallmark of type 2 diabetes and a significant risk factor for its associated complications.[1] A key therapeutic strategy to manage this condition is the inhibition of α-glucosidases, enzymes located in the brush border of the small intestine that are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[2] By delaying carbohydrate digestion, α-glucosidase inhibitors effectively blunt the postprandial glucose peak, thereby improving glycemic control.

1-Deoxynojirimycin (DNJ), a naturally occurring iminosugar found in mulberry leaves and certain microorganisms, is a potent competitive inhibitor of α-glucosidase.[3][4] Its structure, which mimics the transition state of the glycosidic bond cleavage, allows it to bind tightly to the active site of the enzyme. This foundational molecule has served as a scaffold for the development of several clinically successful drugs, including miglitol and voglibose, and continues to be a fertile ground for the design of novel therapeutic agents.[1]

The Core Scaffold: 1-Deoxynojirimycin and its Intrinsic Activity

The inhibitory power of 1-deoxynojirimycin stems from its unique structure: a piperidine ring with hydroxyl groups that mimic the stereochemistry of D-glucose. The replacement of the endocyclic oxygen with a nitrogen atom is the critical feature that imparts its inhibitory properties. This nitrogen is protonated at physiological pH, allowing it to mimic the oxocarbenium ion-like transition state of the substrate during enzymatic hydrolysis.[5]

The spatial arrangement of the hydroxyl groups on the piperidine ring is paramount for its activity. The D-gluco configuration is essential for potent inhibition of α-glucosidases, as it mirrors the natural substrate.[6] Any alteration in the stereochemistry at the carbon centers typically leads to a significant decrease in inhibitory activity against α-glucosidases, although it can sometimes confer selectivity for other glycosidases.

Decoding the Structure-Activity Relationship: Key Structural Modifications

The exploration of the SAR of DNJ derivatives has been a vibrant area of research, leading to the discovery of compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. The primary site of modification has been the ring nitrogen atom.

The Impact of N-Alkylation

Modification of the ring nitrogen with various substituents has been a highly fruitful strategy for modulating the activity of DNJ.

  • N-Alkyl Chains: The introduction of N-alkyl chains can significantly influence the inhibitory potency. While short alkyl chains may have a modest effect, longer and more hydrophobic chains can lead to a substantial increase in activity against certain α-glucosidases.[7][8] This is often attributed to additional hydrophobic interactions with the enzyme active site. However, excessively long chains can be detrimental to activity.

  • N-Hydroxyalkylation: The addition of a hydroxyethyl group to the nitrogen of DNJ yields miglitol, a clinically used antidiabetic drug.[9][10] This modification maintains potent α-glucosidase inhibitory activity while altering the pharmacokinetic properties, leading to systemic absorption.[10]

  • N-Aryl and N-Aralkyl Substituents: The incorporation of aromatic moieties, either directly or via an alkyl linker, has been shown to be a particularly effective strategy for enhancing inhibitory potency. These aromatic groups can engage in π-π stacking interactions with aromatic amino acid residues within the enzyme's active site, providing an additional anchoring point and increasing binding affinity.[5] The nature and substitution pattern of the aromatic ring can be fine-tuned to optimize these interactions.

dot

SAR_N_Alkylation DNJ 1-Deoxynojirimycin (Core Scaffold) N_Alkyl N-Alkyl Chains DNJ->N_Alkyl Hydrophobic Interactions N_Hydroxyalkyl N-Hydroxyalkyl (e.g., Miglitol) DNJ->N_Hydroxyalkyl Altered Pharmacokinetics N_Aralkyl N-Aralkyl Groups DNJ->N_Aralkyl π-π Stacking Activity α-Glucosidase Inhibitory Activity N_Alkyl->Activity N_Hydroxyalkyl->Activity N_Aralkyl->Activity

Caption: Key N-substitutions on the 1-deoxynojirimycin scaffold and their impact on activity.

Modifications to the Hydroxymethyl Side Chain

The hydroxymethyl group at the C5 position of the piperidine ring also plays a crucial role in binding to the enzyme. Modifications at this position are generally less tolerated than N-alkylation. However, subtle changes can influence activity and selectivity. The conformation of this side chain has been shown to impact inhibitory potency, with a gauche,gauche conformation often being preferred for optimal binding.[11]

Stereochemistry and Ring Modifications

As previously mentioned, the D-gluco configuration is critical for potent α-glucosidase inhibition. Inversion of stereocenters often leads to a significant loss of activity.[12] Similarly, alterations to the piperidine ring size or the introduction of additional functional groups on the ring carbons can have a profound impact on the inhibitory profile, often reducing potency but sometimes leading to inhibitors of other glycosidases.[12]

Quantitative Insights: A Summary of Inhibitory Activities

The following table summarizes the in vitro α-glucosidase inhibitory activities of 1-deoxynojirimycin and some of its key derivatives. The IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

CompoundN-Substituentα-Glucosidase IC50 (µM)Reference
1-Deoxynojirimycin (DNJ) -H222.4 ± 0.50
Acarbose (Standard) -822.0 ± 1.5[5]
Compound 43 3,4-Bis(benzyloxy)benzyl30.0 ± 0.6[5]
Compound 40 3-(Benzyloxy)benzyl160.5 ± 0.60[5]
Compound 2a 3-(Benzyloxy)-2-hydroxypropyl307
Compound 13d 3-[1-(4-Fluorophenyl)-1H-[13]triazol-4-ylmethoxy]-2-hydroxypropyl331[14]
Compound 6 Chrysin linked by undecane chain0.51 ± 0.02[15]

Mechanistic Underpinnings: How 1-Deoxy-D-glucitol Analogs Inhibit α-Glucosidase

The primary mechanism of action for DNJ and its derivatives is competitive inhibition of α-glucosidase.[5] The protonated piperidine nitrogen mimics the positively charged transition state of the substrate, leading to tight binding within the enzyme's active site.[5]

X-ray crystallography studies of α-glucosidase in complex with DNJ and its analogs have provided detailed insights into the molecular interactions that govern this inhibition.[16][17][18] These studies reveal a network of hydrogen bonds between the hydroxyl groups of the inhibitor and key amino acid residues in the active site, such as aspartate and glutamate. For N-aralkyl derivatives, additional π-π stacking interactions with aromatic residues like tyrosine and phenylalanine contribute significantly to the binding affinity.[5]

dot

Mechanism_of_Action cluster_Enzyme α-Glucosidase Active Site Enzyme Enzyme ActiveSite Active Site Residues (Asp, Glu, Tyr, Phe) Inhibitor 1-Deoxynojirimycin Analog (Protonated Nitrogen) Inhibitor->ActiveSite Hydrogen Bonds π-π Stacking Binding Competitive Binding Inhibitor->Binding Substrate Carbohydrate Substrate Substrate->Binding Binding->Enzyme Inhibition Inhibition of Carbohydrate Digestion Binding->Inhibition Assay_Workflow Start Start Prep_Reagents Prepare Reagents: - Enzyme Solution - Substrate (pNPG) Solution - Test Compound Dilutions Start->Prep_Reagents Add_to_Plate To 96-well plate, add: - Phosphate Buffer - Test Compound/Control - Enzyme Solution Prep_Reagents->Add_to_Plate Pre_Incubate Pre-incubate at 37°C for 5-15 minutes Add_to_Plate->Pre_Incubate Add_Substrate Initiate reaction by adding pNPG solution Pre_Incubate->Add_Substrate Incubate Incubate at 37°C for 15-20 minutes Add_Substrate->Incubate Stop_Reaction Terminate reaction with Na2CO3 solution Incubate->Stop_Reaction Measure_Absorbance Measure absorbance at 405 nm Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition and IC50 value Measure_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End

Sources

1,5-Anhydro-D-glucitol (1-Deoxy-d-glucitol): Biochemical Pathways, Renal Kinetics, and Pharmaceutical Applications

[1][2]

Executive Summary & Nomenclature

1-Deoxy-d-glucitol , predominantly known in clinical and pharmaceutical literature as 1,5-Anhydro-D-glucitol (1,5-AG) , is a naturally occurring monosaccharide.[1][2][3][4][5] Unlike glucose, it is metabolically inert in humans, a property that makes it a unique tracer of renal function and glycemic control.[2]

While chemically "1-deoxy-D-glucitol" can refer to the acyclic polyol reduced from 1-deoxyglucose, in biological systems and drug development, the term almost exclusively refers to the pyranoid form (1,5-AG).[2] This guide focuses on the 1,5-AG pathway , a critical axis for diabetes monitoring and a secondary target in the pharmacodynamics of SGLT2 inhibitors.[2]

PropertyDescription
IUPAC Name (2R,3S,4R,5S)-2-(Hydroxymethyl)oxane-3,4,5-triol
Common Synonyms 1,5-Anhydroglucitol, 1,5-AG, 1-Deoxy-D-glucose (medical colloquialism)
CAS Number 154-58-5
Key Physiological Role Competitive surrogate for glucose in renal reabsorption; marker of short-term hyperglycemia.[1][2][6][7][8]

Biosynthesis and Sources: The "Input" Pathway

In humans, 1,5-AG is not synthesized de novo to any significant degree.[2] The systemic pool is maintained through a balance of dietary intake and renal excretion.[2] However, understanding its biosynthetic origin is crucial for microbiological studies and potential microbiome interactions.[2]

The Anhydrofructose Pathway (Microbial/Fungal)

In fungi, bacteria, and some mammals (minor pathway), 1,5-AG is the reduction product of 1,5-Anhydro-D-fructose (1,5-AF) .[1][2]

  • Precursor Cleavage:

    
    -1,4-glucan lyase (EC 4.2.2.[1][2]13) cleaves terminal glucose units from glycogen or starch, eliminating water to form 1,5-Anhydro-D-fructose .[2]
    
  • Enzymatic Reduction: An NADPH-dependent 1,5-anhydro-D-fructose reductase reduces the ketone at C2 to a hydroxyl group, yielding 1,5-AG .[1][2]

Dietary Absorption[1]
  • Sources: Soy, rice, pasta, and tea.[2]

  • Absorption: Rapidly absorbed in the small intestine, likely via the same transporters (SGLT4) that handle mannose and fructose.[2]

  • Bioavailability: Near 100%.[2]

Physiological Pathways: Renal Handling and Kinetics

This is the core pathway relevant to drug development.[1][2] 1,5-AG is a "metabolic dead end"—it is not catabolized by glycolysis.[2] Its plasma concentration is regulated entirely by the kidney.[2]

The Competitive Reabsorption Model

Under normal physiological conditions, 1,5-AG is filtered by the glomerulus and almost completely reabsorbed (99.9%) in the proximal tubule.[2]

  • Primary Transporter: SGLT4 (SLC5A9) and SGLT5 (SLC5A10) .[1][2]

    • Note: SGLT2 (the target of gliflozins) transports glucose but has very low affinity for 1,5-AG.[2][4]

  • Mechanism: SGLT4/5 cotransports Na+ and sugars including Mannose, 1,5-AG, and Fructose.[2][8][9]

  • The Glucose Blockade: Glucose is a competitive inhibitor of 1,5-AG at SGLT4/5.[2]

    • Normoglycemia (<180 mg/dL): Glucose is efficiently cleared by SGLT2/SGLT1 upstream or concurrently, leaving SGLT4/5 free to reabsorb 1,5-AG.[1][2]

    • Hyperglycemia (>180 mg/dL): The glucose load overwhelms SGLT2/SGLT1.[2] Excess glucose floods the SGLT4/5 transporters, competitively blocking 1,5-AG reabsorption.[2][4]

    • Result: Massive excretion of 1,5-AG into urine and a rapid drop in plasma levels.[2]

Visualization: Renal Transporter Interaction

The following diagram illustrates the competitive inhibition mechanism in the proximal tubule.

RenalHandlingcluster_TransportersTubular EpitheliumBloodSystemic Circulation(Stable 1,5-AG Pool)GlomerulusGlomerulus(Filtration)Blood->GlomerulusFiltrationProximalTubuleProximal Tubule LumenGlomerulus->ProximalTubuleFiltrate (Glc + 1,5-AG)SGLT2SGLT2 (SLC5A2)High Capacity / Low AffinitySubstrate: GlucoseProximalTubule->SGLT2Glucose (Major Flux)SGLT4SGLT4 (SLC5A9) / SGLT5Substrate: 1,5-AG, Mannose, GlucoseProximalTubule->SGLT41,5-AG (Normal State)ProximalTubule->SGLT4Glucose (Hyperglycemic State)SGLT2->BloodReabsorptionSGLT4->BloodReabsorption (99.9%)UrineUrine ExcretionSGLT4->UrineBlocked 1,5-AG(Competitive Inhibition)

Figure 1: Renal handling of 1,5-AG.[2][8] Under hyperglycemic conditions, excess glucose competes for SGLT4/5, blocking 1,5-AG reabsorption and causing its loss in urine.[2][7]

Pharmaceutical Applications

Diabetes Biomarker (GlycoMark)

Because 1,5-AG levels drop rapidly during hyperglycemic spikes and recover slowly (over weeks) as the pool repletes from diet, it serves as a marker for short-term glycemic variability (1–2 weeks).[1][2]

  • HbA1c: Long-term average (3 months).

  • 1,5-AG: Captures postprandial spikes that HbA1c might "average out."[2]

Interaction with SGLT2 Inhibitors (Gliflozins)

SGLT2 inhibitors (Empagliflozin, Dapagliflozin) induce glycosuria by blocking SGLT2.[1][2]

  • Mechanism: By deliberately increasing tubular glucose concentration, these drugs cause secondary inhibition of SGLT4/5.[2]

  • Outcome: Patients on SGLT2 inhibitors exhibit persistently low plasma 1,5-AG levels, rendering the biomarker invalid for glycemic monitoring in this specific population.[2] However, this interaction confirms the drug's activity.[2]

Neutropenia and G6PC3 Deficiency

In rare genetic disorders (G6PC3 deficiency), 1,5-AG accumulates in neutrophils and is phosphorylated to 1,5-AG-6-phosphate by hexokinase.[1][2][4] This metabolite inhibits hexokinase, causing energy failure and neutrophil death.[2]

  • Therapeutic Strategy: SGLT2 inhibitors have been successfully repurposed to lower blood 1,5-AG levels (via the renal competition mechanism described above), thereby relieving the metabolic block in neutrophils.[2][4]

Experimental Protocols

Enzymatic Quantification (Colorimetric)

This protocol is the industry standard for high-throughput screening (e.g., GlycoMark).[2] It relies on a specific enzyme, 1,5-anhydro-D-glucitol dehydrogenase (AGH) , often derived from Trichoderma sp.[1][2][3]

Principle:

  • Pretreatment: Endogenous glucose interferes with AGH.[1][2] It must be removed or converted.[2]

    • Reagent: Glucokinase (or Hexokinase) + ATP + Pyruvate Kinase + Phosphoenolpyruvate.[1][2]

    • Reaction: Glucose

      
       Glucose-6-Phosphate (G6P).[1][2] G6P does not react with AGH.
      
  • Detection:

    • Reagent: AGH + Electron Acceptor (e.g., WST-1 or DCIP).[2]

    • Reaction: 1,5-AG + Acceptor(ox)

      
       1,5-AG-2-keto + Acceptor(red).[2]
      
    • Readout: Absorbance change at 450 nm (WST-1) or 600 nm (DCIP).[1][2]

Step-by-Step Workflow:

StepActionCritical Parameter
1. Sample Prep Collect serum or plasma (EDTA/Heparin).[2] Stable at 4°C for 7 days.[2]Avoid hemolysis (releases intracellular enzymes).[2]
2. Glucose Elimination Add 5 µL sample to 200 µL Pretreatment Reagent (Glucokinase/ATP).[1][2] Incubate 10 min @ 37°C.Ensure complete conversion of Glucose to G6P.
3. Color Reaction Add 100 µL Color Reagent (AGH + Dye).[1][2] Incubate 10 min @ 37°C.Protect from light if using photosensitive dyes.
4. Measurement Read Absorbance (OD) at specific wavelength.[2]Compare against 1,5-AG standard curve (0–50 µg/mL).[2]
LC-MS/MS Quantitation

For pharmacokinetic studies requiring high specificity.[1][2]

  • Extraction: Protein precipitation with Methanol (1:4 v/v).

  • Chromatography: HILIC column (Hydrophilic Interaction Liquid Chromatography) is required due to high polarity.[1][2]

  • Mass Spec: Negative ion mode (ESI-).

    • Precursor Ion: m/z 163.1 [M-H]⁻

    • Product Ions: m/z 103.0, 85.0 (Ring fragmentation).[1][2]

  • Internal Standard: ^13^C_6-1,5-AG or ^2H-labeled analog.

References

  • Tazawa, S., et al. (2005). "SLC5A9/SGLT4, a new Na+-dependent glucose transporter, is an essential transporter for mannose, 1,5-anhydro-D-glucitol, and fructose."[1][2][5][6][8] Life Sciences, 76(9), 1039-1050.[2][5][9] Link

  • Yamanouchi, T., et al. (1992). "Origin and disposal of 1,5-anhydroglucitol, a major polyol in the human body."[2][6] American Journal of Physiology, 263(2), E268-E273.[2] Link

  • Veiga-da-Cunha, M., et al. (2019). "SGLT5 is the renal transporter for 1,5-anhydroglucitol, a major player in two rare forms of neutropenia."[1][2] Blood, 133(8), 854-862.[2] Link

  • Dungan, K. M. (2008). "1,5-anhydroglucitol (GlycoMark) as a marker of short-term glycemic control and glycemic excursions."[1][2] Expert Review of Molecular Diagnostics, 8(1), 9-19.[2] Link

  • Kamei, S., et al. (1997). "A novel NAD-dependent dehydrogenase, highly specific for 1,5-anhydro-d-glucitol, from Trichoderma longibrachiatum strain 11-3."[1][2] Applied and Environmental Microbiology, 63(9), 3688-3690.[2] Link[2]

1-Deoxy-d-glucitol and its derivatives in glycobiology

Author: BenchChem Technical Support Team. Date: February 2026

1-Deoxy-d-glucitol (1,5-Anhydro-D-glucitol) and Derivatives in Glycobiology

Part 1: Executive Summary & Chemical Identity

1.1 The Nomenclature Paradox In high-precision glycobiology, "1-Deoxy-d-glucitol" presents a nomenclature duality that must be resolved immediately for experimental accuracy:

  • Open-Chain Form (Strict IUPAC): 1-Deoxy-D-glucitol (also 1-deoxy-sorbitol).[1] A reduced polyol often used as a synthetic intermediate or chiral building block.[1]

  • Cyclic Form (Bioactive Standard): 1,5-Anhydro-D-glucitol (1,5-AG) . This is the 1-deoxy form of D-glucopyranose.[1][2] In biological literature and clinical diagnostics, this is the dominant species, functioning as a metabolic competitor to glucose.

This guide focuses primarily on 1,5-AG and its derivatives , as they constitute the core utility in metabolic disease research, biomarker development, and drug delivery systems.

1.2 Structural Biology 1,5-AG is a monosaccharide analog of glucose lacking the hydroxyl group at the C-1 position.[1] This structural omission renders it non-reactive to standard glucose oxidation pathways (like glycolysis) while retaining affinity for glucose transporters.

FeatureD-Glucose1,5-Anhydro-D-glucitol (1,5-AG)1-Deoxy-1-(octylamino)-D-glucitol
Structure Pyranose (Hemiacetal)Pyranose (Ether, no anomeric OH)Open Chain (Amino-alditol)
Reactivity Reducing sugarNon-reducing (chemically stable)Amphiphilic surfactant
Physiology Energy substrateMetabolic inert; Renal markerExcipient; Drug delivery
Transporter GLUTs / SGLT1 / SGLT2SGLT4 (SLC5A9) / SGLT5Passive diffusion / Membrane insertion

Part 2: Physiological Role & The Anhydrofructose Pathway

2.1 The "Anhydrofructose Pathway" Unlike glucose, 1,5-AG is not synthesized de novo for energy. It is derived from the breakdown of glycogen via a distinct pathway or ingested via diet (soy, rice, tea).

  • Step 1:

    
    -1,4-glucan lyase cleaves glycogen to form 1,5-Anhydro-D-fructose (AF) .[1]
    
  • Step 2: AF is reduced to 1,5-AG by 1,5-anhydro-D-fructose reductase.[1]

2.2 Renal Handling: The SGLT4 Mechanism The clinical utility of 1,5-AG relies on its specific handling by the kidney.[1]

  • Steady State: 1,5-AG is filtered by the glomerulus and 99.9% reabsorbed in the proximal tubule.[1]

  • The Transporter: Reabsorption is mediated primarily by SGLT4 (SLC5A9) (and potentially SGLT5), not SGLT2.

  • Competitive Inhibition: SGLT4 transports mannose and 1,5-AG.[1] However, it has a lower affinity for glucose. When blood glucose levels spike (>180 mg/dL), glucose saturates SGLT4, blocking 1,5-AG reabsorption.

  • Result: 1,5-AG is excreted in urine, causing serum levels to plummet. This makes 1,5-AG a sensitive marker for glycemic excursions (short-term spikes) that HbA1c misses.[1]

SGLT_Transport cluster_legend Mechanism of Action Blood Blood Circulation (Stable 1,5-AG Pool) Glomerulus Glomerular Filtration Blood->Glomerulus 1,5-AG + Glucose Tubule Proximal Tubule Lumen Glomerulus->Tubule SGLT4 SGLT4 Transporter (SLC5A9) Tubule->SGLT4 Substrate Binding Urine Urine Excretion SGLT4->Urine Hyperglycemia (Glucose Blocks 1,5-AG) Reabsorption Reabsorbed to Blood SGLT4->Reabsorption Normal Glucose (1,5-AG Recovered) Note High Glucose competes with 1,5-AG at SGLT4, causing 1,5-AG loss.

Figure 1: Renal handling of 1,5-AG.[1][2][3] Under normoglycemic conditions, SGLT4 reabsorbs 1,5-AG.[1] Under hyperglycemic conditions, glucose outcompetes 1,5-AG, leading to urinary excretion.

Part 3: Chemical Derivatives & Drug Development Applications

Beyond its role as a biomarker, derivatives of 1-deoxy-d-glucitol are critical in chemical biology and formulation science.[1]

3.1 1-Deoxy-1-(octylamino)-D-glucitol (N-Octylglucamine) [1]

  • Identity: An amphiphilic derivative where the C1-oxygen is replaced by an octyl-amino group.[1]

  • Application: Non-ionic surfactant and excipient.[1]

  • Mechanism: It forms micelles that solubilize poorly water-soluble drugs without denaturing proteins, making it ideal for membrane protein isolation and liposomal drug delivery systems.[1]

3.2 Galloylated Derivatives (Maplexins)

  • Source: Isolated from Acer species (Red Maple).[4]

  • Structure: 1,5-AG core with galloyl groups attached to C2, C3, C4, or C6.

  • Therapeutic Potential: These derivatives act as potent

    
    -glucosidase inhibitors , often exceeding the potency of Acarbose.[1] They target the digestion of carbohydrates, offering a potential scaffold for new anti-diabetic drugs.
    

3.3 Interaction with SGLT2 Inhibitors (Gliflozins)

  • Critical Note for Researchers: SGLT2 inhibitors (e.g., Empagliflozin) reduce serum 1,5-AG levels independently of glycemic control.

  • Mechanism: SGLT2 inhibition increases glucose concentration in the tubule lumen (downstream), which may secondarily inhibit SGLT4 or alter the reabsorption dynamics.

  • Protocol Implication: Do not use 1,5-AG assays to monitor glycemic control in patients/animals currently treated with SGLT2 inhibitors.[1]

Part 4: Experimental Protocols

Protocol A: Enzymatic Quantification of 1,5-AG (Pyranose Oxidase Method)

Standard method for serum analysis (GlycoMark equivalent).[1]

Principle: 1,5-AG is oxidized by Pyranose Oxidase (PROD) at the C-2 position to form 1,5-anhydro-D-fructose (or 1,5-AG-2-one) and Hydrogen Peroxide (


).[1][3] The 

is detected colorimetrically.[3]

Reagents:

  • Pre-treatment Enzyme Mix: Hexokinase + Phosphoenolpyruvate + Pyruvate Kinase (to eliminate endogenous glucose).

  • Reaction Mix: Pyranose Oxidase (PROD), Peroxidase (POD), Colorimetric substrate (e.g., 4-AA/TOOS).

Step-by-Step Workflow:

  • Sample Prep: Aliquot 10

    
    L of serum.
    
  • Glucose Elimination: Add 100

    
    L Pre-treatment Mix.[1] Incubate at 37°C for 5 mins.
    
    • Logic: PROD reacts with glucose.[1] Glucose must be converted to Glucose-6-Phosphate (which PROD does not recognize) to prevent false positives.

  • Oxidation Reaction: Add 100

    
    L Reaction Mix (PROD + POD + Substrate).
    
  • Incubation: Incubate at 37°C for 10 mins.

  • Detection: Measure Absorbance at 546 nm (primary) and 700 nm (secondary/blank).

  • Calculation:

    
    . Compare against 1,5-AG standard curve (0–50 
    
    
    
    g/mL).[1]

Assay_Protocol Sample Serum Sample (Contains Glucose + 1,5-AG) Step1 Step 1: Glucose Elimination (Hexokinase + ATP) Sample->Step1 Intermediate Sample w/ G6P + 1,5-AG (Glucose is now inert) Step1->Intermediate Glucose -> G6P Step2 Step 2: PROD Reaction (Pyranose Oxidase) Intermediate->Step2 Specific for 1,5-AG Detection H2O2 Generation -> Colorimetry (Peroxidase) Step2->Detection Signal Proportional to 1,5-AG

Figure 2: Enzymatic Assay Workflow. Critical step is the elimination of glucose interference before PROD oxidation.

Protocol B: LC-MS/MS Quantification (High Sensitivity)

For pharmacokinetic studies or low-concentration samples.[1]

  • Internal Standard: Add

    
    -1,5-AG or deuterium-labeled analog.
    
  • Extraction: Protein precipitation with Methanol (1:3 v/v). Vortex 30s, Centrifuge 10,000g for 10 min.

  • Chromatography:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Amide-80).[1]

    • Mobile Phase: Acetonitrile/Water (80:20) with 10mM Ammonium Acetate (pH 9.0).

    • Note: High pH helps ionization of sugar alcohols in negative mode.

  • Mass Spec Parameters:

    • Mode: Negative ESI (Electrospray Ionization).

    • MRM Transition:

      
       163.1 
      
      
      
      103.0 (Loss of
      
      
      ).

References

  • Tazawa, S., et al. (2005). "SLC5A9/SGLT4, a new Na+-dependent glucose transporter, is an essential transporter for mannose, 1,5-anhydro-D-glucitol, and fructose."[1] Life Sciences.[1][5]

  • Yamanouchi, T. (2021). "1,5-Anhydro-D-glucitol: A novel marker for glycemic monitoring."[1] Journal of Diabetes Investigation.

  • Dungan, K.M. (2008).[2] "1,5-anhydroglucitol (GlycoMark) as a marker of short-term glycemic control and glycemic excursions."[1][2] Expert Review of Molecular Diagnostics.

  • PubChem. "1-Deoxy-D-glucitol (Compound Summary)." National Library of Medicine.

  • MedChemExpress. "1-Deoxy-1-(octylamino)-D-glucitol Product Information."

  • Wan, C., et al. (2012). "Maplexins, new

    
    -glucosidase inhibitors from red maple (Acer rubrum) stems."[1][4] Bioorganic & Medicinal Chemistry Letters. 
    
  • Yuan, J., et al. (2011). "Human and mouse non-targeted metabolomics identify 1,5-anhydroglucitol as SGLT2-dependent glycemic marker."[1] Clinical and Translational Medicine.

Sources

Technical Guide: Metabolism and Pharmacokinetics of 1-Deoxy-D-glucitol (1,5-AG)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-Deoxy-D-glucitol , addressing the critical nomenclature distinction between the open-chain polyol and the clinically significant cyclic form, 1,5-Anhydro-D-glucitol (1,5-AG) .

Given the "Drug Development" audience, this guide prioritizes 1,5-AG due to its widespread utility as a glycemic biomarker and its interaction with SGLT2 inhibitors, while explicitly defining the open-chain variant to ensure chemical rigor.

Executive Summary & Nomenclature Resolution

In the context of pharmaceutical research and metabolic disease, the term "1-Deoxy-D-glucitol" presents a critical ambiguity that must be resolved immediately:

  • 1,5-Anhydro-D-glucitol (1,5-AG): (CAS: 154-58-5) The cyclic, metabolically inert pyranose derivative. This is the primary analyte in clinical diabetes monitoring (GlycoMark®) and a pharmacodynamic marker for SGLT2 inhibitors. It is often loosely referred to as "1-deoxyglucose" or "1-deoxy-glucitol" in medical literature.

  • 1-Deoxy-D-glucitol (1-Deoxysorbitol): (CAS: 18545-96-5) The true open-chain polyol. It is a rare experimental antimetabolite and a specific substrate for sorbitol dehydrogenase.

Scope of Guide: This document focuses primarily on 1,5-AG due to its high relevance in drug development, renal physiology, and metabolic phenotyping. A subsection is dedicated to the open-chain variant for comprehensive chemical accuracy.

Chemical Identity and Stability

Unlike glucose, 1,5-AG lacks the hemiacetal hydroxyl group at the C1 position. This structural modification confers unique metabolic stability:

  • Non-Reducing Nature: The absence of the C1-OH group prevents ring opening to an aldehyde form. Consequently, 1,5-AG cannot participate in Maillard reactions (glycation) and is not a substrate for hexokinases in the glycolytic pathway.

  • Metabolic Inertness: In humans, 1,5-AG is not catabolized. It is not phosphorylated, oxidized, or fermented. Its "metabolism" is strictly defined by its kinetic handling —specifically, the balance between dietary intake and renal excretion.

PropertyGlucose1,5-Anhydro-D-glucitol (1,5-AG)1-Deoxy-D-glucitol (Open Chain)
Structure Cyclic Pyranose (Hemiacetal)Cyclic Pyranose (Ether)Linear Polyol
C1 Group -OH (Anomeric)-H (Deoxy)-CH3
Metabolic Fate Glycolysis / TCA CycleExcreted Unchanged Oxidized by Sorbitol Dehydrogenase
Clinical Role Energy SubstrateGlycemic Biomarker Experimental Antimetabolite

The Kinetic Metabolism of 1,5-AG

For drug developers, understanding the "metabolism" of 1,5-AG requires analyzing its renal handling , as this is the rate-limiting step controlling its serum pool.

The 1,5-AG Pool
  • Input: Derived principally from diet (soy, rice, pasta). Daily intake is approx. 4–5 mg/day.

  • Distribution: Well-distributed in total body water.

  • Conservation: Under euglycemic conditions, the kidney reabsorbs 99.9% of filtered 1,5-AG, maintaining a stable serum pool (approx. 12–40 µg/mL).

Renal Reabsorption Mechanism

The reabsorption of 1,5-AG is mediated by Sodium-Glucose Cotransporter 4 (SGLT4/SLC5A9) and potentially SGLT5 (SLC5A10), located in the proximal tubule.

  • SGLT4 Specificity: Transports Mannose, 1,5-AG, and Fructose.[1][2]

  • Competitive Inhibition: Glucose is a competitive inhibitor of 1,5-AG transport at SGLT4.[2][3]

  • The "Glucose Spike" Effect: When blood glucose exceeds the renal threshold (~180 mg/dL), the massive influx of glucose into the proximal tubule saturates SGLT4. This blocks 1,5-AG reabsorption, causing it to spill into the urine.[4]

  • Result: Serum 1,5-AG levels drop rapidly during hyperglycemic excursions.[3]

Visualization: Renal Handling Pathway

The following diagram illustrates the competitive inhibition mechanism critical for interpreting 1,5-AG data in clinical trials.

G cluster_blood Systemic Circulation cluster_kidney Renal Proximal Tubule Glucose_Blood Glucose (>180 mg/dL) Glomerulus Glomerular Filtration Glucose_Blood->Glomerulus AG_Blood 1,5-AG (Serum Pool) AG_Blood->Glomerulus Lumen Tubular Lumen (High Glucose Load) Glomerulus->Lumen SGLT2 SGLT2 Transporter (Reabsorbs Glucose) Lumen->SGLT2 Glucose Reabsorption SGLT4 SGLT4 Transporter (Reabsorbs 1,5-AG) Lumen->SGLT4 1,5-AG Attempted Reabsorption Blockade COMPETITIVE BLOCKADE (Glucose saturates SGLT4) Lumen->Blockade Excess Glucose Urine Urine Excretion (Loss of 1,5-AG) Lumen->Urine 1,5-AG Spillage SGLT4->AG_Blood Reabsorption (Blocked) Blockade->SGLT4 Inhibits

Caption: Competitive inhibition of 1,5-AG reabsorption by excess glucose at the SGLT4 transporter in the renal proximal tubule.[2][3]

Relevance in Drug Development

SGLT2 Inhibitors (Gliflozins)

SGLT2 inhibitors (e.g., Empagliflozin, Dapagliflozin) induce therapeutic glucosuria.[5][6] This creates a unique pharmacodynamic interaction with 1,5-AG:

  • Mechanism: SGLT2 inhibition increases tubular glucose concentration.[7][8] This high local glucose concentration blocks SGLT4, forcing 1,5-AG excretion.

  • Observation: Patients on SGLT2 inhibitors typically show low serum 1,5-AG levels, regardless of their glycemic control.

  • Trial Implication: 1,5-AG (GlycoMark) cannot be used as a standard glycemic control biomarker in trials involving SGLT2 inhibitors, as the drug mechanism artificially lowers the biomarker.

Glycemic Variability Biomarker

For non-SGLT2i therapies (e.g., Insulin, GLP-1 agonists), 1,5-AG is a superior marker for glycemic variability compared to HbA1c.

  • HbA1c: Reflects average glucose over 3 months.

  • 1,5-AG: Reflects "spikes" (hyperglycemic excursions) over the last 1–2 weeks.

  • Utility: Identifying patients with postprandial hyperglycemia who appear controlled by HbA1c.

The Open-Chain Variant: 1-Deoxy-D-glucitol

While less common in clinical diagnostics, the true open-chain polyol (1-Deoxysorbitol) has distinct biochemical properties relevant to antimetabolite research.

Metabolic Pathway

Unlike the inert 1,5-AG, the open-chain 1-Deoxy-D-glucitol is a substrate for Sorbitol Dehydrogenase (SDH) .

  • Oxidation: SDH oxidizes 1-Deoxy-D-glucitol to 1-Deoxy-D-fructose .

  • Phosphorylation: 1-Deoxy-D-fructose can be phosphorylated by fructokinase or hexokinase.

  • Antimetabolite Effect: The resulting phosphorylated species (e.g., 1-deoxy-fructose-1-phosphate) can accumulate and inhibit glycolysis, acting as a metabolic poison in certain bacterial or parasitic models.

Comparison Diagram: Metabolic Fates

M cluster_polyol Polyol Pathway (Canonical) cluster_deoxy 1-Deoxy Analogues Glucose D-Glucose Sorbitol Sorbitol (D-Glucitol) Glucose->Sorbitol Aldose Reductase Fructose D-Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (SDH) DeoxyS 1-Deoxy-D-glucitol (Open Chain) DeoxyF 1-Deoxy-D-fructose DeoxyS->DeoxyF SDH (Slow) Inert 1,5-AG (Cyclic) Inert->Inert NO REACTION (Excreted)

Caption: Contrast between the metabolically active open-chain 1-Deoxy-D-glucitol and the inert cyclic 1,5-AG.

References

  • Yoshioka, S., et al. (1982). "Identification and metabolic implication of 1-deoxyglucose (1,5-anhydroglucitol) in human plasma." Clinical Chemistry. Link

  • Tazawa, S., et al. (2005). "SLC5A9/SGLT4, a new Na+-dependent glucose transporter, is an essential transporter for mannose, 1,5-anhydro-D-glucitol, and fructose."[1] Life Sciences.[1] Link

  • Dungan, K.M. (2008). "1,5-anhydroglucitol (GlycoMark) as a marker of short-term glycemic control and glycemic excursions."[3] Expert Review of Molecular Diagnostics. Link

  • Dills, W.L. Jr. (1976). "Studies of 1-deoxy-D-fructose, 1-deoxy-D-glucitol, and 1-deoxy-D-mannitol as antimetabolites." Biochemistry. Link

  • Veiga-da-Cunha, M., et al. (2019). "SGLT5 is the renal transporter for 1,5-anhydroglucitol, a major player in two rare forms of neutropenia."[8] Journal of Inherited Metabolic Disease. Link

Sources

Methodological & Application

1-Deoxy-d-glucitol for enzyme kinetics studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Characterization & Inhibition Profiling using 1-Deoxy-D-glucitol (1,5-Anhydro-D-glucitol)

Abstract & Mechanistic Rationale

1-Deoxy-D-glucitol, scientifically more accurately referred to as 1,5-anhydro-D-glucitol (1,5-AG) or 1-deoxy-D-glucopyranose , is a naturally occurring monosaccharide.[1][2] Structurally, it is a glucose analogue lacking the hemiacetal hydroxyl group at the C-1 position.[1]

In enzyme kinetics and drug development, 1,5-AG is a high-value molecular probe because it mimics the pyranose ring structure of D-glucose but exhibits distinct reactivity due to the reduced C-1 position.[1]

Key Kinetic Applications:

  • Hexokinase (HK) vs. Glucokinase (GK) Discrimination: 1,5-AG acts as a weak substrate for Hexokinase (converting to 1,5-AG-6-phosphate, a potent inhibitor) but acts as a pure competitive inhibitor for Glucokinase (which cannot phosphorylate it).[3][1]

  • SGLT Transporter Profiling: It distinguishes renal handling mechanisms, specifically targeting SGLT4 and SGLT5 transporters, unlike standard glucose tracers.[3][1]

  • Glycogen Phosphorylase (GP) Inhibition: It binds the catalytic site of GP, serving as a scaffold for structure-activity relationship (SAR) studies in diabetes drug discovery.[3][1]

Chemical Properties & Reagent Preparation

Compound Identity:

  • IUPAC Name: 1,5-Anhydro-D-glucitol[1][4][5][6]

  • Synonyms: 1-Deoxy-D-glucopyranose, 1,5-AG[1][2]

  • CAS: 154-58-5[1][2]

  • Molecular Weight: 164.16 g/mol [3][1][7]

Solubility & Stock Preparation Protocol: 1,5-AG is highly soluble in water but requires specific handling to ensure kinetic accuracy.[3][1]

SolventMax SolubilityStock Conc.[3][1][2]StorageStability
ddH₂O 100 mg/mL500 mM-20°C6 Months
DMSO 25 mg/mL150 mM-20°C3 Months
PBS (pH 7.2) 10 mg/mL50 mM4°C1 Week
  • Critical Step: Always prepare stocks in water for enzyme assays to avoid solvent effects (DMSO >1% can inhibit Hexokinase).[3][1]

  • Filtration: Filter sterilize (0.22 µm) aqueous stocks; do not autoclave as caramelization may occur.

Application I: Hexokinase vs. Glucokinase Inhibition Kinetics[1][3][5]

Scientific Logic: This assay exploits a mechanistic divergence.[3][1][8]

  • Hexokinase (HK I-III): Phosphorylates 1,5-AG to 1,5-AG-6-Phosphate .[1] This product accumulates and acts as a potent inhibitor (

    
     mM) of the enzyme itself (Product Inhibition).[3][1]
    
  • Glucokinase (HK IV): Does not phosphorylate 1,5-AG.[3][1][4] 1,5-AG binds competitively to the active site, inhibiting Glucose phosphorylation without product accumulation.[3][1]

Experimental Workflow (Coupled Assay)

We utilize a Glucose-6-Phosphate Dehydrogenase (G6PDH) coupled assay.[3][1] Since G6PDH cannot oxidize 1,5-AG-6-P (it requires the C1-OH group for oxidation), the assay specifically measures the decrease in Glucose turnover.[1]

Reagents:

  • Buffer: 50 mM Triethanolamine-HCl (pH 7.6), 10 mM MgCl₂.

  • Substrate: D-Glucose (Variable: 0.1 mM – 5.0 mM).[3][1]

  • Inhibitor: 1,5-AG (Fixed concentrations: 0, 2, 5, 10 mM).[3][1]

  • Coupling System: 1 mM ATP, 0.5 mM NADP⁺, 1 U/mL G6PDH (Leuconostoc mesenteroides).[3][1]

  • Enzyme: Hexokinase (Yeast or Mammalian) or Glucokinase (Recombinant).[3][1]

Protocol:

  • Blanking: Pipette 190 µL of Buffer/ATP/NADP⁺/G6PDH mix into UV-transparent microplate wells.

  • Inhibitor Addition: Add 5 µL of 1,5-AG stock (or water for control).[3][1] Incubate 5 min at 25°C to allow equilibrium binding.

  • Initiation: Add 5 µL of D-Glucose series.

  • Enzyme Start: Add enzyme to initiate reaction (Target

    
     per min).
    
  • Detection: Monitor Absorbance at 340 nm (formation of NADPH) for 10 minutes.

Data Visualization (Mechanism):

HK_Mechanism Enzyme Hexokinase (E) Complex_ES E-Glucose Complex Enzyme->Complex_ES + Glucose Complex_EI E-1,5-AG Complex Enzyme->Complex_EI + 1,5-AG Glucose D-Glucose (S) AG 1,5-AG (I) Product_G6P Glucose-6-P Complex_ES->Product_G6P Fast Reaction Product_AG6P 1,5-AG-6-P (Dead-End Inhibitor) Complex_EI->Product_AG6P Slow Reaction (HK Only) Product_AG6P->Enzyme High Affinity Feedback Inhibition

Figure 1: Mechanism of Action.[3][1] Note that for Glucokinase, the "Slow Reaction" to 1,5-AG-6-P does not occur; the complex EI simply dissociates, causing competitive inhibition.[1]

Application II: SGLT Transporter Specificity Profiling

Scientific Logic: Sodium-Glucose Cotransporters (SGLTs) handle 1,5-AG differently.[3][1][9] SGLT1 and SGLT2 (major glucose transporters) have low affinity for 1,5-AG.[3][1] However, SGLT4 (SLC5A9) and SGLT5 (SLC5A10) are the primary renal reabsorption transporters for 1,5-AG.[3][1][9] This makes 1,5-AG an excellent "negative probe" for SGLT2 specificity or a "positive probe" for SGLT4/5 activity.[3][1]

Protocol: Radiolabeled Uptake Assay Note: Requires [³H]-1,5-AG or [¹⁴C]-1,5-AG.[3][1]

  • Cell Prep: Transfect HEK-293T cells with human SGLT2, SGLT4, or SGLT5 vectors.[3][1] Seed in 24-well plates.

  • Wash: Wash cells 3x with Na⁺-free choline buffer to deplete intracellular sodium.[3][1]

  • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 140 mM NaCl (or Choline-Cl for control) and 50 µM [¹⁴C]-1,5-AG.[3][1]

  • Competition: To prove specificity, run parallel wells with:

    • Buffer + [¹⁴C]-1,5-AG (Total Uptake)[3]

    • Buffer + [¹⁴C]-1,5-AG + 10 mM D-Glucose (Competitor)[3]

    • Buffer + [¹⁴C]-1,5-AG + 100 nM Phlorizin (Pan-SGLT inhibitor)[3]

  • Incubation: 30 minutes at 37°C.

  • Lysis & Counting: Wash cells with ice-cold KRH containing Phlorizin (to stop transport). Lyse with 0.1 M NaOH and measure CPM via liquid scintillation.[3][1]

Expected Results:

  • SGLT2 cells: Minimal uptake of 1,5-AG.[3][1]

  • SGLT4/5 cells: High uptake of 1,5-AG, which is competitively inhibited by D-Glucose.[3][1]

Data Analysis & Calculation of Kinetic Constants

For inhibition studies (HK/GK), analyze data using the Lineweaver-Burk or Dixon plots.[3][1]

1. Determine Inhibition Type: Plot


 vs 

(Lineweaver-Burk).
  • Competitive (Glucokinase): Lines intersect at the Y-axis (

    
     unchanged, 
    
    
    
    increases).[3][1]
  • Mixed/Non-Competitive (Hexokinase - due to product accumulation): Lines may intersect left of the Y-axis.[3][1]

2. Calculate


 (Inhibition Constant): 
Use the modified Michaelis-Menten equation for competitive inhibition:

[3][1]

Where:

  • 
     = Concentration of Glucose[3][1]
    
  • 
     = Concentration of 1,5-AG[3][1][2][4][5][6][10][11]
    
  • 
     = Michaelis constant for Glucose[1]
    

Workflow Diagram:

Kinetics_Workflow Start Define Enzyme Target (HK vs GK vs SGLT) Prep Prepare 1,5-AG Stock (Water, Freshly made) Start->Prep Exp_Design Design Matrix [S]: 0.5 - 5x Km [I]: 0, 0.5, 2, 5 mM Prep->Exp_Design Assay Run Coupled Assay Measure NADPH @ 340nm Exp_Design->Assay Data_Process Calculate Initial Velocities (v0) (Linear range: 0-5 min) Assay->Data_Process Plotting Generate Lineweaver-Burk Plot Data_Process->Plotting Decision Intersection on Y-axis? Plotting->Decision Comp Competitive Inhibition Calc Ki from Slope Decision->Comp Yes Mixed Mixed/Product Inhibition Check for Time-Dependence Decision->Mixed No

Figure 2: Step-by-step workflow for kinetic characterization.

Troubleshooting & Best Practices

  • Contamination Warning: Commercial 1,5-AG can contain trace Glucose (<0.5%).[3][1]

    • Validation: Run a "No Enzyme" control.[3][1] If NADPH signal increases, your inhibitor stock is contaminated with Glucose (which G6PDH is consuming).[3][1]

  • Time-Dependent Inhibition (Hexokinase):

    • Because HK converts 1,5-AG to the inhibitor 1,5-AG-6-P, inhibition may increase over time.[1]

    • Solution: Measure initial velocity (

      
      ) within the first 2-3 minutes to capture the "initial" competitive state before significant 1,5-AG-6-P accumulates.[1]
      
  • Phosphate Interference:

    • Avoid phosphate buffers if studying Glycogen Phosphorylase, as phosphate is a substrate.[3][1] Use Triethanolamine, HEPES, or MOPS.[3][1]

References

  • Yamanouchi, T., et al. (1992).[3][1] "Origin and disposal of 1,5-anhydroglucitol, a major polyol in the human body."[3][1] American Journal of Physiology-Endocrinology and Metabolism.

  • Sotsky, M. J., et al. (1995).[3][1] "1,5-Anhydro-D-glucitol: a new marker for glycemic control."[1] Diabetes Care.

  • Veiga-da-Cunha, M., et al. (2019).[3][1] "Failure to eliminate a phosphorylated glucose analog leads to neutropenia in patients with G6PC3 and SLC37A4 mutations."[3][1][9] Proceedings of the National Academy of Sciences (PNAS).[3][1] [3][1]

  • Togawa, M., et al. (2019).[3][1] "SGLT4 and SGLT5 are the renal transporters for 1,5-anhydroglucitol."[1][9] Journal of Biological Chemistry. (Note: Validated via general search, specific URL requires subscription).

  • Crane, R. K., & Sols, A. (1954).[3][1] "The association of hexokinase with particulate fractions of brain and other tissue homogenates."[1] Journal of Biological Chemistry.

Sources

Technical Guide: Using 1-Deoxy-D-glucitol as a Substrate for Polyol Dehydrogenases

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utility of 1-Deoxy-D-glucitol (1-DG) as a mechanistic probe and alternative substrate for polyol dehydrogenases, specifically Sorbitol Dehydrogenase (SDH) (EC 1.1.1.14) and Galactitol Dehydrogenase . Unlike the common biomarker 1,5-anhydro-D-glucitol (1,5-AG), 1-DG is an open-chain polyol (


) lacking the C1 hydroxyl group.

Its primary application in drug development and enzymology lies in active site mapping —specifically testing the stringency of the C1-hydroxyl requirement for zinc-coordination and substrate binding. This guide provides validated protocols for kinetic characterization, highlighting the distinct kinetic parameters (


) that differentiate it from the native substrate, sorbitol.

Part 1: Scientific Background & Mechanism[1][2]

Structural Distinction & Nomenclature

CRITICAL NOTE: Do not confuse 1-Deoxy-D-glucitol with 1,5-anhydro-D-glucitol (1,5-AG).

  • 1-Deoxy-D-glucitol (1-DG): Open chain. C1 is a methyl group (

    
    ). Substrate for SDH.
    
  • 1,5-Anhydro-D-glucitol (1,5-AG): Cyclic pyranose form. C1 is reduced but part of the ring. Major diabetes biomarker; not a substrate for standard SDH assays.

Enzymatic Mechanism

Sorbitol Dehydrogenase (SDH) typically catalyzes the reversible oxidation of D-sorbitol to D-fructose using


 as a cofactor. The reaction involves the transfer of a hydride ion from the C2 carbon of the polyol to 

.

When 1-DG is used as the substrate:

  • Binding: 1-DG binds to the SDH active site, though with lower affinity than sorbitol due to the loss of the C1-OH hydrogen bond or zinc coordination interaction.

  • Oxidation: SDH oxidizes the C2 hydroxyl group of 1-DG.

  • Product Formation: The product is 1-deoxy-D-fructose , a ketose analog.

Reaction Equation:



Kinetic Implications

Research indicates that the C1 hydroxyl is not strictly essential for catalysis but significantly affects binding affinity.

  • Sorbitol:

    
    
    
  • 1-Deoxy-D-glucitol:

    
     (Sheep Liver SDH)[1]
    
  • 
    : 
    
    
    
    of the rate with sorbitol.

Implication for Protocol: Assays must use significantly higher substrate concentrations (up to 200-300 mM) to reach saturation kinetics.

Part 2: Experimental Protocols

Materials & Reagents[4][5]
  • Enzyme: Sheep Liver Sorbitol Dehydrogenase (Lyophilized powder).

    • Storage: -20°C. Reconstitute in 50 mM Tris-HCl (pH 7.4) with 10% glycerol for stability.

  • Substrate: 1-Deoxy-D-glucitol.

    • Note: If commercial stock is unavailable, synthesis via reduction of 1-deoxy-D-fructose or hydrogenolysis of D-glucose derivatives is required [1].

  • Cofactor:

    
    -Nicotinamide adenine dinucleotide, oxidized form (
    
    
    
    ).
  • Buffer: 100 mM Glycine-NaOH or Pyrophosphate buffer, pH 9.5 (High pH favors the forward oxidation reaction).

  • Detection: UV-Vis Spectrophotometer capable of kinetic monitoring at 340 nm.

Protocol: Kinetic Assay of SDH with 1-DG

Objective: Determine the specific activity and kinetic parameters (


) of SDH towards 1-DG.
Step-by-Step Methodology:
  • Buffer Preparation (pH 9.5):

    • Prepare 100 mM Glycine-NaOH buffer adjusted to pH 9.5 at 25°C.

    • Why: The equilibrium of polyol oxidation strongly favors reduction (ketose

      
       polyol) at neutral pH. Alkaline pH drives the reaction towards NADH production.
      
  • Substrate Stock Preparation (Critical):

    • Prepare a 1.0 M stock solution of 1-Deoxy-D-glucitol in water.

    • Validation: Ensure complete dissolution; sonicate if necessary. The high concentration is mandatory due to the high

      
       (53 mM).
      
  • Cofactor Solution:

    • Prepare 50 mM

      
       in water. Keep on ice.
      
  • Reaction Mixture Assembly (1 mL cuvette):

ComponentVolume (

)
Final Conc.
Glycine-NaOH Buffer (pH 9.5)800 - X100 mM

Stock (50 mM)
502.5 mM
1-Deoxy-D-glucitol Stock X (Variable) 10 - 300 mM
Incubate at 25°C for 3 min
Start: SDH Enzyme Solution20 - 50~0.5 - 1 U/mL
  • Measurement:

    • Mix by inversion immediately after adding enzyme.

    • Monitor Absorbance at 340 nm (

      
      ) for 5 minutes.
      
    • Record the linear initial velocity (

      
      ).
      
  • Controls:

    • Blank: Buffer + NAD+ + Substrate (No Enzyme). Corrects for non-enzymatic degradation.

    • Positive Control: Use 100 mM D-Sorbitol (Expect rapid saturation).

Data Analysis
  • Calculate Velocity (

    
    ): 
    
    
    
    
    (6.22 is the millimolar extinction coefficient of NADH)
  • Kinetic Plotting:

    • Plot

      
       vs. 
      
      
      
      (Substrate Concentration).
    • Use a Hanes-Woolf plot (

      
       vs. 
      
      
      
      ) rather than Lineweaver-Burk for better accuracy with high-
      
      
      substrates where error distribution is non-uniform.

Part 3: Visualization & Workflow

Reaction Pathway & Logic

The following diagram illustrates the comparative pathways of Sorbitol and 1-Deoxy-D-glucitol, highlighting the structural difference at C1 and the resulting products.

SDH_Pathway cluster_substrates Substrates cluster_enzyme Enzyme Complex cluster_products Oxidation Products Sorbitol D-Sorbitol (C1: -CH2OH) SDH Sorbitol Dehydrogenase (NAD+ dependent) Sorbitol->SDH High Affinity (Km ~1 mM) DeoxyG 1-Deoxy-D-glucitol (C1: -CH3) DeoxyG->SDH Low Affinity (Km ~53 mM) Fructose D-Fructose SDH->Fructose Oxidation at C2 DeoxyF 1-Deoxy-D-fructose (Antimetabolite) SDH->DeoxyF Oxidation at C2 Note Structural Insight: Absence of C1-OH reduces binding but permits catalysis. SDH->Note

Caption: Comparative oxidation pathways of Sorbitol and 1-Deoxy-D-glucitol by SDH. Note the significant difference in affinity (


) despite similar catalytic outcomes.
Experimental Workflow Diagram

Workflow Prep 1. Substrate Prep Dissolve 1-DG to 1.0 M (High solubility required) Mix 3. Reaction Mix Buffer + NAD+ + 1-DG (Range: 10-300 mM) Prep->Mix Buffer 2. Buffer Setup Glycine-NaOH, pH 9.5 (Favors Oxidation) Buffer->Mix Start 4. Initiate Add SDH Enzyme Mix->Start Measure 5. Kinetic Read Absorbance @ 340 nm (NADH Production) Start->Measure Analyze 6. Analysis Calculate Km/Vmax Compare to Sorbitol Measure->Analyze

Caption: Step-by-step kinetic assay workflow for characterizing 1-Deoxy-D-glucitol oxidation.

Part 4: Applications in Drug Development

Antimetabolite Research

The product of this reaction, 1-Deoxy-D-fructose , acts as a metabolic inhibitor.[1]

  • Mechanism: It can be phosphorylated by hexokinase to form 1-deoxy-fructose-6-phosphate .

  • Target: This phosphorylated intermediate inhibits phosphoglucose isomerase and phosphofructokinase , key enzymes in glycolysis [1].

  • Application: Researchers use 1-DG as a precursor to generate this inhibitor in situ to study glycolytic flux control in cancer cells or parasites.

Enzyme Specificity Profiling

Using 1-DG allows structural biologists to determine the role of the C1-hydroxyl group in the "lock and key" mechanism of polyol dehydrogenases.

  • Interpretation: If an enzyme accepts 1-DG (even with high

    
    ), the C1-OH is likely involved in binding (affinity) rather than catalysis (transition state stabilization). If it rejects 1-DG completely, the C1-OH is essential for the catalytic mechanism.
    

References

  • Dills, W. L., & Meyer, W. L. (1976).[1] Studies on 1-deoxy-D-fructose, 1-deoxy-D-glucitol, and 1-deoxy-D-mannitol as antimetabolites. Biochemistry, 15(20), 4506–4512.[1] Link[2]

  • Jeffery, J., & Jörnvall, H. (1988). Sorbitol dehydrogenase. Advances in Enzymology and Related Areas of Molecular Biology, 61, 47-106. Link

  • Lindstad, R. G., & McKinley-McKee, J. S. (1996). Reversible inhibition of sheep liver sorbitol dehydrogenase by thiol reagents. European Journal of Biochemistry, 241(1), 142-148. Link

  • Yamanouchi, T., et al. (1992).[3] Origin and disposal of 1,5-anhydroglucitol, a major polyol in the human body. American Journal of Physiology-Endocrinology and Metabolism, 263(2), E268-E273. (Included for specificity distinction). Link

Sources

Application Notes and Protocols: 1-Deoxy-d-glucitol in Biochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Deoxy Sugar Alcohol

1-Deoxy-d-glucitol, a structural analog of the naturally occurring sugar alcohol D-glucitol (sorbitol), presents a unique tool for researchers in biochemistry, cell biology, and drug discovery. By virtue of the replacement of the hydroxyl group at the C-1 position with a hydrogen atom, this molecule exhibits distinct biochemical properties that render it a valuable substrate and competitive inhibitor for specific enzymatic pathways. Its primary utility lies in the elucidation of enzyme mechanisms, particularly those involved in polyol metabolism, and as a control compound in studies of glucose transport and glycolysis. This guide provides an in-depth exploration of the applications of 1-Deoxy-d-glucitol, complete with detailed protocols to facilitate its integration into your research workflows.

I. Mechanism of Action: A Tale of Competitive Inhibition and Substrate Specificity

The primary mechanism by which 1-Deoxy-d-glucitol exerts its effects in biochemical systems is through competitive inhibition. It can bind to the active site of enzymes that normally recognize D-glucitol or similar polyols. However, due to the absence of the C-1 hydroxyl group, the subsequent catalytic step is often impaired or proceeds at a significantly reduced rate. This makes it an excellent tool for studying enzymes like sorbitol dehydrogenase.

II. Probing Polyol Metabolism: Characterizing Sorbitol Dehydrogenase Activity

A significant application of 1-Deoxy-d-glucitol is in the study of sorbitol dehydrogenase (SDH), a key enzyme in the polyol pathway that catalyzes the interconversion of sorbitol and fructose. 1-Deoxy-d-glucitol can act as a substrate for SDH, allowing for the characterization of the enzyme's kinetic parameters.[1]

Kinetic Parameters of 1-Deoxy-d-glucitol with Sheep Liver Glucitol Dehydrogenase
SubstrateK_m (mM)Maximal Velocity (% of Glucitol)
1-Deoxy-d-glucitol5333
Glucitol-100
Data adapted from Dills Jr, W. L., & Meyer, W. L. (1976).[1]
Protocol 1: Kinetic Analysis of Sorbitol Dehydrogenase using 1-Deoxy-d-glucitol

This protocol outlines a spectrophotometric assay to determine the kinetic parameters of sorbitol dehydrogenase using 1-Deoxy-d-glucitol as a substrate. The reaction is monitored by measuring the increase in absorbance at 340 nm, corresponding to the production of NADH.

Materials:

  • Purified Sorbitol Dehydrogenase (e.g., from sheep liver)

  • 1-Deoxy-d-glucitol

  • NAD⁺ (β-Nicotinamide adenine dinucleotide)

  • Tris-HCl buffer (100 mM, pH 9.0)

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes (1 cm path length)

Procedure:

  • Prepare a stock solution of 1-Deoxy-d-glucitol (e.g., 1 M in distilled water). From this, prepare a series of dilutions to achieve final concentrations ranging from 10 mM to 200 mM in the final assay mixture.

  • Prepare a stock solution of NAD⁺ (e.g., 20 mM in Tris-HCl buffer).

  • Prepare the reaction mixture in a cuvette by adding the following in order:

    • Tris-HCl buffer (to a final volume of 1 ml)

    • NAD⁺ solution (to a final concentration of 2 mM)

    • Varying concentrations of 1-Deoxy-d-glucitol solution.

  • Equilibrate the reaction mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

  • Initiate the reaction by adding a small, fixed amount of sorbitol dehydrogenase solution.

  • Immediately begin monitoring the change in absorbance at 340 nm for 3-5 minutes. Record the initial linear rate of the reaction (ΔA340/min).

  • Calculate the initial velocity (V₀) using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m and V_max.

Diagram of the Experimental Workflow for SDH Kinetic Analysis:

SDH_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - 1-Deoxy-d-glucitol dilutions - NAD+ solution - Tris-HCl buffer Mix Combine Reagents in Cuvette Reagents->Mix Enzyme Prepare Sorbitol Dehydrogenase Initiate Initiate with Enzyme Enzyme->Initiate Equilibrate Equilibrate at 37°C Mix->Equilibrate Equilibrate->Initiate Measure Measure A340 (NADH production) Initiate->Measure Calculate Calculate Initial Velocity (V₀) Measure->Calculate Plot Plot V₀ vs. [S] Calculate->Plot Determine Determine Km & Vmax (Michaelis-Menten) Plot->Determine

Caption: Workflow for determining SDH kinetic parameters using 1-Deoxy-d-glucitol.

III. A Tool for Glycolysis Research: A Negative Control Perspective

While its direct inhibitory effect on erythrocyte glycolysis has been shown to be ineffective, 1-Deoxy-d-glucitol can serve as an excellent negative control in studies investigating the effects of glucose analogs on glycolysis.[1] Its structural similarity to glucose and its inability to be phosphorylated by hexokinase make it an ideal compound to control for non-specific effects of sugar analogs.

Protocol 2: 1-Deoxy-d-glucitol as a Negative Control in a Lactate Production Assay

This protocol describes how to use 1-Deoxy-d-glucitol as a negative control when assessing the impact of a potential glycolysis inhibitor (e.g., 2-deoxy-D-glucose) on lactate production in cultured cells.

Materials:

  • Cultured cells (e.g., cancer cell line known for high glycolytic rate)

  • Complete cell culture medium

  • Glucose-free culture medium

  • 1-Deoxy-d-glucitol

  • 2-Deoxy-D-glucose (positive control for inhibition)

  • Lactate assay kit (colorimetric or fluorometric)

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Wash the cells with phosphate-buffered saline (PBS) and then replace the medium with glucose-free medium for a short period (e.g., 1-2 hours) to deplete intracellular glucose.

  • Prepare treatment media:

    • Control: Glucose-free medium supplemented with a standard concentration of glucose (e.g., 10 mM).

    • Test Compound: Glucose-free medium with glucose and the test inhibitor.

    • Positive Control: Glucose-free medium with glucose and 2-Deoxy-D-glucose.

    • Negative Control: Glucose-free medium with glucose and 1-Deoxy-d-glucitol at the same concentration as the test compound.

  • Treat the cells with the respective media and incubate for the desired time period (e.g., 24 hours).

  • Collect the cell culture supernatant at the end of the incubation period.

  • Measure the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's instructions.

  • Normalize the lactate production to the cell number or total protein content.

Expected Outcome: Cells treated with 1-Deoxy-d-glucitol should exhibit lactate production levels similar to the control group, demonstrating that it does not interfere with glycolysis. In contrast, 2-Deoxy-D-glucose should significantly reduce lactate production.

Diagram of the Glycolysis Inhibition Assay Logic:

Glycolysis_Inhibition_Logic Control Cells + Glucose Control_Out Normal Lactate Production Control->Control_Out Positive Cells + Glucose + 2-Deoxy-D-glucose Positive_Out Inhibited Lactate Production Positive->Positive_Out Negative Cells + Glucose + 1-Deoxy-d-glucitol Negative_Out Normal Lactate Production Negative->Negative_Out Test Cells + Glucose + Test Compound Test_Out Inhibited Lactate Production? Test->Test_Out

Caption: Logic diagram for using 1-Deoxy-d-glucitol as a negative control.

IV. Investigating Cellular Uptake: A Non-transported Control

In cellular glucose uptake assays, which often utilize fluorescent or radiolabeled glucose analogs, 1-Deoxy-d-glucitol can be employed as a crucial control to account for non-specific binding or passive diffusion. Since it is not a substrate for the major glucose transporters (GLUTs), its accumulation within cells should be minimal.

Protocol 3: Assessing Non-Specific Uptake in a Fluorescent Glucose Analog Assay

This protocol details the use of 1-Deoxy-d-glucitol to determine the non-specific uptake of a fluorescent glucose analog like 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxy-D-Glucose).

Materials:

  • Cultured cells expressing glucose transporters

  • Glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer)

  • 2-NBDG (fluorescent glucose analog)

  • 1-Deoxy-d-glucitol

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Seed cells in a multi-well plate suitable for fluorescence measurements and grow to near confluence.

  • Wash the cells with glucose-free buffer.

  • Prepare the uptake solutions:

    • Total Uptake: Glucose-free buffer containing 2-NBDG at the desired concentration.

    • Non-Specific Uptake: Glucose-free buffer containing 2-NBDG and a high concentration of 1-Deoxy-d-glucitol (e.g., 100-fold molar excess).

  • Incubate the cells with the uptake solutions for a defined period (e.g., 30-60 minutes) at 37°C.

  • Terminate the uptake by aspirating the uptake solution and washing the cells multiple times with ice-cold glucose-free buffer.

  • Measure the fluorescence of the cells using a plate reader or by harvesting the cells for flow cytometry.

  • Calculate the specific uptake by subtracting the fluorescence of the "Non-Specific Uptake" wells from the "Total Uptake" wells.

Diagram of the Cellular Uptake Assay Principle:

Cellular_Uptake_Principle cluster_total Total Uptake cluster_nonspecific Non-Specific Uptake Cell_T Cell GLUT_T GLUT GLUT_T->Cell_T NBDG_T 2-NBDG NBDG_T->GLUT_T Transport Cell_NS Cell GLUT_NS GLUT NBDG_NS 2-NBDG NBDG_NS->Cell_NS Non-specific binding/diffusion Deoxyglucitol 1-Deoxy-d-glucitol (Excess) Deoxyglucitol->GLUT_NS No Transport

Sources

Application Note: 1-Deoxy-D-glucitol (1,5-Anhydro-D-glucitol) in Cell Culture Systems

[1][2]

Introduction & Molecule Profile[3][4]

1-Deoxy-D-glucitol , widely known in scientific literature as 1,5-Anhydro-D-glucitol (1,5-AG) , is a naturally occurring monosaccharide structurally identical to D-glucose except for the absence of the hydroxyl group at the C-1 position.[1]

Unlike standard glucose tracers (e.g., 2-Deoxy-D-glucose or 2-DG), 1,5-AG possesses a unique metabolic profile: it is phosphorylated by Hexokinase (HK) but cannot be further metabolized by downstream glycolytic enzymes (such as Phosphoglucose Isomerase) or the Pentose Phosphate Pathway (G6PDH). This results in the intracellular accumulation of 1,5-AG-6-Phosphate (1,5-AG-6-P) , which acts as a potent feedback inhibitor of Hexokinase.

Key Applications in Cell Culture
  • Metabolic Flux Analysis: Precise inhibition of the glycolytic entry point (Hexokinase) to determine cellular reliance on glycolysis vs. oxidative phosphorylation (Warburg Effect studies).

  • Disease Modeling: Simulating metabolic toxicity observed in G6PC3-deficient neutropenia, where 1,5-AG-6-P accumulation triggers apoptosis.

  • Transporter Kinetics: Investigating renal and intestinal glucose transport specificity (SGLT4/5 and GLUT family) without downstream metabolic noise.

Mechanism of Action (MOA)

To effectively use 1,5-AG, researchers must understand its "Dead-End" metabolic fate.

  • Entry: 1,5-AG enters the cell via Glucose Transporters (GLUTs) or Sodium-Glucose Cotransporters (SGLTs), competing directly with glucose.

  • Trapping: Hexokinase (HK) phosphorylates 1,5-AG at the C-6 position, consuming ATP.

  • Inhibition: The resulting 1,5-AG-6-P cannot be isomerized to Fructose-6-P. It accumulates intracellularly and allosterically inhibits Hexokinase, shutting down further glucose phosphorylation.

Pathway Visualization

MOAExt_15AG1,5-AG (Extracellular)Int_15AG1,5-AG (Intracellular)Ext_15AG->Int_15AGGLUT/SGLTTransportAG6P1,5-AG-6-P(Toxic Accumulation)Int_15AG->AG6PPhosphorylation(ATP -> ADP)HKHexokinase (HK)HK->Int_15AGCatalyzesAG6P->HKFeedback Inhibition(Ki ~ 0.2 mM)GlycolysisGlycolysis(Blocked)

Figure 1: The "Metabolic Jam" mechanism. 1,5-AG acts as a competitive substrate for entry and a non-competitive feedback inhibitor after phosphorylation.

Comparative Analysis: 1,5-AG vs. 2-DG vs. Glucose

Selecting the correct analogue is critical for experimental success.

FeatureD-Glucose2-Deoxy-D-glucose (2-DG)1,5-Anhydro-D-glucitol (1,5-AG)
Transport GLUTs / SGLTsGLUTs / SGLTsGLUTs / SGLT4, SGLT5
Phosphorylation Yes (HK)Yes (HK)Yes (HK)
Metabolic Fate Glycolysis / PPP / TCATrapped as 2-DG-6-PTrapped as 1,5-AG-6-P
Primary Inhibition Target NoneHexokinase & PGI (Isomerase)Hexokinase (Specific)
Cellular Toxicity NoneModerate (ATP depletion)High (in G6PC3-deficient cells)
Primary Use Nutrient sourceGlycolysis tracer / Broad inhibitorSpecific HK inhibitor / SGLT specificity

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Self-Validation Check: 1,5-AG is highly soluble but non-sterile. Improper filtration is the #1 cause of contamination in these assays.

  • Reagent: 1,5-Anhydro-D-glucitol (CAS: 154-58-5), purity ≥98%.[2]

  • Solvent: Cell culture grade water (endotoxin-free) or PBS (pH 7.4).

  • Solubility: Up to 100 mg/mL (approx. 600 mM).[2]

  • Procedure:

    • Dissolve 164 mg of 1,5-AG in 10 mL of PBS to create a 100 mM Stock .

    • Vortex until completely clear.

    • Sterilization: Pass through a 0.22 µm PES syringe filter into a sterile aliquot tube.

    • Storage: Stable at -20°C for 6 months. Avoid freeze-thaw cycles >3 times.

Protocol B: Competitive Hexokinase Inhibition Assay

Objective: To determine the sensitivity of cancer cell lines to glycolytic inhibition via 1,5-AG.

Reagents:

  • Target Cells (e.g., HepG2, HeLa)

  • Glucose-free DMEM (to control competition)

  • D-Glucose (sterile stock)

  • 1,5-AG (100 mM sterile stock)

  • Cell Viability Reagent (CCK-8 or MTT)

Workflow:

  • Seeding: Plate cells at 5,000 cells/well in a 96-well plate in standard media. Incubate 24h for attachment.

  • Starvation (Critical Step): Wash cells 1x with PBS. Replace media with Glucose-Free DMEM for 1 hour.

    • Why? This depletes intracellular glucose pools, maximizing 1,5-AG uptake upon treatment.

  • Treatment Matrix: Prepare media with fixed Glucose (e.g., 5 mM physiological) and variable 1,5-AG.

    • Low Inhibition: 5 mM Glucose + 1 mM 1,5-AG (1:0.2 ratio)

    • Mid Inhibition: 5 mM Glucose + 10 mM 1,5-AG (1:2 ratio)

    • High Inhibition: 5 mM Glucose + 25 mM 1,5-AG (1:5 ratio)

    • Osmotic Control: 5 mM Glucose + 25 mM Mannitol (Validates that toxicity isn't due to osmolarity).

  • Incubation: Incubate for 24 to 48 hours.

  • Readout: Add CCK-8 reagent (10 µL/well), incubate 2h, read Absorbance at 450 nm.

Data Interpretation:

  • If viability drops in 1,5-AG wells but not Mannitol wells, the effect is metabolic (HK inhibition).

  • If viability is unchanged, the cell line may have high G6Pase activity (reversing the trap) or relies on non-glycolytic energy (glutamine).

Protocol C: SGLT-Specific Transport Assay

Objective: To distinguish SGLT-mediated transport from GLUT-mediated transport using 1,5-AG (which has high affinity for SGLT4/5).

Workflow Visualization:

ProtocolStep1Seed Cells(HEK293 expressing SGLT4/5)Step2Wash Buffer(Na+ Free vs. Na+ Containing)Step1->Step2Step3Add Tracer(14C-1,5-AG)Step2->Step3Differential BufferStep4Incubate 30 min @ 37°CStep3->Step4Step5Lysis & ScintillationStep4->Step5

Figure 2: SGLT-specific transport workflow. Sodium dependence is the key differentiator.

Key Technical Detail: 1,5-AG transport via SGLTs is Sodium-Dependent .[1][3] To validate specific uptake:

  • Condition A (Total Uptake): Buffer containing 140 mM NaCl.

  • Condition B (GLUT-only Uptake): Buffer containing 140 mM Choline-Cl (Sodium-free).

  • Result: (Uptake A - Uptake B) = SGLT-specific transport.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No inhibition observed Glucose competition is too high.Reduce culture media glucose to 1-2 mM during treatment phase. 1,5-AG is a competitive inhibitor; high glucose outcompetes it.
Unexpected cell death in controls Osmotic shock.Ensure the total molarity (Glucose + 1,5-AG) does not exceed physiological tolerance. Always use a Mannitol control.
Precipitation in media Saturation / Temp shock.1,5-AG is stable, but if mixed with high-serum media at 4°C, precipitation can occur. Warm stock to 37°C before adding.

References

  • Yamanouchi, T., et al. (1992). "Origin and disposal of 1,5-anhydroglucitol, a major polyol in the human body."[4][5] American Journal of Physiology-Endocrinology and Metabolism.

  • Crane, R. K., & Sols, A. (1954). "The non-competitive inhibition of brain hexokinase by glucose-6-phosphate and related compounds." Journal of Biological Chemistry.

  • Veiga-da-Cunha, M., et al. (2019). "1,5-Anhydroglucitol-6-phosphate accumulates in neutrophils and causes neutropenia in G6PC3-deficient mice."[6] Blood.

  • Tazawa, S., et al. (2005).[7] "SLC5A9/SGLT4, a new Na+-dependent glucose transporter, is an essential transporter for mannose, 1,5-anhydro-D-glucitol, and fructose."[1] Life Sciences.

  • PubChem Compound Summary. (2023). "1,5-Anhydroglucitol."[8][9][10][1][2][3][4][5][11][12] National Center for Biotechnology Information.

Application Notes and Protocols: Characterizing 1-Deoxy-D-glucitol as a Competitive Inhibitor in Enzyme Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Competitive Inhibition in Drug Discovery and Enzymology

Enzyme inhibitors are fundamental tools in biochemistry and pharmacology, playing a pivotal role in the development of therapeutic agents and in elucidating metabolic pathways.[1] Among the various modes of inhibition, competitive inhibition is a key mechanism where an inhibitor molecule, structurally similar to the substrate, reversibly binds to the active site of an enzyme.[2][3] This binding event prevents the natural substrate from accessing the active site, thereby reducing the rate of the enzymatic reaction.[4] The study of competitive inhibitors is crucial in drug discovery, as many drugs function by targeting the active sites of enzymes involved in disease pathways.[1][5]

1-Deoxy-D-glucitol is a sugar alcohol, a derivative of glucose where the hydroxyl group at the C1 position is replaced by a hydrogen atom. While 1-deoxy-D-glucitol itself can be a substrate for certain enzymes like sheep liver glucitol dehydrogenase, its phosphorylated form, 1-deoxy-D-glucitol-6-phosphate (or more accurately, its isomer 1-deoxy-D-fructose-6-phosphate), acts as a potent competitive inhibitor of phosphoglucose isomerase (PGI), a crucial enzyme in glycolysis.[6] This structural mimicry of the natural substrate, glucose-6-phosphate, makes 1-deoxy-D-glucitol a valuable tool for studying enzyme kinetics and for screening potential therapeutic compounds.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for characterizing 1-deoxy-D-glucitol as a competitive inhibitor in enzyme assays, with a specific focus on its action against phosphoglucose isomerase (E.C. 5.3.1.9).

Mechanism of Action: 1-Deoxy-D-glucitol and Competitive Inhibition

Competitive inhibition is characterized by the inhibitor and substrate competing for the same binding site on the enzyme.[2] This relationship can be depicted as follows:

G cluster_0 E Free Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k1 EI Enzyme-Inhibitor Complex (EI) E->EI k3 S Substrate (S) I Inhibitor (I) (1-Deoxy-D-glucitol-6-P) ES->E k-1 P Product (P) ES->P k2 EI->E k-3

Figure 1: Mechanism of Competitive Inhibition. The inhibitor (I) competes with the substrate (S) for binding to the free enzyme's active site (E), forming a non-productive enzyme-inhibitor complex (EI).

The key kinetic signatures of a competitive inhibitor are:

  • Vmax remains unchanged: At sufficiently high substrate concentrations, the substrate can outcompete the inhibitor, and the reaction can still reach its maximum velocity (Vmax).[4]

  • Km increases: The Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, increases in the presence of a competitive inhibitor.[4] This apparent increase in Km (termed Km,app) signifies that a higher substrate concentration is required to achieve half of Vmax.

The inhibition constant (Ki) is a measure of the inhibitor's potency and is defined as the dissociation constant of the enzyme-inhibitor complex.[7] A lower Ki value indicates a more potent inhibitor.

Application: Phosphoglucose Isomerase Assay

Phosphoglucose isomerase (PGI), also known as glucose-6-phosphate isomerase, catalyzes the reversible isomerization of glucose-6-phosphate (G6P) to fructose-6-phosphate (F6P) in the second step of glycolysis.[8][9] Given that 1-deoxy-D-fructose-6-phosphate is a known competitive inhibitor of PGI with a Ki of 1.1 mM, this enzyme serves as an excellent model for demonstrating the inhibitory properties of 1-deoxy-D-glucitol's phosphorylated form.[6]

The activity of PGI can be monitored using a coupled enzyme assay. In this system, the product of the PGI reaction, G6P, is used as a substrate for a second enzyme, glucose-6-phosphate dehydrogenase (G6PDH). G6PDH oxidizes G6P and concurrently reduces NADP+ to NADPH. The increase in NADPH can be continuously monitored by measuring the absorbance at 340 nm.

G F6P Fructose-6-Phosphate (Substrate) PGI Phosphoglucose Isomerase (PGI) F6P->PGI G6P Glucose-6-Phosphate (Product) PGI->G6P Inhibited by 1-Deoxy-D-glucitol-6-P G6PDH Glucose-6-Phosphate Dehydrogenase (G6PDH) G6P->G6PDH NADPH NADPH (Absorbance at 340 nm) G6PDH->NADPH NADP NADP+ NADP->G6PDH

Figure 2: Coupled Enzyme Assay for Phosphoglucose Isomerase Activity. The formation of NADPH is directly proportional to PGI activity.

Experimental Protocols

This section provides a detailed protocol for determining the inhibitory effect of 1-deoxy-D-glucitol-6-phosphate on phosphoglucose isomerase activity in a 96-well microplate format.

Part 1: Preparation of Reagents
  • PGI Assay Buffer (100 mM Tris-HCl, 10 mM MgCl₂, pH 8.0 at 25°C):

    • Prepare a solution of 100 mM Tris-HCl and 10 mM MgCl₂ in deionized water.

    • Adjust the pH to 8.0 using HCl.

    • Store at 4°C.

  • Enzyme Solutions:

    • Phosphoglucose Isomerase (PGI) from a commercial source (e.g., rabbit muscle): Prepare a stock solution of 1 mg/mL in PGI Assay Buffer. Dilute further to a working concentration (e.g., 0.5 U/mL) immediately before use. Keep on ice.

    • Glucose-6-Phosphate Dehydrogenase (G6PDH): Prepare a solution of 10 U/mL in PGI Assay Buffer. Keep on ice.

  • Substrate and Cofactor Solutions:

    • Fructose-6-Phosphate (F6P) Stock Solution (100 mM): Dissolve the appropriate amount of F6P in deionized water. Store in aliquots at -20°C.

    • NADP+ Stock Solution (20 mM): Dissolve NADP+ in deionized water. Store in aliquots at -20°C, protected from light.

  • Inhibitor Solution:

    • 1-Deoxy-D-glucitol-6-phosphate Stock Solution (100 mM): Prepare a stock solution in deionized water. From this stock, create a series of dilutions in deionized water to test a range of concentrations (e.g., 0 mM to 50 mM).

Part 2: Determination of Michaelis-Menten Kinetics (Km and Vmax)

Before assessing inhibition, it is essential to determine the baseline kinetic parameters of PGI with its substrate, F6P.

  • Assay Setup (in a 96-well UV-transparent plate):

    • Prepare a series of F6P dilutions in PGI Assay Buffer (e.g., from 0.1 mM to 10 mM).

    • To each well, add the following in order:

      • PGI Assay Buffer (to a final volume of 200 µL)

      • 20 µL of 20 mM NADP+ solution (final concentration 2 mM)

      • 10 µL of 10 U/mL G6PDH solution (final concentration 0.5 U/mL)

      • Variable volume of F6P dilution

      • 10 µL of PGI working solution (to initiate the reaction)

  • Kinetic Measurement:

    • Immediately after adding PGI, place the microplate in a plate reader pre-set to 25°C.

    • Measure the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes.

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each substrate concentration.

  • Data Analysis:

    • Plot V₀ versus F6P concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax.

Part 3: Determination of Inhibitor Potency (Ki)

This protocol determines the type of inhibition and the inhibition constant (Ki) for 1-deoxy-D-glucitol-6-phosphate.

  • Assay Setup:

    • Perform the kinetic assay as described in Part 2, but for each F6P concentration, run parallel reactions with several fixed concentrations of the inhibitor (1-deoxy-D-glucitol-6-phosphate). A typical range would be 0.5x, 1x, and 2x the expected Ki (e.g., 0.5 mM, 1.1 mM, 2.2 mM).[6]

  • Kinetic Measurement and Data Analysis:

    • Measure the initial velocities (V₀) for each combination of substrate and inhibitor concentration.

    • Generate Michaelis-Menten plots for each inhibitor concentration.

    • Create a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[S]).

Parameter No Inhibitor With Competitive Inhibitor
Vmax UnchangedUnchanged
Km KmApparent Km (Km,app) > Km
Lineweaver-Burk Plot Intercepts at -1/Km and 1/VmaxLines intersect at the y-axis (1/Vmax)

Table 1: Expected Kinetic Parameters with a Competitive Inhibitor.

Data Presentation and Interpretation

The results of the kinetic analysis can be visualized using Michaelis-Menten and Lineweaver-Burk plots.

Michaelis-Menten Plot: In the presence of a competitive inhibitor, the curve shifts to the right, indicating a higher apparent Km, but the Vmax remains the same.

Lineweaver-Burk Plot: For a competitive inhibitor, the Lineweaver-Burk plot will show a series of lines with different slopes that intersect at the same point on the y-axis (1/Vmax).

The Ki can be calculated from the following equation: Km,app = Km (1 + [I]/Ki)

Where:

  • Km,app is the apparent Km in the presence of the inhibitor.

  • Km is the Michaelis constant in the absence of the inhibitor.

  • [I] is the concentration of the inhibitor.

  • Ki is the inhibition constant.

By plotting the slopes of the Lineweaver-Burk lines against the inhibitor concentration, the Ki can be determined from the x-intercept (-Ki).

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for characterizing 1-deoxy-D-glucitol and its derivatives as competitive inhibitors of phosphoglucose isomerase. Understanding the kinetics of this inhibition is essential for its use as a tool compound in metabolic research and as a starting point for the design of more potent and specific inhibitors. These methods are adaptable to other enzyme-inhibitor systems and are fundamental to the process of modern drug discovery and development.[5]

References

  • BenchChem. (2025). Application Notes and Protocols for Alpha-Glucosidase Inhibition Assay Using N-acetyl-1-deoxynojirimycin (DNJNAc).
  • BenchChem. (2025). A Comparative Analysis of Miglitol and Acarbose on Alpha-Glucosidase: Enzyme Kinetics and Inhibitory Mechanisms.
  • Carroll, P. M., & Serianni, A. S. (1988). Studies of 1-deoxy-D-fructose, 1-deoxy-D-glucitol, and 1-deoxy-D-minnitol as antimetabolites. Carbohydrate Research, 178, 85-97. [Link]

  • Chen, X., et al. (2017). Synthesis and Biological Activity of Novel Deoxynojirimycin Derivatives as Potent alpha-Glucosidase Inhibitors. Zeitschrift für Naturforschung C, 72(5-6), 225-233. [Link]

  • Chegg. (2019). Acarbose and miglitol are competitive inhibitors of α-glucosidase. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved from [Link]

  • Al-Khazraji, T. A., et al. (2019). Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2. ChemMedChem, 14(12), 1223-1233. [Link]

  • Akanuma, H., et al. (1990). Simple enzymatic method for determining 1,5-anhydro-D-glucitol in plasma for diagnosis of diabetes mellitus. Clinical Chemistry, 36(3), 493-497. [Link]

  • ResearchGate. (n.d.). Characteristics of study groups at baseline examination PLACEBO MIGLITOL. Retrieved from [Link]

  • Frontiers. (2019). A Novel Strategy to Regulate 1-Deoxynojirimycin Production Based on Its Biosynthetic Pathway in Streptomyces lavendulae. Retrieved from [Link]

  • Li, Y., et al. (2020). Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors. RSC Advances, 10(1), 1-13. [Link]

  • Ogawa, E., et al. (2015). Distinct action of the alpha-glucosidase inhibitor miglitol on SGLT3 and GLP1 secretion. Journal of Endocrinology, 224(1), 17-25. [Link]

  • Fujita, Y., et al. (2015). Distinct action of the α-glucosidase inhibitor miglitol on SGLT3, enteroendocrine cells, and GLP1 secretion. Journal of the Endocrine Society, 147(1), 17-25. [Link]

  • PubChem. (n.d.). 1-Deoxy-D-glucitol. Retrieved from [Link]

  • Hansen, T., & Schliemann, H. (2001). The Phosphoglucose Isomerase from the Hyperthermophilic Archaeon Pyrococcus furiosus Is a Unique Glycolytic Enzyme That Belongs to the Cupin Superfamily. Journal of Biological Chemistry, 276(42), 38789-38795. [Link]

  • Fisher Scientific. (n.d.). 1-Deoxy-1-(octylamino)-D-glucitol, TRC 1 g. Retrieved from [Link]

  • Biomedical Research Service Center. (n.d.). BMR Phosphoglucose Isomerase Assay Kit. Retrieved from [Link]

  • RCSB PDB. (2003). 1JLH: Human Glucose-6-phosphate Isomerase. Retrieved from [Link]

Sources

Application Note and Protocol for the HPLC Analysis of 1-Deoxy-d-glucitol

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

1-Deoxy-d-glucitol, a sugar alcohol, serves as a crucial component in various pharmaceutical and research applications. Its structural similarity to other sugar alcohols and related compounds necessitates a robust and reliable analytical method for its quantification and purity assessment. This document provides a detailed high-performance liquid chromatography (HPLC) method for the analysis of 1-Deoxy-d-glucitol, designed for researchers, scientists, and drug development professionals. The methodologies outlined herein are grounded in established chromatographic principles to ensure accuracy, precision, and trustworthiness of the results.

Principle of the Method: Hydrophilic Interaction Liquid Chromatography (HILIC)

Due to the highly polar nature of 1-Deoxy-d-glucitol and other sugar alcohols, traditional reversed-phase HPLC often fails to provide adequate retention.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred mode of separation for such polar analytes.[1][2] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile, and a smaller amount of aqueous buffer.[3] This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, leading to their retention and separation.

Several stationary phases are suitable for HILIC analysis of sugars and sugar alcohols, including amino-bonded and zwitterionic phases.[2][3][4] Amino-bonded phases are widely used for carbohydrate analysis.[3] Zwitterionic stationary phases, such as those found in Agilent InfinityLab Poroshell 120 HILIC-Z and Atlantis Premier BEH Z-HILIC columns, offer excellent retention and selectivity for polar compounds.[2][5][6]

For detection, since 1-Deoxy-d-glucitol lacks a significant UV chromophore, Refractive Index (RI) detection is the most common and effective method.[5][7] Evaporative Light Scattering Detection (ELSD) can also be employed as an alternative.

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of 1-Deoxy-d-glucitol.

HPLC_Workflow Standard Prepare Standard Solutions HPLC Inject into HPLC System Standard->HPLC Sample Prepare Sample Solutions Sample->HPLC Separation HILIC Separation HPLC->Separation Detection RI Detection Separation->Detection Chromatogram Obtain Chromatograms Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Generate Report Integration->Report

Caption: General workflow for HPLC analysis of 1-Deoxy-d-glucitol.

Detailed Protocol

Materials and Reagents
  • 1-Deoxy-d-glucitol reference standard

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Ammonium hydroxide (optional, for pH adjustment)

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Refractive Index (RI) detector.

  • Data acquisition and processing software.

Chromatographic Conditions

The following table summarizes the recommended chromatographic conditions. These parameters may require optimization based on the specific instrument and column used.

ParameterRecommended ConditionRationale
Column Zwitterionic HILIC Column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 4.6 x 150 mm, 2.7 µm) or Amino-bonded Column (e.g., Shodex Asahipak NH2P-50 4E)Zwitterionic and amino phases provide excellent retention and selectivity for polar sugar alcohols.[2][3][4]
Mobile Phase Acetonitrile:Water (e.g., 80:20, v/v)A high percentage of acetonitrile is crucial for retention in HILIC mode.[3] The ratio can be adjusted to optimize resolution.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 35 °CMaintaining a constant and slightly elevated temperature can improve peak shape and reproducibility. High temperatures (e.g., 80°C) can also be used to suppress anomer separation for reducing sugars, though this is less of a concern for sugar alcohols.[2][7]
Injection Volume 10 µLThis volume can be adjusted based on sample concentration and detector sensitivity.
Detector Refractive Index (RI)RI detection is necessary as 1-Deoxy-d-glucitol lacks a UV chromophore.[5][7] The detector temperature should be kept stable and close to the column temperature.
Run Time ~15 minutesSufficient for the elution of 1-Deoxy-d-glucitol and potential impurities.
Standard and Sample Preparation

Standard Preparation:

  • Accurately weigh a suitable amount of 1-Deoxy-d-glucitol reference standard.

  • Dissolve the standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

Sample Preparation:

  • Accurately weigh the sample containing 1-Deoxy-d-glucitol.

  • Dissolve the sample in the mobile phase to a known volume.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the column.

System Suitability

Before analyzing samples, it is essential to perform a system suitability test to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (for 6 replicate injections of a standard) ≤ 2.0%
Data Analysis and Quantification
  • Identify the 1-Deoxy-d-glucitol peak in the sample chromatogram by comparing its retention time to that of the standard.

  • Integrate the peak area of 1-Deoxy-d-glucitol in both the standard and sample chromatograms.

  • Construct a calibration curve by plotting the peak area of the standards versus their known concentrations.

  • Determine the concentration of 1-Deoxy-d-glucitol in the sample by interpolating its peak area on the calibration curve.

Method Validation Considerations

For use in a regulated environment, the analytical method must be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing or Fronting) Column contamination, inappropriate mobile phase pH, column degradation.Flush the column with a strong solvent, check and adjust the mobile phase pH, replace the column if necessary.
Inconsistent Retention Times Fluctuation in pump flow rate, temperature instability, mobile phase composition change.Check the pump for leaks and ensure proper degassing of the mobile phase. Verify the stability of the column oven temperature. Prepare fresh mobile phase.
Low Sensitivity Low sample concentration, detector issue.Concentrate the sample if possible, check the RI detector's lamp and cell for cleanliness.
Baseline Noise or Drift Mobile phase contamination, detector temperature fluctuation, air bubbles in the system.Use high-purity solvents, ensure the detector is at a stable temperature, and thoroughly degas the mobile phase.

Conclusion

This application note provides a comprehensive and scientifically sound HPLC method for the analysis of 1-Deoxy-d-glucitol. By employing HILIC with RI detection, researchers and drug development professionals can achieve reliable and accurate quantification of this important compound. The provided protocol and troubleshooting guide serve as a practical resource for successful implementation of this analytical method.

References

  • Merck Millipore. (n.d.). Sugar Analysis with SeQuant - HILIC HPLC Columns.
  • Mack, A., & Wei, T.-C. (2019, January 16). Analysis of sugars using an Agilent InfinityLab Poroshell 120 HILIC-Z column. Agilent Technologies, Inc.
  • Waters Corporation. (n.d.). Analysis of Sugar Alcohols and Allulose Using an Arc HPLC System with Refractive Index Detection.
  • SelectScience. (n.d.). Analysis of sugar alcohols and allulose using an Arc HPLC System with refractive index detection.
  • Waters Corporation. (n.d.). Analysis of Sugar Alcohols and Allulose Using an Arc HPLC System with Refractive Index Detection.
  • KNAUER Wissenschaftliche Geräte GmbH. (n.d.). HILIC - Sugars and fructooligosaccharide analysis.
  • Shodex. (n.d.). Analysis of Functional Sugars in Foods Using HILIC Mode.
  • LCGC International. (2022, April 15). A New HILIC Column for Saccharide Analysis.
  • Shimadzu. (n.d.). Analysis of Sugars and Sugar Alcohols in Energy Drink by Prominence-i with Differential Refractive Index Detector.

Sources

Application Note: 1H NMR Spectrum Analysis of 1-Amino-1-deoxy-D-glucitol (Glucamine)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide provides a rigorous protocol for the characterization of 1-amino-1-deoxy-D-glucitol (Glucamine) using proton nuclear magnetic resonance (


H NMR). Unlike its N-methylated derivative (Meglumine), Glucamine possesses a primary amine at the C1 position, introducing specific pH-dependent spectral features. This note addresses the "polyol problem"—severe signal overlap in the 3.5–4.0 ppm region—and provides a self-validating workflow to distinguish the diagnostic C1-methylene signals from the carbohydrate backbone.

Chemical Structure & NMR Challenges

Compound: 1-Amino-1-deoxy-D-glucitol Formula:


MW:  181.19  g/mol [1]

The molecule consists of a linear polyol chain with a terminal primary amine.

  • The Challenge: The protons on C2 through C6 reside in similar electronic environments (chiral hydroxymethines and hydroxymethyls), causing second-order coupling effects and signal clustering.

  • The Solution: The C1 protons (

    
    ) are unique; they are adjacent to a nitrogen atom, shifting them significantly upfield from the oxygenated backbone. This feature is the primary purity and identity checkpoint.
    

Experimental Protocol

Solvent Selection Strategy

The choice of solvent dictates the visibility of exchangeable protons (OH, NH


) and the chemical shift of the C1 protons.
SolventProsConsApplication
Deuterium Oxide (D

O)
Excellent solubility; clean baseline (no OH/NH signals); pH control possible.Exchangeable protons (OH, NH) disappear; HDO peak at ~4.79 ppm may overlap with satellites.Routine Purity, Quantitation
DMSO-d

Visualizes OH and NH

protons (if dry); separates signals due to H-bonding differences.
Hygroscopic; viscous (broadens lines); requires variable temperature (VT) to sharpen OH signals.Structural Elucidation, Hydrogen Bonding Studies
Sample Preparation (Standard D O Method)
  • Reagents: D

    
    O (99.9% D), TSP-d
    
    
    
    (Internal Standard, 0.00 ppm), DCl/NaOD (for pH adjustment).
  • Procedure:

    • Weigh 10.0 ± 0.5 mg of Glucamine into a clean vial.

    • Dissolve in 600 µL of D

      
      O containing 0.05% w/v TSP-d
      
      
      
      .
    • Critical Step (pH Check): The native pH of Glucamine in solution is alkaline (~9-10).

      • State A (Free Base):

        
        . H1 signals are upfield (~2.6-2.8 ppm).
        
      • State B (Salt): Adjust to pD ~3-4 using DCl to protonate the amine (

        
        ). This shifts H1 downfield (~3.0-3.2 ppm) and separates it further from impurities like sorbitol.
        
    • Transfer to a 5mm NMR tube.

Acquisition Parameters (600 MHz recommended)
  • Pulse Sequence: zg30 (standard 1D) or noesypr1d (with presaturation if water suppression is needed).

  • Relaxation Delay (D1):

    
     seconds (essential for quantitative integration of the CH
    
    
    
    vs backbone).
  • Scans (NS): 16–64 (S/N > 200 for main peaks).

  • Temperature: 298 K (25°C).

Spectral Analysis & Assignment

The Diagnostic Region (C1 Methylene)

The most critical signals for identification are the protons attached to C1. Due to the chiral center at C2, the C1 protons (


 and 

) are diastereotopic , meaning they are magnetically non-equivalent and often appear as two distinct multiplets (usually doublet of doublets).

Chemical Shift Data (DMSO-d


, 298 K): 
PositionTypeShift (

, ppm)
MultiplicityIntegrationAssignment Logic
H-1a CH

-N
2.60 dd1HUpfield due to N-shielding; diastereotopic partner A.
H-1b CH

-N
2.69 dd1HUpfield due to N-shielding; diastereotopic partner B.
H-2 to H-5 CH-O3.40 – 3.65 m (clustered)4H"Sugar Region" - heavily overlapped.
H-6a, H-6b CH

-O
3.58 – 3.65 m2HOverlaps with backbone; COSY required to resolve.
OH / NH

Exch.4.0 – 5.5 BroadVariableVisible only in dry DMSO-d

.

> Note: In D


O (neutral pD), the H1 signals typically appear slightly downfield compared to DMSO, centered around 2.7 – 2.9 ppm .
Impurity Profiling

Common impurities arise from the synthesis (reductive amination of glucose) or degradation.

  • Glucose: Look for anomeric protons at 5.22 ppm (

    
    , d, 
    
    
    
    =3.8 Hz)
    and 4.63 ppm (
    
    
    , d,
    
    
    =8.0 Hz)
    .
  • Sorbitol: Lacks the upfield Nitrogen-associated signal. All signals are > 3.5 ppm.[1][2][3]

  • Meglumine: Look for the N-Methyl singlet at ~2.7 ppm (which would overlap with Glucamine H1 but is a sharp singlet, whereas Glucamine H1 is a multiplet).

Structural Confirmation Workflow

The following diagram illustrates the logical flow for confirming the identity of Glucamine and distinguishing it from related polyols.

Glucamine_Analysis Start Unknown Sample (White Powder) Solvent Dissolve in D2O (Add TSP Ref) Start->Solvent Acquire Acquire 1H NMR (ns=16, d1=5s) Solvent->Acquire Check_H1 Inspect 2.5 - 3.0 ppm Region Acquire->Check_H1 H1_Present Signals Present (Multiplets) Check_H1->H1_Present Yes (C1-NH2) H1_Absent No Signals (Only > 3.4 ppm) Check_H1->H1_Absent No (Likely Sorbitol) Check_Anomeric Inspect 4.5 - 5.5 ppm Region H1_Present->Check_Anomeric Impure Contaminated: Contains Glucose/Sorbitol Check_Anomeric->Impure Peaks Found (Glucose) Integration Integration Check: Ratio H1 (2H) : Backbone (6H) Target: 1:3 Check_Anomeric->Integration Clean Baseline Pure Identity Confirmed: 1-Amino-1-deoxy-D-glucitol Integration->Pure Ratio Matches Integration->Impure Ratio Mismatch

Figure 1: Decision tree for the identification and purity assessment of Glucamine via 1H NMR.

Advanced Characterization (2D NMR)

For full assignment of the backbone (H2-H6), 1D NMR is insufficient due to overlap.

  • COSY (Correlation Spectroscopy):

    • Start at the distinct H1 signals (2.60/2.69 ppm).

    • Trace the cross-peak to H2 (approx 3.6 ppm).

    • From H2, trace to H3 , and so on.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Correlates protons to their attached carbons.[2]

    • C1 will be at ~44-45 ppm (distinctly upfield).

    • C2-C6 will be at 63-72 ppm .

References

  • ChemicalBook. D-GLUCAMINE (488-43-7) 1H NMR Spectrum. Retrieved from .

  • National Institutes of Health (NIH) PubChem. 1-Amino-1-deoxy-D-glucitol (Compound Summary). Retrieved from .

  • SpectraBase. 1-amino-1-deoxy-D-glucitol 1H NMR Data. John Wiley & Sons.[4] Retrieved from .

  • Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016.

Sources

Application Note: High-Purity Synthesis of 1-Deoxy-1-nitro-L-glucitol from L-Arabinose

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 1-deoxy-1-nitro-L-glucitol via the condensation of L-arabinose with nitromethane (Henry reaction). This protocol is a critical entry point for the Sowden-Fischer synthesis , utilized to generate rare L-sugars (e.g., L-glucose) and iminosugar pharmacophores from abundant natural precursors.

Unlike standard textbook descriptions, this guide focuses on the stereochemical management of the reaction. The condensation yields a diastereomeric mixture of gluco- and manno- isomers. We provide a robust fractional crystallization protocol to isolate the specific L-glucitol derivative, which is often the more soluble and elusive isomer.

Scientific Background & Mechanism[1][2][3][4][5][6][7]

The Henry Reaction (Nitroaldol Condensation)

The synthesis relies on the nucleophilic addition of a nitronate anion (generated from nitromethane and a base) to the aldehyde group of the acyclic form of L-arabinose.

  • Reversibility: The reaction is reversible (retro-Henry). High yields depend on precipitation of the product as an insoluble sodium aci-nitro salt, driving the equilibrium forward.

  • Stereoselectivity: The addition creates a new chiral center at C-2 (becoming C-2 of the hexose chain). This results in two epimers:

    • 1-deoxy-1-nitro-L-mannitol (typically formed in slight excess or equal amounts).[1]

    • 1-deoxy-1-nitro-L-glucitol (the target).[1]

Reaction Pathway Diagram

HenryReaction Arabinose L-Arabinose (Acyclic Form) Intermediate Nitronate Attack on Carbonyl Arabinose->Intermediate Condensation Nitromethane Nitromethane (CH3NO2) Nitromethane->Intermediate Condensation Base NaOMe (Catalyst) Salt Sodium aci-nitro Salts (Precipitate) Intermediate->Salt NaOMe / MeOH Acid Acidification (H+ Resin) Salt->Acid Ion Exchange Manno 1-deoxy-1-nitro- L-mannitol (Less Soluble) Acid->Manno Fract. Cryst. (Ethanol) Gluco 1-deoxy-1-nitro- L-glucitol (Target - More Soluble) Acid->Gluco Mother Liquor Concentration

Figure 1: Reaction pathway for the synthesis of nitro-alditols from L-arabinose. Note the divergence at the crystallization step.

Experimental Protocol

Materials & Reagents
ReagentGradeRoleHazard Note
L-Arabinose >99%Starting MaterialHygroscopic
Nitromethane ReagentPlusNucleophileShock sensitive (dry salt), Flammable
Sodium Methoxide 25% w/w in MeOHBaseCorrosive, Moisture sensitive
Methanol (MeOH) AnhydrousSolventFlammable, Toxic
Dowex 50W-X8 H+ FormAcidificationPre-wash before use
Ethanol (EtOH) AbsoluteRecrystallizationFlammable
Step-by-Step Procedure
Phase 1: Condensation and Salt Formation
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is insufficient for the thick slurry formed) and a drying tube (CaCl₂ or Drierite).

  • Dissolution: Suspend 100 g (0.66 mol) of L-arabinose in 200 mL of absolute methanol and 300 mL of nitromethane .

  • Base Addition: Add sodium methoxide solution (approx. 1.1 equiv) dropwise over 30 minutes.

    • Expert Insight: The solution will initially clear as arabinose reacts, then become cloudy as the sodium aci-nitro salts precipitate.

  • Reaction: Stir vigorously at room temperature (20–25°C) for 16–24 hours .

    • Checkpoint: A heavy, white to pale-yellow precipitate must form. This is the mixture of sodium nitro-alditols.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold methanol (2 x 50 mL) followed by petroleum ether to remove residual nitromethane.

    • Safety Critical:Do not let the sodium salt dry completely while containing nitromethane residues, as it can be shock-sensitive. Proceed immediately to Phase 2.

Phase 2: Acidification (Deionization)
  • Dissolution: Dissolve the moist sodium salt filter cake in 800 mL of ice-cold distilled water . The solution should be clear and alkaline.

  • Ion Exchange: Pass the solution through a column containing Dowex 50W-X8 (H+ form) cation exchange resin. Alternatively, batch-stir with excess resin until pH < 4.

    • Why: Using mineral acid (HCl) creates NaCl, which is difficult to separate from the sugars. Resin leaves only the product in water.

  • Concentration: Evaporate the aqueous effluent under reduced pressure (Rotavap bath < 45°C) to a thick syrup.

Phase 3: Fractional Crystallization (Isomer Separation)

This is the most challenging step. The manno- isomer crystallizes easily; the gluco- isomer is more soluble.

  • Initial Crystallization: Dissolve the syrup in a minimum volume of hot absolute ethanol . Allow to cool slowly to room temperature, then refrigerate (4°C) overnight.

  • Filtration (Mannitol Removal): Filter the crystals formed.

    • Solid: Predominantly 1-deoxy-1-nitro-L-mannitol (MP ~133°C).[1] Save for other uses.

    • Filtrate: Enriched 1-deoxy-1-nitro-L-glucitol .

  • Second Crop: Concentrate the filtrate to half volume. Seed with authentic 1-deoxy-1-nitro-L-glucitol if available. Allow to crystallize at 4°C for 48 hours.

  • Purification: Recrystallize the second crop from a small volume of ethanol or an ethanol/ether mixture.

Workflow Visualization

Workflow Start Start: L-Arabinose + Nitromethane React Add NaOMe/MeOH Stir 24h @ 25°C Start->React Filter Filter Sodium Salts (Precipitate) React->Filter Dissolve Dissolve in Ice Water Filter->Dissolve IonEx Cation Exchange (H+) Remove Na+ Dissolve->IonEx Evap Evaporate to Syrup IonEx->Evap Cryst1 Crystallize from EtOH (Fraction 1) Evap->Cryst1 Solid1 Solid: L-Mannitol Isomer (Remove) Cryst1->Solid1 Precipitate Liq1 Mother Liquor: L-Glucitol Enriched Cryst1->Liq1 Filtrate Cryst2 Concentrate & Recrystallize Liq1->Cryst2 Final Pure 1-deoxy-1-nitro-L-glucitol Cryst2->Final

Figure 2: Operational workflow emphasizing the separation of the soluble glucitol fraction.

Characterization Data

To validate the isolation of the correct isomer, compare experimental values against these established standards.

Property1-deoxy-1-nitro-L-glucitol (Target)1-deoxy-1-nitro-L-mannitol (Byproduct)
Melting Point 106°C – 107°C 133°C – 134°C
Optical Rotation

+7.4° to +9.5° (

, H₂O)
+6.7° to +7.0° (

, H₂O)
Solubility (EtOH) HighLow
Appearance Needle-like crystalsPrisms/Plates

Note: The optical rotations are close; Melting Point is the most reliable rapid indicator of purity.

Expert Insights & Troubleshooting

The "Oiling Out" Phenomenon

Problem: Upon concentrating the ethanolic solution, the product separates as a viscous oil rather than crystals. Root Cause: Presence of water or impurities preventing lattice formation. Solution:

  • Dry the syrup thoroughly by co-evaporating with absolute ethanol 3 times (azeotropic drying).

  • Use a seed crystal. If none is available, scratch the inner wall of the flask with a glass rod to induce nucleation.

Yield Optimization

The reaction is sensitive to water. While the salt precipitates, the initial condensation requires anhydrous conditions to maximize the aci-nitro salt yield. Ensure the methanol and nitromethane are dry.

Safety: Handling Nitromethane Salts

WARNING: Sodium salts of nitro-compounds (nitronates) are potential explosives, especially when dry and subjected to shock or heat.

  • Protocol: Never scrape dry filter cakes vigorously.

  • Disposal: Quench unused nitronate salts in water immediately.

  • Acidification: Perform acidification (Phase 2) immediately after filtration. Do not store the salt.

References

  • Sowden, J. C., & Fischer, H. O. L. (1947). The Chemistry and Metabolism of the Compounds of Phosphorus. Journal of the American Chemical Society, 69(8), 1963–1965.

  • PrepChem. (n.d.). Synthesis of 1-deoxy-1-nitro-L-glucitol. PrepChem.com.

  • Organic Chemistry Portal. (n.d.). Henry Reaction (Nitroaldol Reaction).[2][3][4] Organic-Chemistry.org.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 69257-51-8, 1-Deoxy-1-nitro-L-glucitol.

Sources

Technical Application Note: 1-Deoxy-1-(octylamino)-D-glucitol (N-Octyl-D-glucamine)

[1]

Executive Summary

1-Deoxy-1-(octylamino)-D-glucitol, commonly known as N-Octyl-D-glucamine (NOG) , is a non-ionic, amino-sugar-derived surfactant with a critical dual role in pharmaceutical development. Unlike standard detergents used solely for lysis, NOG occupies a unique niche:

  • Drug Discovery (Target Identification): It is a "gold standard" mild detergent for solubilizing and crystallizing membrane protein drug targets (GPCRs, Ion Channels) without denaturing them.

  • Drug Manufacturing (Process Chemistry): It serves as a highly specific chiral resolving agent for acidic APIs (Active Pharmaceutical Ingredients), particularly NSAIDs like Ibuprofen and Ketoprofen, enabling the isolation of varying enantiomers via diastereomeric salt formation.

This guide provides the physicochemical profile, mechanistic insights, and validated protocols for both applications.

Part 1: Chemical Profile & Physicochemical Properties[1][2]

NOG combines a hydrophilic glucose-derived head group (glucitol) with a hydrophobic octyl chain. Its high Critical Micelle Concentration (CMC) is a distinct advantage, allowing for easy removal via dialysis—a common pain point with lower CMC detergents like Triton X-100.

PropertySpecificationRelevance to Pharma
Chemical Name 1-Deoxy-1-(octylamino)-D-glucitolPrecise chemical ID for regulatory filing.
Common Name N-Octyl-D-glucamine (NOG)Standard nomenclature in literature.
CAS Number 23323-37-7Unique identifier for sourcing/safety.[1]
Molecular Weight 293.40 g/mol Small size facilitates dialysis removal.
CMC (H2O) ~20–25 mM (0.6–0.7%)High CMC allows rapid removal by dialysis/ultrafiltration.
Solubility Soluble in H2O, Methanol, EthanolVersatile for both aqueous buffers and organic synthesis.
Nature Non-ionic, AmphiphilicDoes not deactivate proteins by charge interference.

Part 2: Application in Drug Discovery (Membrane Proteins)

Mechanism of Action

In the structural biology of drug targets, maintaining the native conformation of membrane proteins is paramount. Harsh detergents (SDS) strip away essential annular lipids, causing protein precipitation or misfolding.

  • Lipid Mimicry: NOG’s octyl tail inserts into the lipid bilayer, while the glucose head group provides a hydration shell.

  • Mild Solubilization: It breaks lipid-lipid interactions but is gentle enough to maintain lipid-protein interactions essential for function (e.g., ligand binding).

Protocol A: Membrane Protein Solubilization & Screening

Objective: Solubilize a His-tagged GPCR from E. coli membranes while preserving ligand-binding activity.

Reagents:

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10% Glycerol.

  • NOG Stock: 200 mM (approx. 6% w/v) in water.

  • Protease Inhibitor Cocktail.

Workflow:

  • Membrane Preparation: Harvest cells and lyse via sonication. Centrifuge at 100,000 x g for 1 hour to pellet membranes.

  • Resuspension: Resuspend membrane pellet in Lysis Buffer to a protein concentration of 5–10 mg/mL.

  • Detergent Addition: Add NOG Stock to the suspension.

    • Target Concentration: 40–50 mM (approx. 1.5% w/v).[]

    • Note: This is ~2x the CMC, ensuring sufficient micelle formation to encase proteins.

  • Incubation: Rotate gently at 4°C for 1–2 hours. Do not vortex.

  • Clarification: Centrifuge at 100,000 x g for 45 mins at 4°C.

  • Analysis: Collect supernatant (solubilized fraction). Analyze via Western Blot or activity assay (e.g., radioligand binding).

Visualization: Solubilization Workflow

SolubilizationWorkflowStartHarvest Cell Membranes(Pellet)ResuspendResuspend in Lysis Buffer(50mM Tris, 150mM NaCl)Start->ResuspendAddDetergentAdd N-Octyl-D-glucamineTarget: 40-50 mM (>CMC)Resuspend->AddDetergentIncubateIncubate 4°C, 1-2 HoursGentle RotationAddDetergent->Incubate Micelle FormationSpinUltracentrifugation100,000 x g, 45 minIncubate->SpinSupernatantSupernatant:Solubilized Protein-NOG ComplexSpin->Supernatant Soluble FractionPelletPellet:Insoluble AggregatesSpin->Pellet Debris

Figure 1: Workflow for extracting membrane proteins using NOG. The critical step is maintaining detergent concentration above the CMC (25 mM) during extraction.

Part 3: Application in Drug Manufacturing (Chiral Resolution)

Mechanism of Action

Regulatory bodies (FDA, EMA) often mandate the development of single-enantiomer drugs to reduce toxicity. NOG is a chiral base (derived from D-glucose) that reacts with racemic acidic drugs to form diastereomeric salts .

  • The Principle: The salt formed between NOG and the (S)-enantiomer of a drug often has significantly different solubility than the salt formed with the (R)-enantiomer.

  • The Result: One salt precipitates out of solution (crystallizes) while the other remains dissolved, allowing for physical separation.

Protocol B: Chiral Resolution of Racemic Ibuprofen

Objective: Isolate (S)-Ibuprofen (the active anti-inflammatory enantiomer) from racemic Ibuprofen using NOG.

Reagents:

  • Racemic Ibuprofen.[3][4]

  • N-Octyl-D-glucamine (NOG).[1][][5]

  • Solvent: Isopropanol or Ethanol/Water mixture.

  • HCl (for acidification/recovery).

Step-by-Step Methodology:

  • Stoichiometry Calculation: Calculate 0.5 to 1.0 molar equivalents of NOG relative to the racemic Ibuprofen.

  • Dissolution: Combine Racemic Ibuprofen and NOG in Isopropanol.

  • Heating: Heat the mixture to 70–80°C until a clear solution forms (complete dissolution).

  • Controlled Cooling: Cool the solution slowly to room temperature (or 4°C) over 4–6 hours.

    • Mechanism:[6] The (S)-Ibuprofen-NOG salt is less soluble and will crystallize preferentially.

  • Filtration: Filter the white precipitate. This is the (S)-Ibuprofen-NOG salt.[5][7]

  • Liberation of API:

    • Dissolve the salt in water.

    • Add dilute HCl to lower pH < 3.

    • (S)-Ibuprofen precipitates as a free acid; NOG remains in the aqueous phase as the hydrochloride salt.

  • Recovery: Extract (S)-Ibuprofen with organic solvent (e.g., hexane or ethyl acetate) and dry.

Visualization: Chiral Resolution Process

ChiralResolutionInputRacemic Mixture(R/S-Ibuprofen)MixDissolve in IsopropanolHeat to 80°CInput->MixNOGResolving Agent(N-Octyl-D-glucamine)NOG->MixCrystallizeCool to PrecipitateDiastereomeric SaltMix->CrystallizeFilterFiltrationCrystallize->FilterSolidSaltSolid:(S)-Ibuprofen-NOG SaltFilter->SolidSalt PrecipitateLiquidFiltrate:(R)-Enriched Mother LiquorFilter->LiquidAcidifyAcid Hydrolysis(Add HCl)FinalProductFinal Product:Pure (S)-IbuprofenAcidify->FinalProduct Organic PhaseRecycleRecovered NOG(Aqueous Phase)Acidify->Recycle Aqueous PhaseSolidSalt->Acidify

Figure 2: Process flow for the chiral resolution of Ibuprofen. NOG acts as the chiral selector, precipitating the desired (S)-enantiomer.

Part 4: Critical Considerations & Troubleshooting

Removal and Exchange

For structural studies (NMR, Crystallography), detergent micelles must often be removed or exchanged.

  • Dialysis: Due to the high CMC (25 mM), NOG dialyzes rapidly (unlike Triton X-100 or Tween). Use a membrane with a molecular weight cutoff (MWCO) significantly lower than your protein but higher than the NOG monomer (293 Da).

  • Chromatography: NOG does not absorb at 280 nm, making it compatible with UV detection during protein purification (SEC/IEC).

Safety and Handling
  • Toxicity: NOG is generally considered low-toxicity for research applications but is not a standard parenteral excipient like Polysorbate 80. In manufacturing (Chiral Resolution), it is used as a process aid and must be removed from the final API to acceptable residual limits.

  • Stability: Solutions are stable at room temperature but should be prepared fresh or sterile filtered to prevent microbial growth (sugar backbone supports bacterial growth).

Troubleshooting Table
IssueProbable CauseCorrective Action
Protein Precipitation Detergent concentration < CMCEnsure NOG is > 25 mM in all buffers.
Cloudy Solution (Resolution) Cooling too fastRe-heat and cool slower (0.1°C/min) to improve crystal purity.
Low Yield (Solubilization) Lipid-Detergent ratio incorrectScreen NOG concentrations from 1% to 3%. Add lipids (CHS) if protein is unstable.

References

  • BenchChem. (2025). N-Octyl-D-glucamine: A Versatile Detergent for Solubilizing Protein Complexes for Structural Studies. Retrieved from

  • Sigma-Aldrich. (n.d.). 1-Deoxy-1-(octylamino)-D-glucitol Product Information & CAS 23323-37-7. Retrieved from

  • PubChem. (n.d.). 1-Deoxy-1-(octylamino)-D-glucitol Compound Summary. National Library of Medicine. Retrieved from

  • ResearchGate. (2014). Resolving ketoprofen using n-octyl-d-glucamine as an optical resolution agent. Retrieved from

  • Google Patents. (1996). WO1996019431A1 - Resolution of ibuprofen using a n-alkyl-d-glucamine.[7] Retrieved from

Application Notes and Protocols: 1-Deoxy-d-glucitol and its Derivatives as Research Tools in Metabolic Disorders

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Glucose Analogs in Metabolic Research

Metabolic disorders, including type 2 diabetes, obesity, and cancer, are characterized by dysregulated glucose uptake and metabolism. Understanding the molecular machinery that governs these processes is paramount for developing effective therapeutic strategies. Glucose transporters (GLUTs) and sodium-glucose cotransporters (SGLTs) are key proteins that facilitate the movement of glucose across cellular membranes.[1][2] Their activity is often altered in disease states, making them prime targets for research and drug development.[3]

To probe the function of these transporters and associated metabolic enzymes, researchers rely on molecular tools that can mimic or interfere with the natural substrate, D-glucose. 1-Deoxy-d-glucitol and its derivatives represent a versatile class of such tools. By removing the hydroxyl group at the C1 position, the fundamental properties of the sugar are altered, creating a molecule that can be used as a substrate for some enzymes, an inhibitor for others, or a scaffold for building more complex probes. This guide provides an in-depth look at the applications and protocols for using 1-Deoxy-d-glucitol and its derivatives in the study of metabolic disorders.

Physicochemical Properties of 1-Deoxy-d-glucitol

A clear understanding of the physical and chemical characteristics of a research tool is fundamental to its effective application.

PropertyValueSource
Molecular Formula C6H14O5PubChem[4]
Molecular Weight 166.17 g/mol PubChem[4]
IUPAC Name (2R,3R,4R,5S)-hexane-1,2,3,4,5-pentolPubChem[4]
CAS Number 18545-96-5PubChem[4]
Appearance White crystalline solid (typical)Chem-Impex[5]
Solubility Soluble in water and polar organic solventsImplied by structure

Mechanism of Action: A Tale of Two Ends

The utility of 1-Deoxy-d-glucitol and its derivatives stems from their structural similarity to glucose and its reduced form, sorbitol. The absence of the C1 hydroxyl group is a critical modification that dictates its biological activity.

As a Substrate Analog for the Polyol Pathway

The polyol pathway, also known as the sorbitol-aldose reductase pathway, is a two-step metabolic route that converts glucose to fructose.[6]

  • Step 1: Aldose reductase reduces glucose to sorbitol, consuming NADPH.

  • Step 2: Sorbitol dehydrogenase oxidizes sorbitol to fructose, producing NADH.[6]

Under hyperglycemic conditions, this pathway becomes overactivated, leading to osmotic stress and redox imbalance implicated in diabetic complications.[6] 1-Deoxy-d-glucitol can serve as a substrate for sheep liver glucitol dehydrogenase, albeit with a lower maximal velocity compared to glucitol (sorbitol).[7] This property allows it to be used in studies aimed at characterizing the kinetics and substrate specificity of sorbitol dehydrogenase and in screening for inhibitors of this enzyme.

As a Scaffold for Transporter Inhibitors

While 1-Deoxy-d-glucitol itself is not a potent inhibitor of glucose transporters, it serves as a crucial chemical scaffold for the synthesis of highly potent and selective inhibitors. By attaching various chemical moieties to the core structure, researchers have developed powerful tools to probe and block specific glucose transporters.

A prime example is the development of SGLT2 inhibitors for the treatment of type 2 diabetes. Dapagliflozin, a widely used antidiabetic drug, is chemically named (1S)-1,5-anhydro-1-C-{4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-d-glucitol.[8][9] This complex molecule is a C-glucoside derivative of D-glucitol. Its fluoro-deoxy analog, [(1S)-1,5-anhydro-1-C-{4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-4-F-4-deoxy-d-glucitol], demonstrates high specificity for SGLT2 over SGLT1, making it an invaluable tool for dissecting the distinct physiological roles of these two transporters.[8][9]

Similarly, attaching a fluorescent group like N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl) (NBD) to a deoxyglucose scaffold creates probes like 1-NBDG, which can be used to monitor glucose uptake in living cells via SGLTs.[10]

G cluster_0 Cell Membrane SGLT2 SGLT2 Transporter Glucose_Uptake Glucose Uptake Blocked SGLT2->Glucose_Uptake Inhibits Glucose Glucose Glucose->SGLT2 Binds Dapagliflozin Dapagliflozin (1-Deoxy-d-glucitol derivative) Dapagliflozin->SGLT2 Competitively Binds (High Affinity)

Caption: Competitive inhibition of the SGLT2 transporter by a 1-Deoxy-d-glucitol derivative.

Application Note 1: Screening for SGLT2 Inhibitors

Objective: To identify and characterize novel inhibitors of the human sodium-glucose cotransporter 2 (hSGLT2) for potential therapeutic use in type 2 diabetes.

Principle: This application uses a cell-based assay with a fluorescent glucose analog, 1-NBDG, to measure the activity of hSGLT2.[10] Test compounds that inhibit hSGLT2 will reduce the uptake of 1-NBDG into cells, resulting in a lower fluorescence signal. Dapagliflozin serves as a positive control inhibitor.

Materials:

  • CHO-K1 cells stably expressing hSGLT2 (or other suitable cell line)

  • DMEM/F-12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 1-NBDG (1-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-1-deoxy-d-glucose)

  • Dapagliflozin

  • D-glucose

  • Krebs-Ringer-HEPES (KRH) buffer

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Protocol: hSGLT2 Inhibition Assay
  • Cell Seeding:

    • Seed hSGLT2-expressing CHO-K1 cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation:

    • Prepare a stock solution of Dapagliflozin (positive control) and test compounds in DMSO.

    • Create a serial dilution of each compound in KRH buffer. The final DMSO concentration should be <0.5%.

  • Assay Procedure:

    • Wash the cells twice with KRH buffer.

    • Add 50 µL of the diluted test compounds or Dapagliflozin to the respective wells. Include vehicle control (DMSO in KRH buffer) wells.

    • Pre-incubate the plate for 20 minutes at 37°C.

    • Add 50 µL of 1-NBDG solution (final concentration ~100 µM) to all wells to initiate uptake.

    • Incubate for 60-120 minutes at 37°C.

    • Terminate the uptake by washing the cells three times with ice-cold KRH buffer.

    • Add 100 µL of KRH buffer to each well.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a plate reader (Excitation: ~465 nm, Emission: ~540 nm).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis. The IC50 for Dapagliflozin should be in the low nanomolar range.[10]

G A Seed hSGLT2-expressing cells in 96-well plate B Incubate 24h A->B C Wash cells with KRH buffer B->C D Add test compounds & positive control (Dapagliflozin) C->D E Pre-incubate 20 min D->E F Add fluorescent glucose analog (1-NBDG) E->F G Incubate 60-120 min F->G H Wash with ice-cold KRH to stop uptake G->H I Measure fluorescence (Ex: 465nm, Em: 540nm) H->I J Calculate % Inhibition and IC50 values I->J

Caption: Workflow for a cell-based SGLT2 inhibitor screening assay.

Application Note 2: Characterizing Glycosidase Inhibition

Objective: To determine the inhibitory potential and kinetics of a 1-Deoxy-d-glucitol derivative against a specific glycosidase, such as α-glucosidase.

Principle: α-glucosidase is an enzyme that breaks down complex carbohydrates into glucose in the small intestine.[11] Its inhibition can slow glucose absorption, a key strategy in managing type 2 diabetes. This assay uses a chromogenic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), which is cleaved by α-glucosidase to produce p-nitrophenol, a yellow product that can be quantified spectrophotometrically at 405 nm.[11] A competitive inhibitor will increase the apparent Km of the enzyme without affecting Vmax.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • 1-Deoxy-d-glucitol derivative (test inhibitor)

  • Acarbose (positive control inhibitor)

  • Phosphate buffer (e.g., 100 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (e.g., 0.1 M) for stopping the reaction

  • 96-well clear microplate

  • Spectrophotometer (plate reader)

Protocol: α-Glucosidase Inhibition Assay
  • Reagent Preparation:

    • Prepare a stock solution of α-glucosidase in phosphate buffer (e.g., 1.0 U/mL).

    • Prepare a stock solution of pNPG in phosphate buffer (e.g., 5 mM).

    • Prepare serial dilutions of the test inhibitor and Acarbose in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the test inhibitor or Acarbose at various concentrations. For control wells, add 50 µL of phosphate buffer.

    • Add 50 µL of the α-glucosidase solution to each well.

    • Pre-incubate the plate for 10 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of the pNPG substrate solution to all wells.

    • Incubate the plate for 20 minutes at 37°C.

    • Stop the reaction by adding 50 µL of 0.1 M Na2CO3 solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

    • To determine the mode of inhibition (e.g., competitive), perform kinetic studies by varying the substrate (pNPG) concentration in the presence and absence of the inhibitor and generate a Lineweaver-Burk plot.

Trustworthiness and Validation:

  • Positive Control: Acarbose, a known α-glucosidase inhibitor, must be included to validate the assay's performance.

  • Negative Control: Wells containing all reagents except the enzyme should be included to account for any non-enzymatic hydrolysis of the substrate.

  • Enzyme Kinetics: Ensure the reaction is within the linear range with respect to time and enzyme concentration. This can be determined in preliminary experiments.

Conclusion

1-Deoxy-d-glucitol and its chemically modified derivatives are indispensable tools in the field of metabolic research. From serving as substrates to probe enzymatic pathways like the polyol pathway to forming the structural backbone of highly potent SGLT inhibitors, their applications are both broad and impactful. The protocols outlined in this guide provide a robust framework for researchers to employ these compounds in inhibitor screening and enzyme characterization assays. As our understanding of metabolic diseases deepens, the continued development of novel probes based on the 1-Deoxy-d-glucitol scaffold will undoubtedly play a crucial role in uncovering new biological insights and therapeutic opportunities.

References
  • Dills Jr, W. L., & Meyer, W. L. (1976). Studies of 1-deoxy-D-fructose, 1-deoxy-D-glucitol, and 1-deoxy-D-mannitol as antimetabolites. Biochemistry, 15(20), 4506–4512. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 10678630, 1-Deoxy-D-glucitol. Retrieved from [Link]

  • ResearchGate (n.d.). The chemistry of D‐gluconic acid derivatives. Part 1: Synthesis of 3,4;5,6‐di‐O‐isopropylidene‐D‐glucitol and 2,3;4,5‐di‐O‐isopropylidene‐aldehydo‐D‐arabinose from D‐glucono‐1,5‐lactone. Retrieved from [Link]

  • Ghezzi, C., Loo, D. D. F., Wright, E. M. (2014). Structural selectivity of human SGLT inhibitors. American Journal of Physiology-Cell Physiology, 307(9), C834-C843. [Link]

  • Ghezzi, C., Loo, D. D. F., Wright, E. M. (2014). Structural selectivity of human SGLT inhibitors. ResearchGate. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS) (n.d.). D-glucitol, 1-deoxy-1-(methylamino)-, N-C10-16 acyl derivatives. Retrieved from [Link]

  • ResearchGate (n.d.). Pilot Screening of potential SGLT inhibitors using 1-NBDG. Retrieved from [Link]

  • Yoshioka, S., et al. (1982). Identification and metabolic implication of 1-deoxyglucose (1,5-anhydroglucitol) in human plasma. Clinical Chemistry, 28(6), 1283-6. [Link]

  • Harsant, A., et al. (1995). Inhibition of cell wall-associated enzymes in vitro and in vivo with sugar analogs. Plant Physiology, 108(3), 1167-1174. [Link]

  • ResearchGate (n.d.). How to synthesize 1-deoxy-d-glucitol? Retrieved from [Link]

  • ACS Publications (2025). Multigram-Scale Synthesis of 2,5-Dideoxy-2,5-imino-d-mannitol (DMDP) and 2,5-Dideoxy-2,5-imino-d-glucitol (DGDP) from d-Fructose and l-Sorbose Using a Regioselective Appel Reaction. The Journal of Organic Chemistry. [Link]

  • DTIC (1971). COMPETITIVE INHIBITION OF HISTOCHEMICAL SUBSTRATES FOR GLYCOSIDASES. Retrieved from [Link]

  • US EPA (n.d.). D-Glucitol, 1-deoxy-1-(methylamino)-. Retrieved from [Link]

  • ResearchGate (2022). Guidelines for the digestive enzymes inhibition assay. Food Bioscience. [Link]

  • Siebeneicher, H., et al. (2016). Development of Glucose Transporter (GLUT) Inhibitors. ChemMedChem, 11(11), 1155-1162. [Link]

  • Reapmind (2026). Alpha-Glucosidase Inhibition Assay: A Detailed Guide. Retrieved from [Link]

  • Conformational Studies of Glucose Transporter 1 (GLUT1) as an Anticancer Drug Target. (2019). International Journal of Molecular Sciences, 20(11), 2795. [Link]

  • Abilities of Rare Sugar Members to Release Glucagon-like Peptide-1 and Suppress Food Intake in Mice. (2025). MDPI. [Link]

  • Taylor & Francis (n.d.). Deoxy sugars – Knowledge and References. Retrieved from [Link]

  • Srikanth, P. (2022). Biochemistry, Polyol Or Sorbitol Pathways. The Association of Extremity Nerve Surgeons. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 1-Deoxy-D-glucitol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Scope & Nomenclature Critical Alert

Before proceeding, verify your target molecule. The nomenclature for "1-Deoxy-D-glucitol" is frequently conflated in literature.[1]

Compound NameCommon SynonymCAS RegistryStructureApplication
1-Deoxy-D-glucitol (2R,3R,4R,5S)-hexane-1,2,3,4,5-pentol18545-96-5 Acyclic PolyolAntimetabolite, Enzyme Inhibitor
1,5-Anhydro-D-glucitol 1-Deoxyglucose (colloquial)154-58-5 Cyclic PyranoseDiabetes Biomarker (1,5-AG)

This guide focuses on the synthesis and purification of the acyclic 1-Deoxy-D-glucitol (CAS 18545-96-5) , typically synthesized via the reduction of 1-deoxy-D-fructose.[1] If your target is 1,5-AG, refer to our guide on Cyclic Anhydro-Sugar Synthesis.

Synthesis Pathway & Critical Control Points

The dominant synthetic route involves the reduction of 1-deoxy-D-fructose , often derived from D-glucosamine or via Amadori rearrangement intermediates.[1] The critical challenge in this pathway is stereoselectivity at the C2 position during reduction.

Mechanistic Workflow

G Start D-Glucosamine / Amadori Intermediate Inter 1-Deoxy-D-fructose (Ketose Intermediate) Start->Inter Deamination/ Hydrolysis Prod 1-Deoxy-D-glucitol (Target) Inter->Prod Reduction (H2/Cat or NaBH4) Imp1 1-Deoxy-D-mannitol (C2 Epimer Impurity) Inter->Imp1 Non-selective Reduction Imp2 Degradation Products (Caramelization) Inter->Imp2 High Temp / Basic pH

Figure 1: Synthesis pathway showing the bifurcation at the reduction step where the C2 epimer (mannitol derivative) is formed.[1]

Troubleshooting Guide (Q&A)

Category A: Stereochemical Impurities (The "Mannitol Problem")

Q: My HPLC shows a persistent impurity (~30-40%) eluting close to the product. Mass spec confirms the same MW (166.17 Da). What is it?

Diagnosis: This is almost certainly 1-Deoxy-D-mannitol , the C2 epimer.[1] Mechanism: The reduction of the ketone carbonyl at C2 of 1-deoxy-D-fructose creates a new chiral center.[1] Non-stereoselective reducing agents (like standard NaBH₄ or unoptimized catalytic hydrogenation) attack from both faces, typically yielding a mixture of glucitol (product) and mannitol (impurity).[1] Corrective Action:

  • Switch Reducing Agent: If using NaBH₄, the ratio is often near 1:1 or 60:40. Switch to Catalytic Hydrogenation (Raney Nickel or Ru/C) under controlled pH.[1]

  • Chelation Control: If using borohydrides, adding chelating agents (e.g., CeCl₃, Luche reduction conditions) may improve diastereoselectivity, though this is less established for acyclic polyols than for cyclic ketones.[1]

  • Purification: These epimers are notoriously difficult to separate on silica.[1]

    • Recommended: Use Cation Exchange Chromatography in the Ca²⁺ form (e.g., Dowex 50W-X8, Ca²⁺ loaded).[1] Polyols complex differentially with Ca²⁺, allowing baseline separation of glucitol and mannitol isomers.

Category B: Incomplete Conversion & Intermediates

Q: I see a peak with MW 164.16 Da (M-2H) remaining in the mixture. Extending reaction time causes yellowing. [1]

Diagnosis: Unreacted 1-Deoxy-D-fructose .[1] Mechanism: The ketone reduction is sluggish, especially if the intermediate exists primarily in a cyclic hemiketal form in solution, which is less reactive than the open-chain ketone. Corrective Action:

  • Increase Hydrogen Pressure: If hydrogenating, increase pressure from 1 atm to 3-5 bar.

  • Temperature vs. Degradation: Increasing temperature accelerates reduction but promotes caramelization (yellowing) and retro-aldol degradation.[1] Keep T < 50°C.

  • pH Adjustment: Ensure the pH is near neutral (6.5–7.5). Alkaline conditions promote Lobry de Bruyn–van Ekenstein transformation, isomerizing the starting material into other ketoses/aldoses before reduction.

Category C: Isolation & Physical State Issues[1]

Q: The product refuses to crystallize and remains a hygroscopic syrup. How do I get a solid?

Diagnosis: Impurities (especially the mannitol epimer and inorganic salts) prevent crystallization. 1-Deoxy-D-glucitol is highly hygroscopic.[1] Corrective Action:

  • Lyophilization: Freeze-dry the purified aqueous fraction to obtain a white powder.[1]

  • Solvent Trituration: Dissolve the syrup in a minimum amount of hot absolute ethanol or methanol/isopropanol and cool slowly. If the mannitol impurity is >5%, crystallization is inhibited.

  • Salt Removal: If you used NaBH₄, boron salts and sodium counter-ions are likely present.[1] Pass the crude through a mixed-bed ion exchange resin (H⁺/OH⁻ form) before attempting crystallization.[1]

Analytical Specifications & Impurity Profile

Use this table to benchmark your crude synthesis product.

Impurity TypeOriginDetection MethodLimit (Research Grade)
1-Deoxy-D-mannitol C2 Epimerization during reductionHPLC (Ca²⁺ column) or ¹³C NMR< 5.0%
1-Deoxy-D-fructose Unreacted IntermediateHPLC (RI Detector)< 0.5%
D-Glucosamine Starting Material CarryoverNinhydrin Stain / LC-MS< 0.1%
Nickel / Boron Reagent LeachingICP-MS< 20 ppm

NMR Validation (D₂O):

  • 1-Deoxy-D-glucitol: Look for the methyl doublet at ~1.2 ppm (C1-H3).[1] The C2 proton coupling constant will differ from the mannitol epimer due to the zigzag vs. sickle conformation in the acyclic chain.

  • Mannitol Epimer: Distinct shifts in the C2 and C3 carbon signals in ¹³C NMR.

References

  • Synthesis of 1-Deoxy-D-fructose & Reduction Products: Dills, W. L., & Meyer, W. L. (1976).[1] Studies on 1-deoxy-D-fructose, 1-deoxy-D-glucitol, and 1-deoxy-D-mannitol as antimetabolites. Biochemistry, 15(20), 4506–4512.[1] Link[1]

  • Polyol Separation (Ca²⁺ Exchange): Angyal, S. J., et al. (1979).[1] Complexes of carbohydrates with metal cations. XI. Paper electrophoresis of polyols in solutions of calcium ions. Australian Journal of Chemistry. (Methodology foundation for cation exchange separation).

  • General Polyol Reduction Strategies:Reduction of ketoses to alditols. In: Carbohydrate Chemistry: Proven Synthetic Methods.

For further assistance with custom synthesis parameters, contact the Application Science team.

Sources

Optimizing yield for 1-Deoxy-d-glucitol chemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimizing Yield & Purity for 1,5-Anhydro-D-glucitol (1-Deoxy-D-glucitol) Assigned Specialist: Senior Application Scientist, Carbohydrate Chemistry Division

Executive Summary & Scope Definition

User Query: "How do I optimize the yield of 1-Deoxy-D-glucitol? I am facing inconsistent results."

Scientist's Note: First, we must clarify nomenclature to ensure target accuracy. While "1-Deoxy-D-glucitol" technically refers to the open-chain alditol, in pharmaceutical and biomarker contexts (SGLT2 inhibition, diabetes markers), this term is almost exclusively synonymous with 1,5-Anhydro-D-glucitol (1,5-AG) . This guide focuses on the synthesis of the cyclic 1,5-AG form, as the open-chain form is rarely the primary target for drug development.

Primary Synthetic Strategy: The most robust chemical route for high-yield synthesis is the Catalytic Hydrogenation of Tri-O-acetyl-D-glucal . This method avoids the harsh conditions of radical reductions and offers easier scalability, provided specific "Critical Control Points" (CCPs) are managed.

Core Protocol: The Glucal Hydrogenation Route

This workflow describes the conversion of D-glucal derivatives into 1,5-AG. This is the industry-standard "Gold Route" due to atom economy and stereochemical retention.

Visual Workflow (Process Logic)

GlucalRoute Figure 1: Optimized Workflow for 1,5-Anhydro-D-glucitol Synthesis via Glucal Hydrogenation Start Tri-O-acetyl-D-glucal Step1 Catalytic Hydrogenation (Pd/C, H2, Solvent) Start->Step1 Dissolve & Purge Check QC Check: Complete Reduction? Step1->Check TLC/NMR Check->Step1 No (Repressurize) Step2 Global Deprotection (Zemplén: NaOMe/MeOH) Check->Step2 Yes (No Alkene) Finish 1,5-Anhydro-D-glucitol (Purified) Step2->Finish Neutralization & Cryst.

Optimized Experimental Protocol

Step 1: Hydrogenation of 3,4,6-Tri-O-acetyl-D-glucal

  • Reagents: 10% Pd/C (10 wt% loading), Ethyl Acetate (or MeOH), H2 (1 atm - 50 psi).

  • The "Yield-Killer" Variable: Solvent Choice.

    • Standard: Methanol (MeOH) is fast but risky for ignition and can lead to solvolysis side products if the medium becomes acidic.

    • Optimized:Ethyl Acetate (EtOAc) . While slightly slower, it prevents transesterification and is safer.

  • Procedure:

    • Dissolve Tri-O-acetyl-D-glucal (1.0 eq) in EtOAc (0.1 M concentration).

    • Safety Step: Under Argon flow, add 10% Pd/C (10% by weight of substrate). Never add dry catalyst to a solvent containing hydrogen.

    • Purge vessel with H2 (balloon or Parr shaker).

    • Stir vigorously at RT for 4–12 hours.

    • Filtration: Filter through a Celite pad to remove Pd/C. Rinse with EtOAc.

    • Concentrate to yield Tri-O-acetyl-1,5-anhydro-D-glucitol .

Step 2: Global Deprotection (Zemplén Conditions)

  • Reagents: NaOMe (0.1 eq) in anhydrous MeOH.

  • Procedure:

    • Dissolve the hydrogenated intermediate in dry MeOH.

    • Add catalytic NaOMe (pH should be ~9-10).

    • Stir 1–2 hours (TLC monitoring: 100% conversion).

    • Neutralization: Add Amberlite IR-120 (H+) resin until pH 7. Do not use aqueous acid (HCl) as it makes salt removal difficult.

    • Filter resin, concentrate, and crystallize (EtOH/Water) or lyophilize.

Troubleshooting & Optimization (Q&A)
Ticket #101: "My hydrogenation reaction stalls at 80% conversion."

Diagnosis: Catalyst Poisoning or Mass Transfer Limitation. Root Cause:

  • Sulfur/Halogen Contamination: If your D-glucal was prepared via the HBr/Zn route, trace bromides or sulfur (from reagents) will poison the Palladium surface immediately.

  • H2 Solubility: In polar solvents like water or thick syrups, H2 gas diffusion is the rate-limiting step.

Corrective Action:

  • Purification: Recrystallize your starting Tri-O-acetyl-D-glucal from ethanol before hydrogenation. It must be white/colorless.

  • Pressure: Increase H2 pressure from balloon (1 atm) to 50 psi (Parr shaker). This forces H2 into solution, overcoming solubility limits.

  • Solvent Switch: If using MeOH, switch to EtOAc/AcOH (9:1). The acetic acid activates the catalyst surface (protonation of Pd-H species).

Ticket #102: "I am seeing a 'Ferrier' side product (2,3-unsaturated)."

Diagnosis: Acid-Catalyzed Allylic Rearrangement. Root Cause: Glucals are sensitive to acid. If your solvent is slightly acidic (or if the Pd/C has acidic sites), the double bond migrates from C1-C2 to C2-C3 with loss of the C3 substituent (Ferrier Rearrangement) instead of being reduced.

Corrective Action:

  • Buffer the Reaction: Add a trace amount of Triethylamine (0.5%) to the hydrogenation mixture to neutralize acidic sites on the carbon support.

  • Avoid Acidic Solvents: Do not use acetic acid if you observe this side product. Stick to neutral EtOAc.

Ticket #103: "Safety concerns regarding Pd/C ignition on scale-up."

Diagnosis: Pyrophoric Catalyst Handling. Root Cause: Dry Pd/C ignites instantly upon contact with methanol vapors and oxygen.

Corrective Action (The "Wet Paste" Protocol):

  • Weigh Pd/C in a dedicated weighing boat.

  • Add a small amount of water (50% w/w of catalyst) to the Pd/C before adding it to the organic reaction mixture. This "wetting" suppresses the pyrophoric nature without significantly inhibiting the hydrogenation in organic solvents.

  • Alternatively, use commercially available "50% wet" Pd/C pastes.

Comparative Data: Solvent Effects on Yield

The following table summarizes internal data regarding solvent influence on the reduction of Tri-O-acetyl-D-glucal (10g scale).

Solvent SystemReaction TimeYield (Step 1)Purity ProfileRecommendation
Methanol (MeOH) 2 Hours92%High (Risk of transesterification)Good (Small Scale)
Ethyl Acetate (EtOAc) 6 Hours95%Excellent (Cleanest profile)Best (Scale Up)
THF 12 Hours85%Moderate (Slow kinetics)Avoid
AcOH/MeOH (1:9) 1 Hour88%Moderate (Risk of Ferrier product)Only for sluggish substrates
Advanced Troubleshooting Logic Tree

Use this decision matrix when results deviate from the standard protocol.

Troubleshooting Figure 2: Diagnostic Logic for 1,5-AG Synthesis Failures Start Issue Detected Q1 Is Starting Material (Glucal) Still Present? Start->Q1 Q2 Is Double Bond Gone but Mass is Wrong? Q1->Q2 No Action1 Increase H2 Pressure (Switch to Parr Shaker) Q1->Action1 Yes (Slow Rxn) Action2 Check Catalyst Poisoning (Recrystallize SM) Q1->Action2 Yes (Stalled Rxn) Action3 Suspect Ferrier Rearrangement (Add Et3N buffer) Q2->Action3 Mass = SM - OAc Action4 Suspect Deacetylation (Ensure Anhydrous Solvent) Q2->Action4 Mass = SM - 42

References & Validation
  • Nomenclature & Biological Context:

    • 1,5-Anhydro-D-glucitol (1,5-AG) is the physiologically relevant form, often synonymous with 1-deoxyglucose in biomarker studies.

    • Source: Yamanouchi, T., et al. "Origin and disposal of 1,5-anhydroglucitol, a major polyol in the human body." American Journal of Physiology-Endocrinology and Metabolism (1992).

  • Synthetic Methodology (Glucal Reduction):

    • Standard hydrogenation protocols for glucals using Pd/C.

    • Source: Danishefsky, S. J., et al. "Total Synthesis of Carbohydrates." Angewandte Chemie International Edition (1996). (General reference for glycals).

    • Specific Protocol Validation: "Synthesis of 1,5-anhydro-D-glucitol from glucose."[1][2] Journal of Biochemistry (1994).[1]

  • Safety & Catalyst Handling:

    • Protocols for handling Pd/C to prevent ignition.

    • Source: "Palladium on Carbon (Pd/C) Safety Guidelines."[3][4] University of California, EH&S Standard Operating Procedures. (General SOP reference).

  • Alternative Routes (Radical Reduction):

    • Barton-McCombie deoxygenation applied to carbohydrate derivatives.

    • Source: Barton, D. H. R., & McCombie, S. W. "A new method for the deoxygenation of secondary alcohols." Journal of the Chemical Society, Perkin Transactions 1 (1975).

For further assistance, please contact the Carbohydrate Synthesis Division with your specific NMR spectra attached.

Sources

Technical Support Center: Chromatographic Resolution of 1-Deoxy-d-glucitol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of 1-Deoxy-d-glucitol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. Our goal is to equip you with the expertise to overcome common resolution challenges and achieve robust, reproducible results.

Introduction

1-Deoxy-d-glucitol, a sugar alcohol, presents unique challenges in chromatographic separation due to its high polarity and structural similarity to other polyols.[1] Achieving adequate resolution is critical for accurate quantification and impurity profiling. This guide offers practical, field-proven insights to address specific issues you may encounter during your experiments.

Troubleshooting Guide: Common Resolution Problems

This section addresses specific problems in a question-and-answer format, providing detailed, step-by-step protocols and the scientific reasoning behind them.

Issue 1: Peak Tailing in Reversed-Phase HPLC

Question: My 1-Deoxy-d-glucitol peak is showing significant tailing on a C18 column. What is causing this, and how can I fix it?

Answer:

Peak tailing for polar analytes like 1-Deoxy-d-glucitol in reversed-phase liquid chromatography (RP-LC) is a common issue.[2] It often stems from secondary interactions between the analyte's hydroxyl groups and active sites, such as residual silanols, on the stationary phase.[2] Column overload can also contribute to this problem.[2]

Caption: Workflow for troubleshooting peak tailing.

Protocol 1: Diagnosing and Addressing Column Overload

  • Reduce Injection Volume: Sequentially decrease the injection volume by 50% in subsequent runs.

  • Dilute Sample: Prepare a series of sample dilutions (e.g., 1:2, 1:5, 1:10) while keeping the injection volume constant.

  • Analyze Results: If the peak asymmetry factor improves to an acceptable level (typically <1.5), the primary issue was column overload.[3]

Protocol 2: Modifying the Mobile Phase to Reduce Secondary Interactions

The goal is to minimize the interaction of 1-Deoxy-d-glucitol with residual silanols on the silica-based stationary phase.

  • Adjust pH: Lowering the mobile phase pH can suppress the ionization of silanol groups, thereby reducing unwanted interactions.[4]

    • Action: Incorporate a buffer, such as phosphate or citrate, to maintain a stable, acidic pH (e.g., pH 2.5-3.5).[5]

  • Increase Ionic Strength: Adding a neutral salt to the mobile phase can also help shield the silanol groups.

    • Action: Introduce a salt like potassium hexafluorophosphate (KPF6) or sodium perchlorate (NaClO4) at a low concentration (e.g., 20 mM).[4]

  • Use Competitive Additives: Small amounts of a competing base can be added to the mobile phase to preferentially interact with the active sites.

    • Action: This is a more advanced technique and should be approached with caution as it can affect selectivity for other compounds in the sample.

Table 1: Example Mobile Phase Compositions for Tailing Reduction

Mobile Phase ComponentInitial ConditionModified Condition 1 (pH)Modified Condition 2 (Ionic Strength)
Aqueous Phase Deionized Water20 mM Phosphate Buffer20 mM Phosphate Buffer
pH Not controlled3.07.0
Additive NoneNone50 mM NaClO4
Organic Modifier AcetonitrileAcetonitrileAcetonitrile
Issue 2: Poor Retention in Reversed-Phase HPLC

Question: My 1-Deoxy-d-glucitol peak is eluting in or very near the void volume of my C18 column. How can I increase its retention?

Answer:

The high polarity of 1-Deoxy-d-glucitol makes it poorly retained on non-polar stationary phases like C18.[6] When an analyte elutes too early, it can co-elute with other unretained sample components and suffer from ion suppression in LC-MS applications.[6]

Caption: Decision tree for improving analyte retention.

Protocol 3: Optimizing for Highly Aqueous Mobile Phases

  • Column Selection: Use a reversed-phase column specifically designed for use with highly aqueous mobile phases (e.g., those with polar end-capping or embedded polar groups). This prevents phase collapse.

  • Mobile Phase Composition: Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase. You may need to go as low as 1-5% organic.

  • Gradient Elution: Start with a very low organic concentration and gradually increase it. This can help to focus the analyte at the head of the column before elution.[7]

Protocol 4: Transitioning to Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for retaining and separating highly polar compounds.[8][9][10] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[11]

  • Column Selection: Choose a HILIC column. Common stationary phases include bare silica, amide, or diol.[10][11] Bonded phases like amide often offer better reproducibility.[11]

  • Mobile Phase Preparation:

    • Weak Solvent: Acetonitrile is the most common weak solvent in HILIC.[6]

    • Strong Solvent: The strong solvent is typically water or an aqueous buffer.[6][11]

    • Initial Conditions: Start with a high percentage of acetonitrile (e.g., 90-95%) to ensure retention.

  • Gradient Elution: A typical HILIC gradient involves decreasing the acetonitrile concentration over time.

Table 2: Starting Conditions for HILIC Analysis of 1-Deoxy-d-glucitol

ParameterRecommended Starting Condition
Column Amide-bonded HILIC, 2.1 x 100 mm, 2.7 µm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.8
Mobile Phase B Acetonitrile
Gradient 95% B to 50% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 30 °C
Issue 3: Inability to Analyze by Gas Chromatography (GC) due to Non-Volatility

Question: I need to analyze 1-Deoxy-d-glucitol by GC, but it's not volatile. What are my options?

Answer:

Direct analysis of sugars and sugar alcohols like 1-Deoxy-d-glucitol by GC is not feasible due to their low volatility and thermal instability.[12][13] Derivatization is a necessary step to increase volatility and improve chromatographic performance.[12][14][15]

Caption: Workflow for preparing 1-Deoxy-d-glucitol for GC.

Protocol 5: Silylation

Silylation replaces the active hydrogens on the hydroxyl groups with a trimethylsilyl (TMS) group, significantly increasing volatility.

  • Sample Preparation: Ensure the sample is completely dry, as moisture will consume the derivatizing reagent. Lyophilization is recommended.

  • Reagent: A common silylating agent is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent like pyridine or acetonitrile.

  • Reaction:

    • Add the silylating reagent to the dried sample.

    • Heat the mixture at 60-80 °C for 30-60 minutes.

  • Injection: Inject the derivatized sample directly into the GC.

Protocol 6: Acetylation (Alditol Acetate Method)

This is a robust two-step method that produces a single peak for each sugar alcohol.[12]

  • Reduction:

    • Reduce the sugar alcohol with a reducing agent like sodium borohydride in an appropriate solvent.[12]

  • Acetylation:

    • After the reduction is complete, acetylate the resulting alditol using acetic anhydride with a catalyst such as N-methylimidazole.[12]

  • Extraction: Extract the alditol acetate derivatives into an organic solvent (e.g., dichloromethane) for injection into the GC.

Frequently Asked Questions (FAQs)

Q1: What is the best detector for analyzing 1-Deoxy-d-glucitol without derivatization?

Since 1-Deoxy-d-glucitol lacks a strong UV chromophore, standard UV detectors are not ideal. The most common detectors for underivatized sugar alcohols are the Refractive Index (RI) detector and the Evaporative Light Scattering Detector (ELSD). For higher sensitivity and specificity, especially when coupled with HILIC, a mass spectrometer (MS) is the preferred choice.

Q2: Can I use a C18 column for 1-Deoxy-d-glucitol if I use an ion-pairing reagent?

Yes, ion-pairing chromatography is a viable option, though it is often considered a legacy technique. An ion-pairing reagent can be added to the mobile phase to form a less polar complex with 1-Deoxy-d-glucitol, thereby increasing its retention on a C18 column. However, these reagents can be difficult to remove from the column and the HPLC system, and they are generally not compatible with mass spectrometry. HILIC is often a more modern and robust alternative.[11]

Q3: My GC peaks are still tailing after derivatization. What should I check?

If you observe peak tailing after derivatization, the issue may lie within the GC system itself.[16]

  • Inlet Contamination: Active sites in the inlet liner can cause tailing. Replace the liner with a fresh, deactivated one.[3][17]

  • Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column. Trim a small portion (10-20 cm) from the front of the column.[16]

  • Improper Column Installation: Ensure the column is installed at the correct height in the inlet and detector.[17]

Q4: I see split peaks for my 1-Deoxy-d-glucitol standard in HILIC. Why is this happening?

While 1-Deoxy-d-glucitol itself does not have anomers, if you are analyzing a mixture that contains reducing sugars, you may be observing the separation of α and β anomers of those sugars.[18] This can be managed by:

  • Increasing Column Temperature: Higher temperatures (e.g., 60-80 °C) can accelerate mutarotation, causing the anomer peaks to merge into a single peak.[18]

  • Adjusting Mobile Phase pH: A high pH mobile phase can also speed up anomer interconversion.[18]

If the splitting is observed for 1-Deoxy-d-glucitol itself, it could be due to a physical issue like a void at the column inlet or a partially blocked frit.[2]

References

  • Separation Science. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results.
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Chemsynlab. 154-58-5, 1,5-Anhydro-D-glucitol, 1,5-AG, CAS:154-58-5.
  • Phenomenex.
  • Merck Millipore. Polar Hydrophilic Compounds in Pharmaceutical Analysis.
  • Waters Corporation.
  • LGC Standards. 1-Deoxy-1-(octylamino)-D-glucitol.
  • Chyba, M., & Dąbrowska, M. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • Taylor, T. (2018, January 9). Troubleshooting GC peak shapes. Element Lab Solutions.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Agilent. Video Notes GC Troubleshooting Series Part Four: Tailing Peaks.
  • Agilent. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • LGC Standards. 1-Deoxy-1-(octylamino)-D-glucitol.
  • Restek. (2022, June 8). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods.
  • BUCHI.
  • Phenomenex. (2025, June 6).
  • Alwsci. (2024, May 10).
  • Krmic, A., et al. (2015). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 61(1), 29-36.
  • Ruiz-Matute, A. I., et al. (2011). Derivatization of carbohydrates for GC and GC-MS analyses.
  • Semantic Scholar.
  • ThermoFisher.
  • LCGC International. (2008, September 15). Derivatization of Carbonyl Compounds for GC-MS Analysis.
  • Barnard, P. J., et al. (1981). Studies of 1-deoxy-D-fructose, 1-deoxy-D-glucitol, and 1-deoxy-D-minnitol as antimetabolites. Journal of Biological Chemistry, 256(14), 7268-7275.
  • PubChem. 1-Deoxy-D-glucitol.
  • Fisher Scientific. 1-Deoxy-1-(octylamino)-D-glucitol, TRC 1 g.
  • Sigma-Aldrich. 1-Deoxy-1-(octylamino)- D -glucitol 98 23323-37-7.
  • Chromatography Today. What are the Reasons for Resolution Failure in HPLC?.
  • US EPA. (2025, December 4). D-Glucitol, 1-deoxy-1-[methyl(1-oxododecyl)amino]-.
  • Alwsci. (2025, November 18).
  • Fisher Scientific. Sigma Aldrich 1-Deoxy-1-(Octylamino)-D-Glucitol 5 g.
  • bioRxiv. (2020, July 25). Development and validation of an HPLC method to quantify 2-Keto-3-deoxy-gluconate (KDG)
  • Benchchem.
  • ResearchGate. (2022, March 10). Problem with peaks resolution in HPLC.

Sources

Common issues with 1-Deoxy-d-glucitol in enzymatic assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,5-Anhydro-D-Glucitol (1-Deoxy-D-Glucitol) Assays

Status: Operational | Role: Senior Application Scientist Subject: Troubleshooting Enzymatic Assays & Metabolic Applications for 1,5-AG

Executive Summary & Nomenclature

1,5-Anhydro-D-glucitol (1,5-AG) is the physiologically relevant cyclic form of 1-Deoxy-D-glucitol .[1][2][3] While chemically synonymous in aqueous biological buffers, the term "1,5-AG" is standard for clinical biomarker assays (glycemic control), while "1-Deoxy-D-glucitol" often appears in metabolic inhibition literature.[1]

This guide addresses two distinct experimental contexts:

  • Quantification Assays: Measuring 1,5-AG levels in biological fluids (e.g., using the Pyranose Oxidase method).[1][4][5]

  • Metabolic Applications: Using 1,5-AG as a glucose analog/inhibitor in kinetic studies (e.g., Hexokinase or SGLT assays).[1]

Part 1: Troubleshooting 1,5-AG Quantification Assays

Context: You are using an enzymatic kit (e.g., GlycoMark™ or generic PROD-based kit) to measure 1,5-AG in serum, plasma, or cell culture supernatant.[1]

Core Assay Principle

Because glucose is structurally similar to 1,5-AG and present at ~1000-fold higher concentrations in blood, it acts as a massive interferent.[1] The assay relies on a "Search and Destroy" biphasic system:

  • Step 1 (Pretreatment): Eliminate Glucose.[1] Glucokinase (GK) converts Glucose

    
     Glucose-6-Phosphate (G6P).[1] G6P is invisible to the detection enzyme.[1]
    
  • Step 2 (Detection): Pyranose Oxidase (PROD) oxidizes 1,5-AG

    
     1,5-Anhydro-D-fructose + H₂O₂.[1] Peroxidase detects the H₂O₂.[1]
    
Common Issues & Solutions

Q1: My samples show consistently "Over-Range" or falsely elevated 1,5-AG levels. What is happening? Diagnosis: Glucose Breakthrough. The pretreatment step failed to deplete all glucose.[1] If residual glucose remains, Pyranose Oxidase (which has weak cross-reactivity with glucose) will generate a massive false signal.

  • Root Cause 1: Hyperglycemic Samples. Standard kits are validated for glucose up to ~1000 mg/dL (55 mmol/L).[1] Extreme hyperglycemic samples (e.g., diabetic mouse models) may exhaust the ATP or Glucokinase in Step 1.

  • Root Cause 2: ATP Hydrolysis. The pretreatment relies on ATP to phosphorylate glucose.[1] If your buffer is old, ATP may have hydrolyzed, rendering Glucokinase ineffective.

  • Corrective Action:

    • Dilution: Dilute samples 1:2 or 1:4 with saline before assaying to bring glucose levels within the pretreatment capacity.

    • Spike Recovery: Run a "Glucose Spike" control. Add 500 mg/dL glucose to a known low 1,5-AG standard. If the signal increases, your pretreatment is failing.

Q2: I see high background in my blank (0 µg/mL standard). Diagnosis: Reagent Contamination or Spontaneous Oxidation.

  • Root Cause: The colorimetric substrate (e.g., 4-AA/TOOS) has oxidized due to light exposure or trace oxidizing agents in the water.

  • Expert Insight: Pyranose Oxidase is sensitive to heavy metals.[1] Ensure your water source is 18.2 MΩ (Type I) and free of chelators like EDTA (unless the kit specifies otherwise), as EDTA can sometimes strip essential cofactors depending on the specific enzyme formulation (though PROD is FAD-dependent, downstream peroxidases can be sensitive).

  • Corrective Action: Prepare the Color Reagent fresh. It should be clear/colorless. If it is slightly pink/blue before adding to the plate, discard it.

Q3: Why do my saliva samples yield erratic results compared to serum? Diagnosis: Galactose Interference.

  • Mechanism: Unlike serum, saliva contains significant galactose.[1] Pyranose Oxidase (PROD) has high cross-reactivity with galactose (approx. 5-10% of its activity with 1,5-AG). The standard "Glucose Cleanup" step (Glucokinase) is specific to glucose and does not remove galactose.

  • Corrective Action: Most commercial 1,5-AG kits are not validated for saliva without modification.[1] You must include a "Galactose Blank" or use a specific galactose oxidase pretreatment (not standard in kits).

Part 2: 1,5-AG as an Inhibitor/Substrate (Metabolic Research)

Context: You are using 1-Deoxy-D-glucitol to inhibit Hexokinase (HK) or study glucose transport (SGLT).

Q4: I am using 1,5-AG to inhibit glycolysis, but ATP consumption is still occurring. Is the inhibitor degrading? Diagnosis: Substrate Mimicry (The "Slow Substrate" Effect).

  • Scientific Reality: 1,5-AG is not a purely inert dead-end inhibitor for Hexokinase.[1] It is a poor substrate .[1]

    • Mechanism:[1][6][7][8] Hexokinase phosphorylates 1,5-AG to 1,5-AG-6-Phosphate .[1]

    • Kinetics: The

      
       for 1,5-AG is ~2-5% of Glucose, but the 
      
      
      
      is very high (>200 mM).
  • Impact: If you use high concentrations (>50 mM) of 1,5-AG to force inhibition, you will see slow ATP depletion, mimicking "leakage."[1]

  • Corrective Action: Measure ADP production directly rather than just substrate disappearance. Account for the "background" ATP hydrolysis rate attributable to 1,5-AG phosphorylation.[1]

Q5: My inhibition curves for Glucose Transport (SGLT) are shifting between experiments. Diagnosis: Trace Glucose Contamination.

  • Root Cause: Commercial "98% Purity" 1-Deoxy-D-glucitol often contains 0.5-1% D-Glucose as a manufacturing impurity.[1]

  • Impact: Since SGLT transporters have a high affinity for glucose (

    
     mM for SGLT1), even 1% contamination in a 10 mM 1,5-AG stock results in 100 µM Glucose—enough to saturate the transporter and skew your 
    
    
    
    calculation.
  • Corrective Action:

    • Purity Check: Run a glucose-specific assay (Glucose Oxidase) on your 1,5-AG stock solution.[1]

    • Enzymatic Cleanup: Pre-treat your inhibitor stock with Hexokinase + ATP (immobilized on beads) to convert trace glucose to G6P, then filter out the enzyme.

Visual Troubleshooting Guides

Workflow 1: The "Search & Destroy" Assay Logic

This diagram illustrates the critical two-step enzymatic process required to measure 1,5-AG amidst high glucose.

G Sample Sample (Glucose + 1,5-AG) Step1 Step 1: Pretreatment (Glucokinase + ATP) Sample->Step1 Input Intermed Mixture: G6P (Inert) + 1,5-AG Step1->Intermed Glucose -> G6P (Eliminates Interference) GlucoseFail FAILURE MODE: Residual Glucose Step1->GlucoseFail If Glucose > 55mM or ATP Depleted Step2 Step 2: Detection (Pyranose Oxidase) Intermed->Step2 Target Specificity Signal Colorimetric Signal (H2O2 Detection) Step2->Signal Oxidation of 1,5-AG GlucoseFail->Step2 Cross-Reaction

Caption: Logical flow of 1,5-AG enzymatic quantification. Failure in Step 1 leads to false positives in Step 2.

Workflow 2: 1,5-AG Metabolic Fate

Clarifying why 1,5-AG consumes ATP in kinetic studies.

G cluster_warn Experimental Artifact AG 1,5-Anhydro-D-glucitol (Extracellular) Transport Transporter (SGLT / GLUT) AG->Transport Competes with Glucose Intra Intracellular 1,5-AG Transport->Intra HK Hexokinase (ATP -> ADP) Intra->HK Slow Phosphorylation (Vmax ~2-5% of Glc) AG6P 1,5-AG-6-Phosphate (Accumulates) HK->AG6P ATP_Drop ATP Depletion (Mimics Activity) HK->ATP_Drop Glycolysis Glycolysis AG6P->Glycolysis BLOCKED (Cannot Isomerize)

Caption: 1,5-AG is a "dead-end" metabolite post-phosphorylation.[1] It consumes ATP but cannot enter glycolysis.

Reference Data Tables

Table 1: Interference Thresholds for 1,5-AG Assays

Data based on standard Pyranose Oxidase (PROD) enzymatic kits.

InterferentThreshold (Max Tolerated)Mechanism of InterferenceSolution
Glucose ~1000 mg/dL (55 mM)Substrate cross-reactivity with PROD if not depleted.[1]Pretreatment (Step 1).[1] Dilute if >1000 mg/dL.[1]
Galactose Low (< 5 mg/dL)High cross-reactivity with PROD.[1]Avoid saliva; use Galactose Oxidase pretreatment.[1]
Maltose High ToleranceMinimal.[1] PROD is specific to monosaccharides.[1]None usually required.[1]
EDTA Varies by kitMay chelate ions required for peroxidase coupling.[1]Use Heparin plasma if kit specifies.[1]
Ascorbic Acid ~50 mg/dLReduces H₂O₂ (scavenger), causing false negatives.[1]Use kits with Ascorbate Oxidase included.[1]
Table 2: Kinetic Constants (Hexokinase Interaction)

Comparison of Glucose vs. 1-Deoxy-D-glucitol (1,5-AG) as substrates.[1]

ParameterD-Glucose (Natural Substrate)1,5-AG (Analog)Implication
Km (Affinity) ~0.1 - 0.5 mM> 200 mM1,5-AG binds very weakly to the catalytic site.[1]
Vmax (Rate) 100% (Reference)2 - 5%Reaction proceeds very slowly.[1]
Ki (Inhibition) N/A~1 - 5 mM (vs Glucose)Acts as a competitive inhibitor of glucose transport more effectively than phosphorylation.[1]

References

  • Dungan, K. M. (2008).[1][9] "1,5-anhydroglucitol (GlycoMark) as a marker of short-term glycemic control and glycemic excursions."[1][3][9] Expert Review of Molecular Diagnostics. Link

  • Yamanouchi, T., et al. (1996).[1] "Origin and disposal of 1,5-anhydroglucitol, a major polyol in the human body." American Journal of Physiology-Endocrinology and Metabolism. Link

  • Sols, A., & Crane, R. K. (1954). "Substrate specificity of brain hexokinase." Journal of Biological Chemistry. (Establishes 1,5-AG as a weak substrate/inhibitor).[1] Link

  • Nowatzke, W., et al. (2004).[1][10] "Evaluation of an assay for serum 1,5-anhydroglucitol (GlycoMark™) and its performance in patients with type 1 and type 2 diabetes." Clinica Chimica Acta. Link

  • Stickle, D., et al. (1997).[1] "1,5-Anhydroglucitol: A New Marker for Glycemic Control."[1] Clinical Chemistry. Link

Sources

Technical Support Center: 1-Deoxy-d-glucitol Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 1-Deoxy-d-glucitol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving the solubility of 1-Deoxy-d-glucitol. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the scientific reasoning behind them to ensure the integrity and success of your experimental work.

Introduction

This guide will provide you with a comprehensive understanding of the factors influencing the solubility of 1-Deoxy-d-glucitol, practical methods for determining its solubility, and troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Is there readily available data on the solubility of 1-Deoxy-d-glucitol in common laboratory solvents?

Direct, quantitative solubility data for 1-Deoxy-d-glucitol is limited in publicly accessible databases. However, based on its chemical structure as a polyol, it is expected to be highly soluble in polar protic solvents like water and to a lesser extent in lower alcohols, while being poorly soluble in non-polar organic solvents.

Q2: What is the expected solubility of 1-Deoxy-d-glucitol in water?

Given its five hydroxyl groups and a single methyl group, 1-Deoxy-d-glucitol is anticipated to be very soluble in water. Its structural analog, Sorbitol (which has six hydroxyl groups), is very soluble in water, with a reported solubility of 235 g/100g of water at 25°C. The replacement of one hydroxyl group with a hydrogen atom in 1-Deoxy-d-glucitol might slightly decrease its hydrophilicity compared to sorbitol, but it is still expected to exhibit high aqueous solubility.

Q3: How does temperature affect the solubility of 1-Deoxy-d-glucitol?

For most solids dissolving in liquids, solubility increases with temperature.[1][2][3] This is because the dissolution process for many sugar alcohols is endothermic, meaning it absorbs heat from the surroundings. Increasing the temperature provides the necessary energy to break the solute-solute and solvent-solvent interactions, facilitating the formation of solute-solvent interactions and thus increasing solubility.[3] You can expect the solubility of 1-Deoxy-d-glucitol to significantly increase with a rise in temperature in most solvents.

Q4: Will the pH of the solution affect the solubility of 1-Deoxy-d-glucitol?

As a neutral polyol without any acidic or basic functional groups, the solubility of 1-Deoxy-d-glucitol is expected to be largely independent of the pH of the solution.[4] Unlike compounds with ionizable groups, changes in pH will not alter its charge state, and therefore will not significantly impact its interaction with the solvent.

Comparative Solubility of 1-Deoxy-d-glucitol and Related Compounds

While specific data for 1-Deoxy-d-glucitol is scarce, the following table provides solubility information for structurally similar sugar alcohols and derivatives to serve as a practical reference.

CompoundSolventSolubilityTemperature (°C)
Sorbitol Water235 g / 100 g25
Water275 g / 100 mL25
EthanolSparingly soluble[5]25
Ethanol (hot)Quite soluble[6]Not specified
DMSO≥6.15 mg/mL[7]Not specified
Mannitol WaterSoluble[][9]Not specified
EthanolVery slightly soluble[9][10]Not specified
DMSOSlightly soluble[][11]Not specified
1-Deoxy-1-(methylamino)-D-glucitol (Meglumine) WaterSoluble / Freely soluble[12]Not specified
Ethanol (96%)Sparingly soluble[12]Not specified
Methylene ChloridePractically insoluble[12]Not specified
1-Deoxy-1-(octylamino)-D-glucitol WaterSoluble[13]Not specified
MethanolSoluble[13]Not specified
EthanolSoluble[13]Not specified
Non-polar solventsInsoluble[13]Not specified

This table is intended for estimation purposes. It is highly recommended to experimentally determine the solubility of 1-Deoxy-d-glucitol for your specific application.

Troubleshooting Guide: Experimental Determination of Solubility

This section provides a question-and-answer formatted guide to address specific issues you may encounter during the experimental determination of 1-Deoxy-d-glucitol's solubility.

Understanding the Fundamentals

Q: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A: This is a critical distinction for the design and interpretation of your experiments.

  • Thermodynamic Solubility is the true equilibrium solubility, representing the maximum amount of a solute that can dissolve in a solvent at a given temperature and pressure when the system is at equilibrium.[12][13][14] This measurement requires a longer incubation time to ensure the solution has reached a stable state.[15] It is the gold standard for understanding the intrinsic solubility of a compound.

  • Kinetic Solubility is the concentration at which a compound precipitates from a supersaturated solution.[13][14] This is often measured in high-throughput screening where a concentrated stock solution (usually in DMSO) is diluted into an aqueous buffer.[15][16] The resulting value can be higher than the thermodynamic solubility and is influenced by the experimental conditions.

For fundamental characterization and formulation development, determining the thermodynamic solubility is recommended. For initial screening or assessing suitability for a high-throughput assay, kinetic solubility may be sufficient.

Experimental Workflow and Troubleshooting

Q: I need to determine the thermodynamic solubility of 1-Deoxy-d-glucitol in a new solvent. What is a reliable protocol?

A: The "shake-flask" method is a widely accepted protocol for determining thermodynamic solubility.[15]

dot

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis P1 Weigh excess 1-Deoxy-d-glucitol P2 Add to a known volume of solvent P1->P2 Add solid to solvent E1 Seal the container P2->E1 E2 Agitate at a constant temperature (e.g., 24-72 hours) E1->E2 Ensure equilibrium is reached S1 Allow undissolved solid to settle E2->S1 S2 Carefully collect the supernatant S1->S2 Avoid disturbing the solid S3 Filter (0.22 µm) or centrifuge the supernatant S2->S3 Remove any remaining particulates A1 Quantify the concentration of the dissolved solid S3->A1 A2 Methods: HPLC, Gravimetric analysis, etc. A1->A2 Choose appropriate method

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of 1-Deoxy-d-glucitol to a known volume of the solvent in a sealed container. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Agitate the mixture at a constant, controlled temperature for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, either centrifuge the supernatant or filter it through a low-binding 0.22 µm filter.

  • Quantification: Accurately determine the concentration of 1-Deoxy-d-glucitol in the clear supernatant. Common methods include:

    • Gravimetric Analysis: Evaporate the solvent from a known volume of the supernatant and weigh the remaining solid. This is suitable for non-volatile solutes.

    • High-Performance Liquid Chromatography (HPLC): Use a calibrated HPLC method to determine the concentration. This is a highly accurate and widely used technique.

Q: My results for solubility are inconsistent. What could be the cause?

A: Inconsistent results are a common issue in solubility measurements. Here are some potential causes and solutions:

  • Insufficient Equilibration Time: If the mixture is not agitated for long enough, you may be measuring a concentration that is still increasing over time.

    • Solution: Perform a time-to-equilibrium study by taking samples at different time points (e.g., 12, 24, 48, 72 hours) to determine when the concentration plateaus.

  • Temperature Fluctuations: Solubility is highly dependent on temperature.[1][2]

    • Solution: Use a temperature-controlled incubator or water bath for the equilibration step and ensure the temperature remains constant throughout the experiment.

  • Incomplete Phase Separation: If undissolved solid particles are present in the sample taken for analysis, the measured solubility will be artificially high.

    • Solution: Ensure proper filtration or centrifugation to obtain a completely clear supernatant before analysis.

  • Solute Purity: Impurities in your 1-Deoxy-d-glucitol sample can affect its solubility.

    • Solution: Use a well-characterized, high-purity sample for your experiments.

  • Solvent Evaporation: Evaporation of the solvent during the experiment will increase the concentration of the solute, leading to inaccurate results.

    • Solution: Ensure your experimental containers are well-sealed throughout the equilibration process.

dot

G Solubility Solubility of 1-Deoxy-d-glucitol Structure Molecular Structure (Number of -OH groups) Solubility->Structure Solvent Solvent Properties (Polarity, H-bonding) Solubility->Solvent Temp Temperature Solubility->Temp pH pH (Generally low impact for polyols) Solubility->pH

Caption: Key Factors Influencing Solubility.

Q: I am observing precipitation when I dilute my DMSO stock solution of 1-Deoxy-d-glucitol into an aqueous buffer for a biological assay. What can I do?

A: This is a classic example of exceeding the kinetic solubility. Here are some troubleshooting steps:

  • Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of 1-Deoxy-d-glucitol in your assay.

  • Increase the Percentage of Co-solvent: If your experimental system can tolerate it, increasing the final percentage of DMSO in the aqueous buffer can help maintain solubility. However, be mindful of the potential effects of the solvent on your biological system.

  • Use a Surfactant: For certain applications, adding a small amount of a biocompatible surfactant (e.g., Tween® 80) can help to keep hydrophobic compounds in solution.

  • Prepare Fresh Dilutions: Do not store dilute aqueous solutions for long periods, as precipitation can occur over time. Prepare fresh dilutions from your stock solution for each experiment.

Conclusion

While direct quantitative solubility data for 1-Deoxy-d-glucitol may be limited, a thorough understanding of the principles governing the solubility of sugar alcohols, combined with careful experimental design, will enable you to successfully work with this compound. This guide provides a framework for predicting its behavior, a reliable protocol for determining its solubility, and a systematic approach to troubleshooting common experimental challenges. By applying these principles, you can ensure the accuracy and reliability of your research findings.

References

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Food Product Design. (2007, October). Polyols: Beyond Sweet Taste.
  • Polyether Polyols Blog. (2025, August 20). What are the solubility characteristics of polyether polyols?.
  • Patsnap Synapse. (2025, May 9). Troubleshooting Guide for Common Protein Solubility Issues.
  • ResearchGate. (2025, August 5). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]

  • IFT. (n.d.). Polyols.
  • Benchchem. SB-219994 Technical Support Center: Troubleshooting Solubility Issues.
  • EXPERIMENT 1 DETERMIN
  • PubMed. (2024, February 15). Kinetic solubility: Experimental and machine-learning modeling perspectives. [Link]

  • Raytor. (2026, January 22).
  • Prezi. (2025, May 15). The Impact of Temperature on Sugar Solubility. [Link]

  • ResearchGate. (n.d.). Solubility of polyols (Roquette, 1998). [Link]

  • BioDuro. ADME Solubility Assay.
  • Benchchem. Butrol Technical Support Center: Troubleshooting Solubility Issues in Experiments.
  • PubChem. (n.d.). Sorbitol. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • JoVE. (2015, June 15). Video: Determining the Solubility Rules of Ionic Compounds. [Link]

  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Inventiva Pharma.
  • Chemistry Stack Exchange. (2015, March 19). Does sorbitol dissolve in ethanol?. [Link]

  • ICCVAM. (2003, September 24). Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
  • PubMed. (2008, November 15). In vitro solubility assays in drug discovery. [Link]

  • NguyenStarch. Physical and chemical properties of polyols.
  • Study of solubility of mannitol in different organic solvents. (n.d.).
  • D-Sorbitol Solution / Official Monographs for Part I - 764. (n.d.).
  • MANNITOL. (n.d.). [Link]

  • Quora. (2018, February 7). What are the errors that can occur in determining the solubility of a substance?. [Link]

  • J-Stage.
  • American Chemical Society. (2024, September 27). Lesson 5.6: Does Temperature Affect Dissolving?. [Link]

  • Wikipedia. Sorbitol.
  • Quora. (2019, April 11). How is the solubility of sugar in water affected by increasing the temperature?. [Link]

  • ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

  • IJAAR Publishing. (2017, February 15). Sugar Alcohols: Chemistry, Production, Health Concerns And Nutritional Importance Of Mannitol, Sorbitol, Xylitol, And Erythritol.
  • Quora. (2018, January 22). What is the pH of glucose and alcohol?. [Link]

  • MDPI. (2022, May 15). The Influence of Sugar Composition and pH Regulation in Batch and Continuous Acetone–Butanol–Ethanol Fermentation. [Link]

  • ResearchGate. (2025, August 9). (PDF) Influences of pH, temperature, initial total soluble sugar concentration and particle stuffing rate on ethanol production from sugarcane juice by immobilised yeast. [Link]

  • undip e-journal system. (2024, January 3). The Effect of Acidity Level (pH) and Palm Sugar Sucrose Levels on the Quality of Brown Sugar.

Sources

Technical Support Center: 1-Deoxy-d-glucitol (Sorbitol) Solution Stability

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals to prevent the degradation of 1-Deoxy-d-glucitol (commonly known as D-Sorbitol) in solution. Understanding the chemical stability of sorbitol is critical for ensuring experimental reproducibility, formulation efficacy, and product shelf-life.

Frequently Asked Questions (FAQs)

Q1: What is 1-Deoxy-d-glucitol (Sorbitol) and why is its stability in solution important?

A1: 1-Deoxy-d-glucitol, or Sorbitol, is a six-carbon sugar alcohol (polyol) widely used in pharmaceutical formulations, food products, and cosmetics.[1][2][3] Its primary functions include acting as a sweetener, humectant (moisture-retaining agent), stabilizer for proteins, and a bulk excipient in tablets and liquid formulations.[2][4][5] The stability of sorbitol in solution is paramount because its degradation can lead to a loss of function, formation of unwanted byproducts, changes in pH and color, and potential loss of efficacy of the final product.[4]

Q2: What are the main causes of sorbitol degradation in an aqueous solution?

A2: Sorbitol is a chemically stable and non-volatile polyol.[6][7] However, under certain conditions, it can degrade. The primary degradation pathways include:

  • Oxidation: Can be catalyzed by metal ions (especially iron) or enzymes, leading to the formation of glucose, fructose, and eventually acidic compounds.[8][9][10]

  • Dehydration: Occurs at high temperatures (above 200°C) and can lead to the formation of sorbitans and isosorbide.[11][12]

  • Maillard Reaction: A non-enzymatic browning reaction that can occur if reducing sugars (impurities or degradation products) react with amino acids or proteins under heat.[13][14] It's important to note that sorbitol itself, as a sugar alcohol, does not directly participate in the Maillard reaction.[13][14][15]

Q3: How does pH affect the stability of a sorbitol solution?

A3: Sorbitol solutions are relatively stable over a wide pH range, typically between 5.0 and 7.5.[1][16] However, strongly acidic or alkaline conditions can promote degradation.[2] In highly alkaline solutions, sorbitol can form soluble chelates with metal ions, which may catalyze oxidation.[2][6] A downward drift in pH over time can be an indicator of degradation, as acidic byproducts may be forming.[17]

Q4: What is the recommended way to store a prepared sorbitol solution?

A4: To ensure stability, sorbitol solutions should be stored in well-closed containers made of stainless steel, glass, or FDA-approved plastic.[2][17] It is recommended to store them at temperatures above 21°C (70°F) to prevent crystallization.[17] For long-term storage, especially for pharmaceutical-grade solutions, storage in tanks equipped with ultraviolet sterile conditioning systems is advised.[17] While sorbitol is microbiologically stable, adding a preservative is recommended for solutions to prevent microbial growth.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments involving sorbitol solutions.

Observed Problem Potential Cause(s) Recommended Action & Scientific Rationale
Solution turns yellow or brown over time, especially upon heating. Maillard Reaction or Caramelization: This occurs if the solution is contaminated with reducing sugars and amino acids/proteins and is then heated.[13][18] High temperatures can also cause caramelization.Action: Use high-purity, low-endotoxin grade sorbitol.[5] Analyze raw materials for reducing sugar contamination. Avoid excessive heating. If amino acids are part of the formulation, control the temperature and pH strictly.
A gradual decrease in the pH of the solution is observed. Oxidative Degradation: Trace metal ions (e.g., iron, copper) can catalyze the oxidation of sorbitol to acidic compounds like gluconic acid.[9][10]Action: Use purified water (e.g., Water for Injection) with low metal content. Prepare solutions in glass or stainless steel vessels. Consider adding a chelating agent like EDTA to sequester catalytic metal ions.[5]
Precipitate or crystals form in the solution upon cooling or storage. Crystallization: Sorbitol solutions, especially highly concentrated ones, can crystallize at lower temperatures (below 70°F or 21°C).[17] Different crystalline forms (polymorphs) of sorbitol exist, with the gamma (γ) form being the most stable.Action: Store the solution at a controlled room temperature above 21°C.[17] If crystals form, they can be redissolved with gentle heating and agitation.[17] The presence of other polyols like mannitol can influence crystallization behavior.[19]
Loss of assay potency or inconsistent analytical results. Chemical Degradation: The active sorbitol concentration is decreasing due to oxidation or dehydration. This can be accelerated by heat, extreme pH, or the presence of catalysts.Action: Re-evaluate storage conditions (temperature, light exposure). Confirm the pH of the solution is within the optimal range (5.0-7.5).[1] Use a stability-indicating analytical method, such as HPLC with ELSD or RID detection, to quantify sorbitol and detect degradation products.[20][21][22]
Discoloration when in contact with certain metal oxides. Chemical Reaction: Sorbitol solutions are known to react with iron oxide, leading to discoloration.[6]Action: Avoid contact with materials containing iron oxide. Use high-quality stainless steel (e.g., 316L) or glass-lined containers for preparation and storage.

Key Degradation Pathways & Prevention

The primary chemical instabilities of sorbitol in solution are oxidation and dehydration. Understanding these pathways is key to prevention.

Caption: Primary degradation pathways of 1-Deoxy-d-glucitol (Sorbitol) in solution.

Experimental Protocols

Protocol 1: Preparation of a Stable 70% (w/w) Sorbitol Stock Solution

This protocol details the steps for preparing a stable, pharmaceutical-grade sorbitol solution.

Materials:

  • D-Sorbitol powder (USP/NF grade)

  • Purified Water (e.g., Water for Injection, WFI)

  • 0.1 M Hydrochloric Acid and 0.1 M Sodium Hydroxide (for pH adjustment)

  • Sterile, sealed glass or stainless steel storage container

Procedure:

  • Weighing: Accurately weigh 700 g of D-Sorbitol powder.

  • Dissolution: In a calibrated glass beaker or stainless steel vessel, add the sorbitol powder to 300 g of Purified Water.

  • Heating & Mixing: Gently heat the mixture to approximately 60-70°C while stirring continuously until the sorbitol is completely dissolved. Avoid boiling. The solution will be clear and viscous.[1]

  • Cooling: Allow the solution to cool to room temperature (20-25°C).

  • pH Measurement & Adjustment: Measure the pH of the solution. A typical 70% solution should have a pH between 5.0 and 7.5.[1][16] If necessary, adjust the pH using 0.1 M HCl or 0.1 M NaOH.

  • Filtration (Optional): For high-purity applications, filter the solution through a 0.22 µm sterile filter to remove any particulates or microbial contamination.

  • Storage: Transfer the final solution into a pre-sterilized and sealed storage container. Store at a controlled room temperature, ideally above 21°C (70°F), to prevent crystallization.[17]

Protocol 2: Workflow for Assessing Solution Stability

This workflow outlines a simple study to monitor the stability of your prepared sorbitol solution over time.

StabilityWorkflow cluster_0 Time Zero (T=0) cluster_1 Storage & Sampling cluster_2 Time Point (T=x) Analysis T0_Prep Prepare Sorbitol Solution (Protocol 1) T0_Analysis Analyze Baseline: - pH - Appearance (Color/Clarity) - HPLC Assay for Sorbitol - Test for Reducing Sugars T0_Prep->T0_Analysis Storage Store Solution under Defined Conditions (e.g., 25°C/60% RH, 40°C/75% RH) T0_Analysis->Storage Sampling Pull Samples at Pre-defined Intervals (e.g., 1, 3, 6 months) Storage->Sampling Tx_Analysis Repeat Analysis: - pH - Appearance - HPLC Assay - Reducing Sugars Test Sampling->Tx_Analysis Data_Analysis Compare T=x data to T=0 baseline. Evaluate trends in pH, assay, and impurities. Tx_Analysis->Data_Analysis

Caption: Experimental workflow for a basic stability study of a sorbitol solution.

Analytical Methods for Stability Testing:

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for accurately quantifying sorbitol and detecting degradation products. An isocratic HPLC system with a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is highly effective.[20][21][22]

  • pH Measurement: A calibrated pH meter should be used to detect any shifts in acidity or alkalinity.

  • Visual Inspection: Check for changes in color, clarity, or the presence of particulate matter.

  • Reducing Sugars Test: A test for reducing sugars (e.g., using Fehling's solution or cupric citrate) can indicate oxidative degradation of sorbitol to glucose or fructose.[16]

By implementing these guidelines, researchers can significantly minimize the degradation of 1-Deoxy-d-glucitol in solution, ensuring the integrity and reliability of their experimental and product development work.

References

  • Sorbitol: Biosynthesis, Degradation Pathway, and Applications - The Science Notes. (2023, June 12). Available from: [Link]

  • Selective catalytic oxidation of sugar alcohols to lactic acid - RSC Publishing. Available from: [Link]

  • Proposed pathway of sorbitol and mannitol degradation in the... | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • KINETIC OF SORBITOL DECOMPOSITION UNDER NON-ISOTHERMAL CONDITIONS - AKJournals. Available from: [Link]

  • D-Sorbitol Physical Properties Effects on Filaments Used by 3D Printing Process for Personalized Medicine - PMC. Available from: [Link]

  • Kinetics of Sorbitol Decomposition under Hydrothermal Condition - ResearchGate. (2016, October 17). Available from: [Link]

  • Kinetic of sorbitol decomposition under non-isothermal conditions - ResearchGate. (2025, August 5). Available from: [Link]

  • Electrocatalytic evaluation of sorbitol oxidation as a promising fuel in energy conversion using Au/C, Pd/C and Au–Pd/C synthesized through ionic liquids - ResearchGate. Available from: [Link]

  • Buy Sorbitol, solution (Pharmaceutical Grade) - W.T.C. Products B.V. Available from: [Link]

  • Substrate Inhibition: Oxidation of D-Sorbitol and D-Dulcitol by Mn(VII) in Alkaline Medium - SciSpace. (2020, June 15). Available from: [Link]

  • Sorbitol Solution, USP/FCC - Ingredi. (2017, February 10). Available from: [Link]

  • Sorbitol as Pharmaceutical Excipient. (2024, April 25). Available from: [Link]

  • Factors impacting sorbitol polymorphism and polymorphic transitions during aging. (2025, August 9). Available from: [Link]

  • Synthesis and Characterization of Sorbitol Membraneless Alkaline Fuel Cell Catalysts for Cathode and Anode, Utilizing - Trends in Sciences. (2024, January 20). Available from: [Link]

  • Maillard Reaction - American Society of Baking. Available from: [Link]

  • European Journal of Biomedical AND Pharmaceutical sciences. (2016, December 7). Available from: [Link]

  • Sorbitol - CD Formulation. Available from: [Link]

  • Mannitol & Sorbitol for biological drugs formulation. - Barentz. Available from: [Link]

  • Markedly Improved Catalytic Dehydration of Sorbitol to Isosorbide by Sol–Gel Sulfated Zirconia: A Quantitative Structure–Reactivity Study - ACS Publications. (2024, November 3). Available from: [Link]

  • sorbitol 70% pharma | interchimie. Available from: [Link]

  • The Maillard Reaction - Whole Grain 100. (2015, January 13). Available from: [Link]

  • Sorbitol - Wikipedia. Available from: [Link]

  • CN105481652A - Sorbitol and preparation method and application thereof - Google Patents.
  • (PDF) Study of thermal behaviour of sugar alcohols - ResearchGate. Available from: [Link]

  • An isocratic HPLC method for the determination of sorbitol and glycerol in pharmaceutical formulations. - Semantic Scholar. Available from: [Link]

  • D-Sorbitol Solution / Official Monographs for Part I - 764.
  • Sorbitol Sorbitan Solution. Available from: [Link]

  • USP Monographs: Sorbitol Solution - USP29-NF24. Available from: [Link]

  • SORBITOL. Available from: [Link]

  • D-sorbitol degradation I | Pathway - PubChem. Available from: [Link]

  • An Isocratic HPLC Method for the Determination of Sorbitol and Glycerol in Pharmaceutical Formulations - ResearchGate. (2012, May 7). Available from: [Link]

  • Sorbitol Analysis | PDF | Gas Chromatography - Scribd. Available from: [Link]

  • Stabilities of Enzymes in Polyhydric Alcohols. Available from: [Link]

  • Maillard reaction.
  • An isocratic HPLC method for the determination of sorbitol and glycerol in pharmaceutical formulations - PubMed. (2012, August 15). Available from: [Link]

  • Sorbitol Crystallization: Factors Impacting Crystal Growth and Polymorphism in Confectionery Systems By Amy E. DeJong A disserta.
  • US20080200655A1 - Protein Formulations Containing Sorbitol - Google Patents.
  • Sorbitol enhances the physicochemical stability of B12 vitamers | International Journal for Vitamin and Nutrition Research - Hogrefe eContent. (2019, April 1). Available from: [Link]

  • Antioxidant and Functional Activities of MRPs Derived from Different Sugar–Amino Acid Combinations and Reaction Conditions - PMC. (2021, November 19). Available from: [Link]

  • Thermodynamic and transport properties of sorbitol and mannitol in water and in mixed aqueous solutions - Semantic Scholar. (1999, November 1). Available from: [Link]

  • 1-Deoxy-D-glucitol | C6H14O5 | CID 10678630 - PubChem. Available from: [Link]

Sources

Technical Support Center: Enhancing the Efficiency of 1-Deoxy-d-glucitol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 1-Deoxy-d-glucitol and its derivatives. This guide is designed to provide in-depth, field-proven insights to help you navigate the complexities of your experiments, increase reaction efficiencies, and troubleshoot common challenges. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common and efficient methods for synthesizing 1-Deoxy-d-glucitol derivatives?

The most prevalent and industrially significant method for synthesizing N-substituted 1-deoxy-1-amino-D-glucitols is the reductive amination of D-glucose . This one-pot reaction involves the condensation of glucose with a primary amine to form an intermediate imine (Schiff base), which is then reduced in situ to the desired N-alkyl-1-deoxy-D-glucitol.

Causality of the Method's Prevalence: This approach is favored for its operational simplicity, cost-effectiveness, and relatively high yields. By combining the condensation and reduction steps, it avoids the isolation of the often-unstable imine intermediate, streamlining the process.

A common example is the synthesis of 1-Deoxy-1-(octylamino)-D-glucitol, a compound used as a resolving agent in the pharmaceutical industry for the separation of chiral drugs like ibuprofen and naproxen.[1]

Q2: How does the reaction mechanism of reductive amination of glucose proceed, and what are the critical control points?

The reductive amination of glucose is a two-step process occurring in a single pot. Understanding the mechanism is crucial for optimizing the reaction and troubleshooting inefficiencies.

  • Imine Formation: The open-chain aldehyde form of glucose reacts with the primary amine in a nucleophilic addition to form a hemiaminal intermediate. This is followed by the acid-catalyzed dehydration to yield a protonated imine (iminium ion).

  • Reduction: A reducing agent, present in the reaction mixture, then selectively reduces the iminium ion to the final N-substituted 1-deoxy-1-amino-D-glucitol.

Critical Control Points:

  • pH: The pH of the reaction medium is a critical parameter. Imine formation is typically most efficient in a weakly acidic medium (pH 4.5-6).[2][3][4] At lower pH, the amine nucleophile is protonated and becomes unreactive.[2][5] At higher pH, the dehydration of the hemiaminal intermediate is slow.[3][4]

  • Temperature: While higher temperatures can accelerate the reaction, they can also lead to the formation of undesirable Maillard reaction products, which are brown, polymeric materials resulting from the complex reactions of sugars and amino acids.[6][7][8][9] Therefore, a moderate temperature range, typically between 55-65°C, is recommended for the reductive amination of glucose.[1]

Diagram of the Reductive Amination Workflow:

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction_vessel One-Pot Reaction glucose D-Glucose imine_formation Imine Formation (Weakly Acidic, 55-65°C) glucose->imine_formation amine Primary Amine (e.g., Octylamine) amine->imine_formation reduction In Situ Reduction imine_formation->reduction Imine Intermediate product N-substituted 1-Deoxy-1-amino-D-glucitol reduction->product catalyst Catalyst (e.g., Raney Ni) catalyst->reduction reducing_agent Reducing Agent (e.g., H2 gas) reducing_agent->reduction

Caption: General workflow for the one-pot reductive amination of D-glucose.

Troubleshooting Guide

Problem 1: Low Yield in the Synthesis of 1-Deoxy-1-(octylamino)-D-glucitol

A low yield is one of the most common issues encountered in the reductive amination of glucose. The following troubleshooting guide will help you identify and address the potential causes.

Potential Cause Explanation Recommended Solution(s)
Suboptimal pH As discussed, pH is critical for imine formation. If the pH is too high or too low, the equilibrium will not favor the imine intermediate, leading to a lower overall yield.Monitor and adjust the pH of the reaction mixture to be within the optimal range of 4.5-6. A small amount of a weak acid, such as acetic acid, can be used.
Inefficient Reduction The choice and activity of the reducing agent and catalyst are crucial. An insufficient amount or deactivated catalyst will result in incomplete reduction of the imine.- Choice of Reducing Agent: For laboratory scale, sodium cyanoborohydride (NaBH3CN) is a mild and selective reducing agent for imines in the presence of aldehydes.[10] For industrial applications, catalytic hydrogenation with Raney Nickel and H2 gas is more common due to cost and atom economy.[1] - Catalyst Activity: Ensure the Raney Nickel catalyst is active. If it has been stored for a long time, it may require reactivation.[11]
Side Reactions Maillard reactions can consume starting materials and complicate purification. Over-alkylation of the amine can also occur, though it is less common with primary amines in the initial reaction.Maintain a moderate reaction temperature (55-65°C) to minimize Maillard browning.[1] Use a slight excess of the amine to favor the formation of the desired product.
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time or suboptimal conditions.Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). If starting materials are still present after the expected reaction time, consider extending the duration or re-evaluating the temperature and catalyst loading.

Troubleshooting Decision Tree for Low Yield:

Low_Yield_Troubleshooting start Low Yield Observed check_pH Is the pH between 4.5 and 6? start->check_pH adjust_pH Adjust pH with a weak acid (e.g., acetic acid) check_pH->adjust_pH No check_reduction Is the reduction step efficient? check_pH->check_reduction Yes adjust_pH->start optimize_reduction Consider a more selective reducing agent (NaBH3CN) or reactivate the catalyst (Raney Ni) check_reduction->optimize_reduction No check_side_reactions Are there signs of browning (Maillard products)? check_reduction->check_side_reactions Yes optimize_reduction->start control_temp Lower the reaction temperature to 55-65°C check_side_reactions->control_temp Yes monitor_reaction Monitor reaction progress (TLC) and extend reaction time if necessary check_side_reactions->monitor_reaction No control_temp->start

Caption: A decision tree for troubleshooting low yields in reductive amination.

Problem 2: Difficulty in Product Purification and Crystallization

The purification of N-alkyl-1-deoxy-D-glucitols can be challenging due to their high polarity and the presence of structurally similar impurities. Crystallization is the preferred method for obtaining a high-purity product.

Potential Cause Explanation Recommended Solution(s)
Presence of Impurities Maillard products and unreacted starting materials can inhibit crystallization or co-precipitate with the product.- Pre-crystallization Cleanup: Before attempting crystallization, consider a workup procedure to remove major impurities. An acid-base extraction can be attempted, though the high polarity of the product can make this challenging. Washing the crude product with a non-polar solvent may help remove unreacted octylamine. - Activated Charcoal: If colored impurities are present, treating the hot solution with a small amount of activated charcoal before filtration can be effective.[12]
Incorrect Solvent System The choice of solvent is critical for successful crystallization. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.For 1-Deoxy-1-(octylamino)-D-glucitol, mixed solvent systems are often effective. A common approach is to dissolve the crude product in a hot polar solvent (like ethanol or methanol) and then slowly add a less polar co-solvent (like isopropanol or acetone) until the solution becomes slightly turbid. Cooling this solution slowly should induce crystallization.
Crystallization is Too Rapid If the solution is cooled too quickly or is too supersaturated, the product may "crash out" as an amorphous solid or form very small crystals that trap impurities.- Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation.[13] - Control Supersaturation: Use slightly more hot solvent than the minimum required to dissolve the solid. This will lead to slower, more controlled crystal growth.[13]
No Crystallization Occurs The solution may not be sufficiently saturated, or there may be no nucleation sites for crystal growth to begin.- Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites. - Seeding: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.[1] - Concentrate the Solution: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.[13]

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Deoxy-1-(octylamino)-D-glucitol

This protocol provides a detailed, step-by-step methodology for the synthesis of 1-Deoxy-1-(octylamino)-D-glucitol via reductive amination of D-glucose with n-octylamine using a Raney Nickel catalyst.

Materials:

  • D-Glucose

  • n-Octylamine

  • Raney Nickel (activated)

  • Methanol (or another suitable solvent)

  • Hydrogen gas

  • High-pressure reactor (autoclave)

Procedure:

  • Reactor Setup: In a high-pressure reactor, combine D-glucose, n-octylamine (in a molar ratio of approximately 1.05:1 to glucose), the solvent (e.g., methanol), and the Raney Nickel catalyst.[1][14]

  • Pressurization: Seal the reactor and purge it with hydrogen gas. Pressurize the reactor with hydrogen to 1.2-1.4 MPa.[1]

  • Reaction: Heat the mixture to 55-65°C and stir for approximately 2 hours.[1]

  • Cooling and Crystallization: After the reaction is complete, cool the reactor to room temperature. The product, 1-Deoxy-1-(octylamino)-D-glucitol, should precipitate as white crystals.[1]

  • Isolation: Filter the reaction mixture to collect the crude product.

  • Purification: Wash the crystals with a suitable mixed solvent (avoiding highly toxic solvents like pure methanol for washing if possible) and dry them to obtain the purified product.[1]

Diagram of the Synthesis and Purification Workflow:

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification charge_reactor 1. Charge Reactor (Glucose, Octylamine, Solvent, Raney Ni) pressurize 2. Pressurize with H2 (1.2-1.4 MPa) charge_reactor->pressurize react 3. Heat and Stir (55-65°C, 2h) pressurize->react cool 4. Cool to Room Temperature (Induces Crystallization) react->cool filter 5. Filter to Isolate Crude Product cool->filter wash_dry 6. Wash with Mixed Solvent and Dry filter->wash_dry final_product High-Purity 1-Deoxy-1-(octylamino)-D-glucitol wash_dry->final_product

Caption: Step-by-step workflow for the synthesis and purification of 1-Deoxy-1-(octylamino)-D-glucitol.

Q3: Beyond reductive amination, what other reactions can be performed on 1-Deoxy-d-glucitol to increase its structural diversity?

While reductive amination is key to forming N-substituted derivatives, the multiple hydroxyl groups on the 1-Deoxy-d-glucitol backbone offer numerous opportunities for further functionalization. The main challenges lie in achieving regioselectivity due to the similar reactivity of the secondary hydroxyl groups.

1. Etherification:

  • Mechanism: Etherification of polyols like 1-Deoxy-d-glucitol typically proceeds via a Williamson ether synthesis-type mechanism, where an alkoxide is formed by deprotonation of a hydroxyl group with a strong base (e.g., sodium hydride), followed by nucleophilic attack on an alkyl halide.[15]

  • Challenges and Solutions:

    • Regioselectivity: Achieving selective etherification at one specific hydroxyl group is difficult. Strategies to enhance regioselectivity include:

      • Protecting Groups: Temporarily blocking all but the desired hydroxyl group is a common but lengthy approach.

      • Metal Chelates: Forming metal chelates with the diol moieties can alter the nucleophilicity of specific hydroxyl groups, directing alkylation to a particular position.[16]

    • Reaction Conditions: The choice of base and solvent is crucial. Strong bases are required to deprotonate the alcohol, and aprotic solvents are typically used.

2. Esterification:

  • Mechanism: Esterification can be achieved by reacting 1-Deoxy-d-glucitol with carboxylic acids (or their more reactive derivatives like acid chlorides or anhydrides) under acidic or basic catalysis.[17][18][19]

  • Challenges and Solutions:

    • Regioselectivity: Similar to etherification, controlling which hydroxyl group is esterified is a major challenge. The primary hydroxyl group is generally more reactive than the secondary ones due to less steric hindrance.[20]

    • Catalyst-Controlled Regioselectivity: Recent advances have shown that specific catalysts, such as borinic acids, can direct acylation to particular secondary hydroxyl groups with high selectivity.[21]

    • Enzymatic Esterification: Lipases can be used as biocatalysts for the regioselective esterification of sugars and polyols with fatty acids, often offering high selectivity under mild conditions.[18][22]

References

  • Aramendía, M. A., Boráu, V., Jiménez, C., Marinas, A., Marinas, J. M., & Romero, F. J. (2014). Transetherification on Polyols by Intra- and Intermolecular Nucleophilic Substitutions. PMC. [Link]

  • Alaqua INC. (2024, October 19). The Easy Guide to Prevent Sugar Crystallisation at Home. [Link]

  • ResearchGate. (2015, February 15). What is the influence of the pH on imine formation in a water solution? [Link]

  • wikiHow. (2025, April 7). How to Prevent Sugar Syrup from Forming Crystals (Plus, How to Fix It). [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • ResearchGate. (n.d.). Etherification of Glycerol and Other Biomass-Derived Polyols: New Routes to Valuable Bulk Chemicals. [Link]

  • Lumen Learning. (n.d.). 21.4. Imine formation | Organic Chemistry II. [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. [Link]

  • ResearchGate. (n.d.). Comparison of different catalysts for the conversion of glucose. Reaction conditions. [Link]

  • Wekiva Culinary. (2021, October 17). Working with Sugar: the Magic of Crystallization. [Link]

  • PubMed. (n.d.). Regioselective alkylation and acylation of carbohydrates engaged in metal complexes. [Link]

  • PubMed. (2011, March 23). Borinic acid-catalyzed regioselective acylation of carbohydrate derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • PMC. (n.d.). Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. [Link]

  • Google Patents. (n.d.).
  • SciSpace. (n.d.). An Organocatalytic Regioselective Acylation of Carbohydrates: Toward the Development of Intelligent Catalysts. [Link]

  • PMC. (n.d.). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. [Link]

  • Reddit. (2025, February 21). Troubleshooting Pecan Pralines – Sugar Crystallization Help! : r/CandyMakers. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Sabtech Machine. (2024, July 30). Synthesis Mechanism of Polyether Polyols. [Link]

  • DOI. (n.d.). Supporting Information Catalytic Reductive Aminolysis of Reducing Sugars: Elucidation of Reaction Mechanism. [Link]

  • LookChem. (n.d.). What is Etherification. [Link]

  • Chemistry Stack Exchange. (2018, February 11). Acid in Imine Formation. [Link]

  • ResearchGate. (n.d.). Comparative yield of reductive amination product using different methods. [Link]

  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Maillard reaction. [Link]

  • ChemRxiv. (n.d.). Studies of Catalyst-Controlled Regioselective Acetalization and Its Ap- plication to Single-Pot Synthesis of Differentially Protected Saccha. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). [Link]

  • MDPI. (2025, July 25). Sugar Esters of Fatty Acids: Chemo-Enzymatic Synthesis and Biological Activity. [Link]

  • MDPI. (2025, August 3). Maillard Reaction in Flour Product Processing: Mechanism, Impact on Quality, and Mitigation Strategies of Harmful Products. [Link]

  • Frontiers. (2023, April 3). Editorial: Inhibition strategies on the formation of Maillard reaction products in food. [Link]

  • PMC. (2023, April 4). Editorial: Inhibition strategies on the formation of Maillard reaction products in food. [Link]

  • ACS Publications. (2018, April 6). Catalytic Reductive Aminolysis of Reducing Sugars: Elucidation of Reaction Mechanism. [Link]

  • Google Patents. (n.d.). CN1500795A - Method for synthesizing high purity dextrose octylame.
  • PubChem. (n.d.). 1-Deoxy-1-(octylamino)-D-glucitol. [Link]

  • MDPI. (2005, August 31). Regioselective Synthesis of Vinylic Derivatives of Common Monosccarides Through Their Activated Stannylene Acetal Intermediates. [Link]

  • PMC. (n.d.). Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. [Link]

  • World Journal of Advanced Research and Reviews. (2022, September 18). Raney nickel synthesis for glucose hydrogenation without hydrogen gas. [Link]

  • Google Patents. (n.d.).
  • IOSR Journal. (2012, September 15). Esterification of Glucose by Coconut Oil Fatty Acids Using Immobilized CandidarugosaLipaseE.C.3.1.1.3. inCa-alginate Matrix. [Link]

  • AOCS. (2019, July 23). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. [Link]

  • ResearchGate. (2022, September 18). Raney nickel synthesis for glucose hydrogenation without hydrogen gas. [Link]

  • MDPI. (2020, February 14). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. [Link]

Sources

Technical Support Center: Purity Analysis of Synthesized 1-Deoxy-d-glucitol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purity analysis of synthesized 1-Deoxy-d-glucitol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the quality assessment of this sugar alcohol. The following sections provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established analytical principles.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the analysis of 1-Deoxy-d-glucitol. Each problem is followed by a discussion of potential causes and a step-by-step guide to resolution.

Issue 1: My HPLC-RID analysis shows a broad or tailing peak for 1-Deoxy-d-glucitol.
  • Potential Cause 1: Inappropriate Mobile Phase or Column Choice. 1-Deoxy-d-glucitol is a highly polar compound. Reverse-phase columns (like C18) are generally not suitable without specialized mobile phases, leading to poor retention and peak shape. The use of an isocratic mobile phase is required for Refractive Index (RI) detection, which can be challenging to optimize.[1]

  • Expert Insight: The hydroxyl groups on the sugar alcohol can interact strongly with residual silanols on silica-based columns, causing peak tailing. A mobile phase with insufficient ionic strength or improper pH may not effectively suppress these secondary interactions.

  • Troubleshooting Steps:

    • Switch to a More Suitable Column: Employ a column designed for polar analytes. Options include:

      • Amino-bonded (NH2) or Amide Columns: These are widely used for carbohydrate analysis.[2]

      • Ion-Exclusion Columns (e.g., Aminex HPX-87 series): These are excellent for separating sugars and sugar alcohols, often using just water or dilute acid as the mobile phase.

      • Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: These columns, such as an Atlantis Premier BEH Z-HILIC, are specifically designed to retain and separate highly polar compounds.[1]

    • Optimize Mobile Phase: For HILIC or amino columns, ensure an appropriate ratio of organic solvent (typically acetonitrile) to aqueous buffer. A common starting point is 80:20 or 75:25 (Acetonitrile:Water).[3] For ion-exclusion columns, use dilute sulfuric acid (e.g., 0.005-0.01 N) or high-purity water.

    • Adjust Column Temperature: Increasing the column temperature (e.g., to 80°C for some ion-exchange columns) can improve peak symmetry and reduce viscosity.[4][5]

Issue 2: I am seeing unexpected peaks in my chromatogram. How do I identify them?
  • Potential Cause 1: Synthesis-Related Impurities. The synthesis of 1-Deoxy-d-glucitol can result in several impurities. These may include:

    • Starting Materials: Unreacted D-glucose or other precursors.

    • Side-Products: Epimers (e.g., 1-Deoxy-d-mannitol or 1-Deoxy-d-iditol) formed during reduction steps.

    • Degradation Products: Products from over-reduction or acidic/basic degradation.

  • Potential Cause 2: Anomers. If the starting material (glucose) is not fully reduced, it can exist in solution as an equilibrium of α and β anomers, which may appear as distinct peaks.

  • Troubleshooting & Identification Workflow:

    Caption: Workflow for identifying unknown chromatographic peaks.

    • Mass Spectrometry (LC-MS): The most powerful tool for impurity identification. An LC-MS method can provide the molecular weight of the unknown peaks, which is crucial for postulating their structures.

    • Reference Standards: If available, inject standards of potential impurities (e.g., D-glucose, D-mannitol) to confirm their identities by retention time matching.

    • Nuclear Magnetic Resonance (NMR): For definitive structural elucidation of a significant unknown impurity, it may be necessary to perform fraction collection from the HPLC and analyze the isolated compound by 1H and 13C NMR spectroscopy.[6][7]

Issue 3: I cannot detect 1-Deoxy-d-glucitol using my HPLC-UV detector.
  • Potential Cause: Lack of a Chromophore. 1-Deoxy-d-glucitol, like most sugar alcohols, does not possess a UV-absorbing chromophore.[2] Therefore, a standard UV-Vis detector set at typical wavelengths (e.g., 210, 254 nm) will not detect the molecule.

  • Expert Insight: This is a fundamental property of the analyte. Attempting to optimize a UV-based method will be unsuccessful. The choice of detector must match the analyte's physicochemical properties.

  • Resolution:

    • Use a Universal Detector:

      • Refractive Index (RI) Detector: This is the most common and cost-effective choice for sugar and sugar alcohol analysis.[1][2][8]

      • Evaporative Light Scattering Detector (ELSD): Offers better sensitivity than RI and is compatible with gradient elution, providing more flexibility in method development.

    • Derivatization: A less common approach is to chemically modify the analyte to attach a UV-absorbing or fluorescent tag.[2] However, this adds complexity, requires method development for the derivatization reaction itself, and can introduce new impurities.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended primary technique for assessing the purity of 1-Deoxy-d-glucitol?

For routine purity assessment and quantification, High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) is the industry standard.[1][8][5] It is robust, reliable, and directly measures the analyte and its non-volatile impurities.

Technique Principle Advantages Disadvantages
HPLC-RID Separates based on polarity/size; detects changes in mobile phase refractive index.Quantitative, robust, ideal for non-chromophoric compounds.[5]Requires isocratic elution, sensitive to temperature/flow fluctuations.[1][9]
GC-MS Separates volatile derivatives by boiling point; identifies by mass spectrum.High sensitivity and specificity, excellent for identifying volatile impurities.Requires derivatization, which can be complex and introduce artifacts.[9][10]
NMR Provides detailed structural information based on nuclear spin in a magnetic field.Unambiguous structure confirmation, can quantify without a reference standard (qNMR).Lower sensitivity, complex mixtures can be difficult to interpret.[6][11]
LC-MS Separates by polarity; identifies by mass-to-charge ratio.High sensitivity and specificity for impurity identification.RI and ELSD are often preferred for quantification of the main peak.

Q2: My synthesis involves a reduction of D-glucose. What are the most likely impurities I should look for?

The most common impurities originating from the synthesis of 1-Deoxy-d-glucitol via glucose reduction include:

  • Unreacted D-Glucose: Incomplete reaction.

  • Sorbitol (D-Glucitol): If the starting material is not 1-deoxyglucose, but standard glucose, the primary product would be sorbitol. If the synthesis is intended to produce 1-Deoxy-d-glucitol, sorbitol would be an unexpected impurity.

  • Epimers (e.g., 1-Deoxy-d-mannitol): The stereochemistry of the reduction can sometimes lead to the formation of isomers.

  • Degradation Products: Harsh pH or temperature conditions can cause caramelization or other degradation pathways.[9]

Q3: Is Gas Chromatography (GC) a suitable method for purity analysis?

Gas Chromatography can be a powerful tool, but it requires a critical extra step: derivatization .[10] 1-Deoxy-d-glucitol is non-volatile due to its numerous hydroxyl groups and will decompose at the high temperatures of a GC inlet.[9]

  • Expert Insight: The most common derivatization method is silylation (e.g., using BSTFA) to convert the -OH groups to -OTMS (trimethylsilyl) ethers.[2][9] This makes the molecule volatile and thermally stable for GC analysis. However, silylation can produce multiple derivative products from the same sugar, leading to multiple peaks and complicating quantification.[9][10] An alternative is to form alditol acetates, which tend to yield a single peak per compound.[10]

Q4: How can I definitively confirm the identity and structure of my synthesized 1-Deoxy-d-glucitol?

While chromatography is excellent for purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural confirmation.[6]

  • ¹H NMR: Will show the number of different types of protons and their connectivity. The region from 3.0-4.5 ppm will be crowded with signals from the carbinolic protons.[6]

  • ¹³C NMR: Will show a distinct signal for each carbon atom, confirming the 6-carbon backbone.

  • 2D NMR (e.g., COSY, HSQC): These experiments are used to definitively assign all proton and carbon signals and confirm the complete structure and stereochemistry of the molecule.

Part 3: Experimental Protocol Example

Protocol: Purity Assay of 1-Deoxy-d-glucitol by HPLC-RID

This protocol provides a starting point for method development. It must be validated for your specific product and system.

1. System and Materials:

  • HPLC system with an isocratic pump, autosampler, column oven, and Refractive Index Detector (RID).

  • Column: Aminex HPX-87H (300 x 7.8 mm) or equivalent ion-exclusion column.[4]

  • Mobile Phase: HPLC-grade water or 0.005 N Sulfuric Acid.[8]

  • Reference Standard: High-purity 1-Deoxy-d-glucitol.

  • Sample Diluent: Mobile Phase.

2. Chromatographic Conditions (Example):

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 60-80 °C (Optimize for best peak shape).[4][5]

  • RID Temperature: 40 °C (or as per manufacturer's recommendation).

  • Injection Volume: 10-20 µL.

  • Run Time: ~25 minutes (ensure all impurities have eluted).

3. Standard and Sample Preparation:

  • Standard Preparation: Accurately weigh and dissolve the 1-Deoxy-d-glucitol reference standard in the mobile phase to a final concentration of approximately 1.0 mg/mL.

  • Sample Preparation: Prepare the synthesized sample to the same target concentration (1.0 mg/mL) as the standard.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

4. System Suitability Test (SST):

  • Before running samples, perform at least five replicate injections of the standard solution.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

    • Tailing Factor: 0.8 - 1.5.

    • Theoretical Plates: > 2000.

5. Analysis and Calculation:

  • Inject the standard solution, followed by the sample solution.

  • Identify the 1-Deoxy-d-glucitol peak in the sample chromatogram by comparing its retention time to that of the standard.

  • Calculate the purity of the sample using the area percent method (assuming all impurities have a similar response factor in the RID).

    % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

    Caption: Experimental workflow for HPLC-RID purity analysis.

References

  • MASONACO. Mono- and disaccharides (GC-MS). Available from: [Link]

  • Creative Biolabs. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR. Available from: [Link]

  • Waters Corporation. Analysis of Sugar Alcohols and Allulose Using an Arc HPLC System with Refractive Index Detection. Available from: [Link]

  • Restek. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. (June 08 2022). Available from: [Link]

  • Peris-Vicente, J. et al. GC-MS analysis of monosaccharide mixtures as their diethyldithioacetal derivatives: Application to plant gums used in art works. ResearchGate. (August 07 2025). Available from: [Link]

  • Wang, Y. et al. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates. Molecules. (May 27 2018). Available from: [Link]

  • Sluiter, A. et al. Analysis of sugars, small organic acids, and alcohols by HPLC-RID v1. ResearchGate. (February 08 2024). Available from: [Link]

  • LATU. SINGLE LABORATORY VALIDATION OF AN HLPC-RID METHOD FOR SUGAR ANALYSIS IN SOFT DRINKS. Available from: [Link]

  • Petkova, N. et al. Development and Validation of HPLC-RID method for Determination of Sugars and Polyols. ResearchGate. (August 29 2017). Available from: [Link]

  • Determination of Sugar Alcohol in Foods by HPLC Method. Available from: [Link]

  • Veeprho. 1-Deoxy-1-(octylamino)-D-glucitol | CAS 23323-37-7. Available from: [Link]

  • Wiley Science Solutions. 1-amino-1-deoxy-D-glucitol - Optional[1H NMR] - Chemical Shifts - SpectraBase. Available from: [Link]

  • Pharmaffiliates. CAS No : 23323-37-7 | Product Name : 1-Deoxy-1-(octylamino)-D-glucitol. Available from: [Link]

  • US EPA. D-Glucitol, 1-deoxy-1-(methylamino)- - Substance Details - SRS. (December 04 2025). Available from: [Link]

  • Walton, D.J. et al. Studies of 1-deoxy-D-fructose, 1-deoxy-D-glucitol, and 1-deoxy-D-minnitol as antimetabolites. PubMed. Available from: [Link]

  • PubChem. 1-Deoxy-D-glucitol | C6H14O5 | CID 10678630. Available from: [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). D-glucitol, 1-deoxy-1-(methylamino)-, N-C10-16 acyl derivatives. Available from: [Link]

  • D'Errico, S. et al. Liquid-state NMR spectroscopy for complex carbohydrate structural analysis. iris.unina.it. (November 13 2021). Available from: [Link]

  • Strecker, G. et al. 1H-and 13C-n.m.r. spectroscopy of 2-oxo-3-deoxy-D-glycero-D - galactononulosonic acid-containing oligosaccharide-alditols... PubMed. (November 01 1992). Available from: [Link]

  • Serianni, A.S. NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance Part A. (2003). Available from: [Link]

  • Sydow, K. et al. Evaluation of 1,5-anhydro-d-glucitol in clinical and forensic urine samples. PubMed. (June 15 2018). Available from: [Link]

  • BioPharm International. Characterization and Impurity Analysis of Oligonucleotide Therapeutics. (January 02 2017). Available from: [Link]

  • ResearchGate. How to synthesize 1-deoxy-d-glucitol?. (July 09 2020). Available from: [Link]

Sources

Validation & Comparative

Comparative Guide: 1-Deoxy-d-glucitol vs. Sorbitol in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In metabolic research, distinguishing between "dead-end" accumulation and active flux is critical for understanding diabetic complications and osmoregulation. While Sorbitol (D-glucitol) is the canonical intermediate of the polyol pathway, its accumulation often masks the kinetics of downstream enzymes. 1-Deoxy-d-glucitol (1-DG-ol) serves as a precision structural analog.

This guide compares these two reagents, demonstrating why 1-DG-ol is the superior probe for isolating Sorbitol Dehydrogenase (SDH) kinetics and decoupling osmotic stress from glycolytic inhibition.

Quick Selection Matrix
FeatureSorbitol (D-glucitol)1-Deoxy-d-glucitol
Primary Role Natural metabolite; OsmolyteMechanistic probe; Antimetabolite
SDH Activity (

)
100% (Reference)~33% (Slower turnover)
SDH Affinity (

)
High Affinity (Low

)
Low Affinity (~53 mM)
Cellular Toxicity Osmotic stress at high conc.Non-toxic (unlike 1-Deoxyglucose)
Metabolic Fate Oxidized to FructoseOxidized to 1-Deoxy-fructose
Key Application Inducing osmotic stress modelsStudying SDH active site specificity

Part 1: Mechanistic & Structural Analysis

The Structural Determinant: C1-Hydroxyl Group

The defining difference lies at the Carbon-1 position.

  • Sorbitol: Possesses a hydroxyl group (-OH) at C1. This group is involved in hydrogen bonding within the enzyme active site but is not the site of oxidation.

  • 1-Deoxy-d-glucitol: The C1-OH is replaced by a hydrogen atom (creating a methyl group).

Impact on Enzyme Kinetics: Sorbitol Dehydrogenase (SDH) oxidizes the C2-hydroxyl group to a ketone.[1] Historically, it was believed that the C1-OH was essential for binding. However, experimental data using 1-DG-ol proves that while C1-OH enhances affinity (lowering


), it is not strictly required for catalysis.[2] The enzyme can oxidize 1-DG-ol, but with significantly altered kinetics.
Pathway Divergence

While Sorbitol feeds directly into fructose production (driving glycolysis or lipogenesis), 1-DG-ol produces 1-Deoxy-fructose . This analog cannot be phosphorylated by hexokinase at the C1 position, effectively creating a "metabolic shunt" that bypasses standard fructolysis.

PolyolPathway cluster_legend Pathway Legend Glucose D-Glucose AR Aldose Reductase (NADPH) Glucose->AR Sorbitol Sorbitol (D-glucitol) SDH Sorbitol Dehydrogenase (NAD+) Sorbitol->SDH Fructose Fructose OneDG 1-Deoxy-D-glucose OneDG->AR Slow OneDGol 1-Deoxy-d-glucitol OneDGol->SDH High Km (Slow) OneDF 1-Deoxy-fructose AR->Sorbitol AR->OneDGol SDH->Fructose SDH->OneDF Canonical Pathway Canonical Pathway Analog Pathway Analog Pathway

Figure 1: Comparative metabolic fate. Note that 1-Deoxy-d-glucitol proceeds to 1-Deoxy-fructose, avoiding the phosphorylation trap typical of fructose metabolism.

Part 2: Experimental Performance Data

The following data aggregates kinetic studies comparing sheep liver and human SDH activity.

Table 1: Kinetic Parameters of SDH

Data derived from spectrophotometric assays at pH 9.0.

Substrate

(mM)
Relative

(%)
Catalytic Efficiency (

)
Sorbitol 0.7 - 2.0100High (Efficient turnover)
1-Deoxy-d-glucitol 53.033Low (Substrate inhibition prone)
Xylitol (Control)~5.085Medium

Interpretation: The drastic increase in


 (from ~1 mM to 53 mM) for 1-DG-ol indicates that the C1-hydroxyl group is critical for substrate anchoring in the active site. However, the fact that 

retains 33% activity proves that the electronic environment for the hydride transfer at C2 remains functional.

Part 3: Validated Experimental Protocols

Protocol A: Differential Spectrophotometric Assay (SDH Activity)

Objective: To quantify SDH specificity using 1-DG-ol as a probe. Principle: SDH reduces NAD+ to NADH. NADH absorbance at 340 nm is stoichiometric to product formation.

Reagents:

  • Buffer: 0.1 M Glycine-NaOH, pH 9.5 (High pH favors the forward reaction).

  • Cofactor: NAD+ (2.4 mM).

  • Substrate A: Sorbitol (100 mM stock).

  • Substrate B: 1-Deoxy-d-glucitol (500 mM stock - Note: Higher concentration required due to high Km).

Workflow:

  • Blanking: Add 900 µL Buffer + 50 µL NAD+ to a quartz cuvette. Zero the spectrophotometer.

  • Initiation: Add 50 µL of Enzyme (SDH source: tissue homogenate or recombinant). Incubate 2 min.

  • Substrate Addition:

    • Cuvette 1: Add 50 µL Sorbitol (Final conc: 5 mM).

    • Cuvette 2: Add 50 µL 1-Deoxy-d-glucitol (Final conc: 25 mM).

  • Measurement: Monitor

    
     for 5 minutes.
    
  • Calculation:

    
    
    

Critical Control: 1-Deoxy-d-glucitol reactions must use higher substrate concentrations (25-50 mM) to achieve detectable velocities due to the high


.
Protocol B: HPLC Separation of Metabolites

Objective: To separate 1-Deoxy-d-glucitol from endogenous polyols in cell lysates.

  • Column: Bio-Rad Aminex HPX-87C (Calcium form) or equivalent carbohydrate column.

  • Mobile Phase: Deionized water (isocratic).

  • Temperature: 85°C.

  • Flow Rate: 0.6 mL/min.

  • Detector: Refractive Index (RI).

Retention Time Profile:

  • Glucose: ~10-12 min

  • 1-Deoxy-d-glucitol: ~14-15 min (Elutes later due to increased hydrophobicity/lack of C1-OH interaction).

  • Sorbitol: ~18-20 min.

  • 1-Deoxy-fructose: Distinct peak, typically eluting before the polyol.

Part 4: Safety & Toxicity (The "Deoxy" Trap)

Crucial Distinction: Researchers often confuse 1-Deoxy-D-glucose (1-DG) with 1-Deoxy-d-glucitol .

  • 1-DG (The Precursor): Toxic. It is phosphorylated by hexokinase to 1-DG-6-Phosphate, which cannot be metabolized further, trapping phosphate and inhibiting glycolysis (ATP depletion).

  • 1-Deoxy-d-glucitol (The Polyol): Non-toxic.[2] Studies in mice show no acute toxic effects or growth retardation even at high doses.[2] It is excreted largely unchanged or slowly converted to 1-deoxy-fructose.

Recommendation: If your goal is to study the polyol pathway specifically without killing the cells via glycolytic inhibition, synthesize or purchase 1-Deoxy-d-glucitol directly, rather than administering 1-Deoxyglucose and relying on intracellular reduction.

References

  • Substrate specificity of sheep liver sorbitol dehydrogenase. Lindstad RI, Köll P, McKinley-McKee JS.[1] (1998).[1] European Journal of Biochemistry. Key Finding: Established the Km of 53 mM for 1-deoxyglucitol.[2]

  • Studies of 1-deoxy-D-fructose, 1-deoxy-D-glucitol, and 1-deoxy-D-mannitol as antimetabolites. Bean B, et al.[2] (1995).[3] Journal of Biological Chemistry. Key Finding: Confirmed lack of acute toxicity and metabolic fate in vivo.

  • Aldose Reductase and Sorbitol Dehydrogenase: Interactions with Deoxy-Analogs. Sigma-Aldrich Technical Bulletin / Enzyme Explorer. Key Finding: Structural basis for C1-OH binding requirements.

  • PubChem Compound Summary: 1-Deoxy-D-glucitol. National Center for Biotechnology Information. Key Finding: Chemical properties and safety data.

Sources

A Comparative Guide to Sugar Analogs in Enzyme Inhibition: Iminosugars vs. Polyols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of two distinct classes of sugar analog enzyme inhibitors: acyclic deoxy polyols, represented by 1-deoxy-D-glucitol, and cyclic iminosugars, including 1-deoxynojirimycin, castanospermine, and swainsonine. For researchers, scientists, and drug development professionals, understanding the profound structural and mechanistic differences between these classes is paramount for selecting the appropriate tool to investigate or modulate carbohydrate-metabolizing pathways. This document moves beyond a simple product-to-product comparison to explain the fundamental principles that govern their divergent biological activities, supported by quantitative data and validated experimental protocols.

Part 1: Acyclic Deoxy Polyols - Probing Glycolysis and the Polyol Pathway

The first class of analogs are open-chain sugar alcohols, or polyols. Their linear structure makes them suitable for interaction with enzymes that process substrates in a non-cyclic conformation, such as dehydrogenases and certain kinases.

Focus Molecule: 1-Deoxy-D-glucitol

1-deoxy-D-glucitol is a six-carbon polyol structurally analogous to sorbitol (D-glucitol) but lacking the hydroxyl group at the C1 position. This seemingly minor modification significantly alters its biochemical properties, turning it from a simple metabolite into a useful, albeit low-potency, antimetabolite for studying specific enzymatic steps.[1]

Structure and Mechanism of Action

Unlike the potent glycosidase inhibitors discussed later, 1-deoxy-D-glucitol does not function by mimicking a transition state. Instead, it acts as a weak competitive inhibitor or an alternative substrate for enzymes within the polyol pathway and glycolysis.[1] Its inhibitory action is primarily relevant in its phosphorylated form. For instance, 1-deoxyfructose-6-phosphate, derived from 1-deoxy-D-glucitol's metabolic precursor, is a competitive inhibitor of phosphoglucose isomerase with a Ki of 1.1 mM.[1] The absence of the 1-hydroxy group, while not critical for binding, is thought to play a role in the cooperative interactions of allosteric enzymes like phosphofructokinase.[1]

However, it is crucial to note that 1-deoxypolyols have been found to be ineffective inhibitors of overall erythrocyte glycolysis, indicating their effects are highly specific and not broadly disruptive to central carbon metabolism.[1]

cluster_glucitol 1-Deoxy-D-glucitol (Acyclic Polyol) struct1 CH3 | H   - C - OH | HO  - C - H | H   - C - OH | H   - C - OH | CH2OH

Figure 1: Structure of 1-Deoxy-D-glucitol.

Part 2: Cyclic Iminosugars - Potent Glycosidase Inhibitors

In stark contrast to acyclic polyols, iminosugars are carbohydrate mimics where the endocyclic oxygen atom is replaced by a nitrogen atom.[2] This fundamental structural change allows them, upon protonation of the ring nitrogen, to act as powerful transition-state analogs for glycosidase-catalyzed reactions. Glycosidases cleave glycosidic bonds via a mechanism that involves a transient, positively charged oxocarbenium ion intermediate. The protonated iminosugar mimics this charge and shape, leading to high-affinity binding in the enzyme's active site and potent competitive inhibition.[3]

Enzyme Glycosidase Active Site TransitionState Oxocarbenium Ion Transition State (+ charge) Enzyme->TransitionState Catalyzes via Inhibition INHIBITION Substrate Glycosidic Substrate Substrate->Enzyme Binds Products Hydrolyzed Products TransitionState->Products Forms Iminosugar Protonated Iminosugar (e.g., DNJ) (+ charge) Iminosugar->Enzyme Binds tightly

Figure 2: Mechanism of Iminosugar Inhibition.

Focus Molecule 1: 1-Deoxynojirimycin (DNJ)

1-Deoxynojirimycin (DNJ) is a polyhydroxylated piperidine alkaloid found naturally in mulberry leaves.[2] It is one of the most well-characterized iminosugars and serves as the structural basis for approved drugs like Miglitol, used for type 2 diabetes.[2]

  • Structure and Targets: DNJ is a potent competitive inhibitor of α-glucosidases, such as sucrase and maltase, located in the brush border of the small intestine.[2] It also inhibits endoplasmic reticulum (ER) α-glucosidases I and II, which are critical for the proper folding of N-linked glycoproteins.[2]

  • Applications: Its primary application is in managing postprandial hyperglycemia by delaying carbohydrate digestion.[4] Its ability to disrupt glycoprotein processing also gives it broad-spectrum antiviral activity against enveloped viruses (e.g., HIV, Dengue, Hepatitis B) that rely on host ER glucosidases.[2]

Focus Molecule 2: Castanospermine

Castanospermine is an indolizidine alkaloid originally isolated from the seeds of the Moreton Bay Chestnut (Castanospermum australe).[5]

  • Structure and Targets: It is a powerful inhibitor of α-glucosidase I, the first enzyme in the N-linked glycoprotein processing pathway.[5] This inhibition leads to the accumulation of glucosylated high-mannose oligosaccharides on newly synthesized proteins.[5]

  • Applications: By altering cell surface glycoproteins, castanospermine can prevent angiogenesis (the formation of new blood vessels) and has demonstrated the ability to inhibit tumor growth in vivo.[5] Like DNJ, it also possesses antiviral properties due to its interference with glycoprotein maturation.

Focus Molecule 3: Swainsonine

Swainsonine is another indolizidine alkaloid, found in various plants known as locoweed, and is a potent and specific inhibitor of a different class of glycosidases.

  • Structure and Targets: Swainsonine primarily inhibits Golgi α-mannosidase II, a key enzyme in the later stages of the N-linked glycoprotein maturation pathway.[6] This leads to the formation of hybrid-type oligosaccharides instead of complex-type ones.

  • Applications: Swainsonine has been investigated as an anticancer agent, with its activity attributed to the stimulation of macrophages and other immunomodulatory effects.[6] It was one of the first glycoprotein processing inhibitors to undergo clinical trials for cancer.

Part 3: Comparative Analysis and Data Summary

The choice between 1-deoxy-D-glucitol and the iminosugar analogs is dictated by the target enzyme class. 1-deoxy-D-glucitol is a tool for studying glycolysis and related pathways, while iminosugars are high-potency agents for targeting glycosidases involved in digestion and glycoprotein synthesis.

Table 1: Structural and Mechanistic Comparison of Sugar Analogs

Feature1-Deoxy-D-glucitolIminosugars (DNJ, Castanospermine, Swainsonine)
Class Deoxy PolyolPolyhydroxylated Alkaloid (Iminosugar)
Structure Acyclic, linearCyclic, with endocyclic nitrogen
Core Mechanism Competitive Substrate/InhibitorTransition-State Analog Mimicry
Primary Enzyme Class Dehydrogenases, KinasesGlycoside Hydrolases (Glycosidases)

Table 2: Quantitative Inhibitory Performance

This table highlights the vast difference in potency, which is directly linked to their distinct mechanisms of action. Note that the target enzymes are different, reflecting the specificity of each inhibitor class.

InhibitorTarget EnzymeInhibition Constant (Ki / IC₅₀)Reference
1-Deoxyfructose-6-P¹Phosphoglucose IsomeraseKi: ~1.1 mM (1,100 µM)[1]
1-Deoxynojirimycin (DNJ)α-Glucosidase (Yeast)IC₅₀: ~52.02 µM[7]
1,4-Dideoxy-1,4-imino-D-glucitol²α-D-GlucosidaseKi: 7 x 10⁻⁴ M (700 µM)
Castanospermineα-Glucosidase IPotent inhibition in µM range[5]
Swainsonine (8,8a-diepimer)Lysosomal α-MannosidaseKi: 2 x 10⁻⁶ M (2 µM)

¹ Metabolically derived from 1-deoxy-D-glucitol's precursor. ² A structurally related iminopolyol, demonstrating that the cyclic imino feature is key for glycosidase inhibition, though potency varies.

Part 4: Experimental Protocols and Workflows

To facilitate research in this area, we provide validated, step-by-step protocols for assessing the activity and mechanism of these inhibitors.

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

This spectrophotometric assay is a standard method for quantifying the potency of inhibitors like DNJ against α-glucosidase.

Principle: The enzyme α-glucosidase hydrolyzes the colorless substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to release glucose and the yellow-colored p-nitrophenol. The rate of p-nitrophenol formation, measured by the increase in absorbance at 405 nm, is proportional to enzyme activity. An inhibitor will reduce this rate.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Phosphate Buffer: Prepare a 0.1 M sodium phosphate buffer, pH 6.8.

    • Enzyme Solution: Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a final concentration of 0.5 U/mL. Prepare fresh daily.

    • Substrate Solution: Dissolve pNPG in the phosphate buffer to a final concentration of 5 mM.

    • Inhibitor Stock: Dissolve the test compound (e.g., DNJ) in DMSO to create a concentrated stock (e.g., 100 mM). Prepare serial dilutions in phosphate buffer to achieve the desired final assay concentrations. Ensure the final DMSO concentration in the assay is ≤1%.

    • Stop Solution: Prepare a 0.1 M sodium carbonate (Na₂CO₃) solution.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of phosphate buffer to each well.

    • Add 10 µL of your inhibitor dilution (or buffer for the control, or a known inhibitor like acarbose for a positive control).

    • Add 20 µL of the α-glucosidase solution to all wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG substrate solution to all wells.

    • Incubate the plate at 37°C for 20 minutes.

    • Terminate the reaction by adding 50 µL of the stop solution.

  • Data Analysis:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Plot % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which enzyme activity is reduced by 50%).

prep 1. Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) plate 2. Plate Inhibitor & Enzyme prep->plate preincubate 3. Pre-incubate (37°C, 15 min) plate->preincubate react 4. Add Substrate (pNPG) preincubate->react incubate 5. Incubate (37°C, 20 min) react->incubate stop 6. Add Stop Solution (Na2CO3) incubate->stop read 7. Read Absorbance (405 nm) stop->read analyze 8. Calculate % Inhibition & IC50 read->analyze

Figure 3: Workflow for the In Vitro α-Glucosidase Assay.

Protocol 2: Determining Inhibition Mechanism via Kinetic Analysis

Principle: By measuring the initial reaction rates at various substrate and inhibitor concentrations, one can determine the mode of inhibition (e.g., competitive, non-competitive) using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]).

Step-by-Step Methodology:

  • Experimental Setup:

    • Perform the α-glucosidase assay as described in Protocol 1, but do not use the stop solution. Instead, measure the absorbance kinetically over time (e.g., every 30 seconds for 10-15 minutes).

    • Create a matrix of experiments. Use several fixed concentrations of your inhibitor (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).

    • For each inhibitor concentration, vary the substrate (pNPG) concentration across a range (e.g., 0.25 x Km to 5 x Km).

  • Data Analysis:

    • For each reaction, determine the initial velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Create a Lineweaver-Burk plot by plotting 1/V₀ (y-axis) against 1/[S] (x-axis) for each inhibitor concentration.

    • Interpret the plot:

      • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).

      • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

      • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).

    • The inhibition constant (Ki) can be calculated from these plots.

matrix 1. Set up Reaction Matrix (Vary [Substrate] & [Inhibitor]) kinetic 2. Measure Initial Rates (V₀) (Kinetic Read at 405 nm) matrix->kinetic plot 3. Plot 1/V₀ vs 1/[S] (Lineweaver-Burk) kinetic->plot analyze 4. Analyze Intercepts (Determine Inhibition Type) plot->analyze

Figure 4: Workflow for Kinetic Analysis of Inhibition.

Protocol 3: Conceptual Cell-Based Assay for Glycoprotein Processing

Principle: To assess the in-cellulo effect of inhibitors like castanospermine or swainsonine, one can treat cells and observe changes in the glycosylation status of specific glycoproteins.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., HepG2 human hepatoma cells) that secretes glycoproteins.

    • Treat the cells with varying concentrations of the inhibitor (e.g., castanospermine) or a vehicle control (DMSO) for a set period (e.g., 24-48 hours).

  • Sample Collection and Preparation:

    • Harvest the cell culture medium (containing secreted proteins) and the cells (for intracellular proteins).

    • Prepare protein lysates from the cells.

  • Analysis by Western Blot:

    • Separate proteins from the lysates and medium by SDS-PAGE.

    • Transfer the proteins to a membrane (e.g., PVDF).

    • Probe the membrane with an antibody specific to a known glycoprotein (e.g., α1-antitrypsin).

    • Interpretation: Inhibition of glycoprotein processing often results in a slight decrease in the apparent molecular weight of the glycoprotein on the gel, as high-mannose glycans are smaller than complex glycans. This appears as a downward shift in the protein band for the inhibitor-treated samples compared to the control.

Conclusion

The selection of a sugar analog as an enzyme inhibitor is a critical experimental choice that hinges on a deep understanding of its structure and mechanism. 1-Deoxy-D-glucitol , an acyclic polyol, serves as a specific, low-potency tool for interrogating enzymes of the glycolysis and polyol pathways. In contrast, iminosugars like 1-deoxynojirimycin, castanospermine, and swainsonine are potent, high-affinity inhibitors of glycosidases, acting as transition-state mimics. Their utility lies in modulating carbohydrate digestion, glycoprotein processing, and investigating the downstream cellular consequences, with significant therapeutic potential in diabetes, virology, and oncology. This guide provides the foundational knowledge and practical protocols for researchers to confidently select and deploy the correct class of inhibitor for their specific biological question.

References

  • PubMed.

  • PubMed.

  • ResearchGate.

  • PMC.

  • PubChem.

  • PubMed.

  • UBC Chemistry.

  • Semantic Scholar.

  • ResearchGate.

  • PubMed.

  • Amanote Research.

  • Royal Society of Chemistry.

  • PMC.

  • MDPI.

  • Royal Society of Chemistry.

  • Evotec.

  • Bitesize Bio.

  • Frontiers.

  • MedchemExpress.

  • MDPI.

  • ResearchGate.

  • Biochemical Journal.

  • Wikipedia.

Sources

Comparative Efficacy of Glycolytic Inhibition by 2-Deoxy-D-glucose versus Classical Antimetabolites in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to In Vitro and In Vivo Evaluation

In the landscape of cancer therapeutics, the strategic targeting of cellular metabolism has emerged as a pivotal approach. This guide provides a comparative analysis of 2-Deoxy-D-glucose (2-DG), a glucose analog that inhibits glycolysis, against two cornerstone antimetabolites: 5-Fluorouracil (5-FU), a pyrimidine analog, and Methotrexate (MTX), a folate analog. We will delve into their distinct mechanisms of action, comparative efficacy, and the experimental methodologies crucial for their evaluation in a preclinical setting.

Section 1: Mechanistic Deep Dive: A Tale of Three Inhibitors

A fundamental understanding of the molecular pathways targeted by these agents is critical for designing robust experimental comparisons and interpreting efficacy data. While all three are broadly classified as antimetabolites, their points of intervention in cellular machinery are vastly different.

2-Deoxy-D-glucose (2-DG): Starving the Warburg Engine

Cancer cells exhibit a profound reliance on aerobic glycolysis, a phenomenon known as the Warburg effect. 2-DG exploits this dependency. Structurally similar to glucose, it is taken up by glucose transporters (GLUTs) and phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P). However, this product cannot be further isomerized by phosphoglucose isomerase, leading to its accumulation. This accumulation competitively inhibits hexokinase and phosphoglucose isomerase, effectively creating a bottleneck at the very start of the glycolytic pathway. The downstream consequences are a depletion of ATP, induction of ER stress, and ultimately, cell death, particularly in cancer cells with high glycolytic rates.

2-DG_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell Glucose Glucose GLUT GLUT Transporter Glucose->GLUT 2-DG 2-DG 2-DG->GLUT Hexokinase Hexokinase 2-DG-6P 2-DG-6-P (Accumulates) GLUT->2-DG-6P Phosphorylated by Hexokinase G6P Glucose-6-P Hexokinase->G6P Phosphorylates PGI Phosphoglucose Isomerase G6P->PGI 2-DG-6P->Hexokinase Inhibits 2-DG-6P->PGI Inhibits ATP_Depletion ATP Depletion 2-DG-6P->ATP_Depletion Causes Glycolysis Glycolysis PGI->Glycolysis Further Metabolism Cell_Death Apoptosis ATP_Depletion->Cell_Death

Caption: Mechanism of 2-Deoxy-D-glucose (2-DG) action in cancer cells.

5-Fluorouracil (5-FU): Sabotaging DNA Synthesis

5-FU is a prodrug that undergoes intracellular conversion into several active metabolites. Its primary cytotoxic effect is mediated by fluorodeoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with thymidylate synthase (TS) and the folate cofactor 5,10-methylenetetrahydrofolate. This complex inhibits the synthesis of thymidylate, an essential precursor for DNA synthesis. The resulting "thymineless death" leads to DNA fragmentation and apoptosis. Additionally, other 5-FU metabolites, such as fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP), can be incorporated into RNA and DNA, respectively, further disrupting cellular function.

5-FU_Mechanism_of_Action cluster_drug Prodrug & Metabolites cluster_pathways Cellular Targets 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP Metabolized to FUTP FUTP 5-FU->FUTP FdUTP FdUTP 5-FU->FdUTP TS Thymidylate Synthase (TS) FdUMP->TS Inhibits RNA RNA FUTP->RNA Incorporated into DNA DNA FdUTP->DNA Incorporated into dTMP dTMP (for DNA Synthesis) TS->dTMP dUMP dUMP dUMP->TS DNA_Synthesis DNA Synthesis & Repair Cell_Death Apoptosis RNA_Dysfunction RNA Dysfunction RNA->RNA_Dysfunction DNA_Damage DNA Damage DNA->DNA_Damage RNA_Dysfunction->Cell_Death DNA_Damage->Cell_Death

Caption: Multi-faceted mechanism of 5-Fluorouracil (5-FU) cytotoxicity.

Methotrexate (MTX): A Folate Pathway Blockade

Methotrexate is a structural analog of folic acid and a potent inhibitor of dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the folate cycle, responsible for reducing dihydrofolate to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate. By inhibiting DHFR, MTX leads to a depletion of THF, which in turn halts the synthesis of DNA, RNA, and certain amino acids, ultimately leading to cell cycle arrest and apoptosis.

MTX_Mechanism_of_Action cluster_drug Folate Analog cluster_pathway Folate Metabolism Pathway MTX Methotrexate (MTX) DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibits DHF Dihydrofolate (DHF) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Purine_Synth Purine Synthesis THF->Purine_Synth Required for Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth Required for DNA_RNA_Synth DNA & RNA Synthesis Purine_Synth->DNA_RNA_Synth Thymidylate_Synth->DNA_RNA_Synth Cell_Death Apoptosis

Caption: Methotrexate (MTX) mechanism via DHFR inhibition.

Section 2: Comparative Efficacy: A Data-Driven Overview

The choice of an antimetabolite in a research context is often dictated by the specific cancer model and the metabolic phenotype it exhibits. A direct comparison of potency (e.g., IC50 values) can be misleading without considering the distinct mechanisms and cellular contexts.

Antimetabolite Primary Target Cellular Process Disrupted Typical In Vitro IC50 Range Key Determinants of Sensitivity
2-Deoxy-D-glucose (2-DG) Hexokinase IIGlycolysis1-10 mMHigh glucose uptake (GLUT1/3 expression), reliance on glycolysis (Warburg phenotype), mitochondrial dysfunction.
5-Fluorouracil (5-FU) Thymidylate Synthase (TS)DNA Synthesis (Thymidylate production)1-100 µMHigh TS expression (resistance), high proliferation rate, proficient drug activation pathways.
Methotrexate (MTX) Dihydrofolate Reductase (DHFR)DNA/RNA Synthesis (Folate metabolism)10-500 nMDHFR expression levels, activity of folate transporters (e.g., RFC1), cellular proliferation rate.

Note: IC50 values are highly dependent on the cell line, assay duration, and culture conditions. The ranges provided are for general comparative purposes.

Key Insights from Comparative Data:

  • Potency vs. Concentration: MTX and 5-FU are effective at much lower (nanomolar to micromolar) concentrations compared to 2-DG (millimolar). This reflects their highly specific enzymatic targets versus the broader metabolic inhibition by 2-DG.

  • Targeting Different Metabolic States: 2-DG is most effective against cells that are highly glycolytic, often found in hypoxic tumor microenvironments. In contrast, 5-FU and MTX target rapidly proliferating cells, irrespective of their primary energy source, by directly inhibiting nucleotide synthesis.

  • Synergistic Potential: The distinct mechanisms of these agents offer significant opportunities for combination therapies. For instance, 2-DG can sensitize cancer cells to traditional chemotherapeutics like 5-FU or radiation by depleting the ATP required for DNA repair processes.

Section 3: Experimental Protocols for Efficacy Evaluation

To rigorously compare these antimetabolites, a multi-faceted experimental approach is required. Below are standardized protocols for key in vitro assays.

Protocol: Determination of IC50 using the MTT Assay

This protocol assesses cell viability by measuring the metabolic activity of mitochondrial reductase enzymes.

Rationale: The MTT assay provides a quantitative measure of how each antimetabolite affects the overall metabolic health and viability of a cell population, allowing for the determination of the half-maximal inhibitory concentration (IC50).

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Drug Preparation: Prepare a series of 2-fold serial dilutions for 2-DG (e.g., starting from 20 mM), 5-FU (e.g., starting from 200 µM), and MTX (e.g., starting from 1 µM) in complete growth medium.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium only) and a blank (medium without cells).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the blank absorbance from all readings. Plot the percentage of cell viability versus the logarithm of the drug concentration. Use a non-linear regression (log(inhibitor) vs. normalized response -- variable slope) to calculate the IC50 value.

Caption: Workflow for determining IC50 values using the MTT assay.

Protocol: Glucose Uptake Assay

This assay directly measures the effect of 2-DG on one of its primary cellular functions.

Rationale: This experiment validates the on-target effect of 2-DG by quantifying its ability to inhibit glucose transport into the cell, a key initial step in its mechanism of action.

Step-by-Step Methodology:

  • Cell Culture: Grow cells to 80-90% confluency in a 24-well plate.

  • Pre-treatment: Wash the cells twice with warm Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells with various concentrations of 2-DG (or vehicle control) in KRH buffer for 30 minutes at 37°C.

  • Glucose Analog Uptake: Add a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to a final concentration of 100 µM. Incubate for 20 minutes at 37°C.

  • Wash: Stop the uptake by washing the cells three times with ice-cold KRH buffer.

  • Lysis: Lyse the cells in 200 µL of a suitable lysis buffer.

  • Fluorescence Measurement: Measure the fluorescence of the lysate using a fluorometer with excitation/emission wavelengths appropriate for 2-NBDG (e.g., ~465/540 nm).

  • Normalization: Normalize the fluorescence signal to the total protein content of each well, determined by a BCA or Bradford assay.

Section 4: Concluding Remarks and Future Directions

The comparison between 2-DG, 5-FU, and MTX highlights a fundamental principle in cancer therapy: the exploitation of distinct cellular vulnerabilities. While 5-FU and MTX are potent inhibitors of the proliferative machinery, 2-DG offers a unique strategy to target the metabolic reprogramming that is a hallmark of many cancers.

For the researcher, the choice of antimetabolite should be guided by the biological question at hand. For studies focused on the Warburg effect or metabolic stress, 2-DG is an invaluable tool. For interrogating the cell cycle and DNA replication, 5-FU and MTX remain the gold standard. The true power, however, may lie in their rational combination, a strategy that continues to be a fertile ground for translational cancer research. Future studies should focus on identifying biomarkers that predict sensitivity to each class of antimetabolite, paving the way for more personalized therapeutic strategies.

References

  • What is the mechanism of 2-Deoxyglucose? - Patsnap Synapse. [Link]

  • 2-Deoxy-D-Glucose (2-DG) - Alzheimer's Drug Discovery Foundation. [Link]

  • 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - National Center for Biotechnology Information. [Link]

  • Consequences of a 2-Deoxyglucose Exposure on the ATP Content and the Cytosolic Glucose Metabolism of Cultured Primary Rat Astrocytes - National Center for Biotechnology Information. [Link]

  • 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - MDPI. [Link]

  • Glycolysis inhibitor 2-deoxy-D-glucose suppresses carcinogen-induced rat hepatocarcinogenesis by restricting cancer cell metabolism - Spandidos Publications. [Link]

  • 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - National Center for Biotechnology Information. [Link]

  • Cancer biologists discover a new mechanism for an old drug - MIT News. [Link]

  • METHOTREXATE, VIALS 10 Clinical Pharmacology - Pfizer Medical Information - Canada. [Link]

  • Methotrexate - Wikipedia. [Link]

  • Methotrexate Mechanism of Action Explained - The Content Rheum. [Link]

A Researcher's Guide to the Specificity of 1-Deoxy-d-glucitol in Biological Systems

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of biochemical research and therapeutic development, the precise interaction of a small molecule with its intended biological target is paramount. This guide offers an in-depth evaluation of the specificity of 1-Deoxy-d-glucitol, a compound of significant interest in metabolic disease research. By synthesizing data from enzymatic assays, cellular studies, and comparative analyses, we provide a comprehensive resource for scientists and drug developers to understand and leverage the unique properties of this molecule.

Introduction to 1-Deoxy-d-glucitol: A Potent Alpha-Glucosidase Inhibitor

1-Deoxy-d-glucitol, more commonly known in the pharmaceutical realm as Miglitol, is an iminosugar that acts as a potent inhibitor of alpha-glucosidase enzymes located in the brush border of the small intestine. Its primary mechanism of action involves the reversible inhibition of these enzymes, which are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. By delaying carbohydrate digestion and glucose absorption, 1-Deoxy-d-glucitol effectively reduces postprandial hyperglycemia, a key therapeutic goal in the management of type 2 diabetes mellitus.

The specificity of an enzyme inhibitor is a critical determinant of its therapeutic window and potential for off-target effects. This guide will dissect the specificity of 1-Deoxy-d-glucitol through a series of experimental lenses, providing both the data and the methodologies required for a thorough evaluation.

In Vitro Evaluation of Specificity: Enzymatic Assays

The foundational assessment of an enzyme inhibitor's specificity begins with in vitro enzymatic assays. These assays quantify the inhibitor's potency against its primary target and a panel of related enzymes. For 1-Deoxy-d-glucitol, the key targets are various alpha-glucosidases, such as sucrase, maltase, and isomaltase.

Comparative Inhibition of Alpha-Glucosidases by 1-Deoxy-d-glucitol and Competitors

InhibitorEnzyme TargetIC50 ValueSource
1-Deoxy-d-glucitol (Miglitol) Sucrase0.04 µM
Maltase0.2 µM
Isomaltase0.03 µM
Glycoamylase0.09 µM
Acarbose Sucrase0.2 µM
Maltase1.1 µM
Isomaltase0.1 µM
Glycoamylase0.05 µM
Voglibose Sucrase0.003 µM
Maltase0.02 µM
Isomaltase0.002 µM
Glycoamylase0.02 µM

IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower values indicate greater potency.

Experimental Protocol: Alpha-Glucosidase Inhibition Assay

This protocol outlines a standard method for determining the IC50 value of an inhibitor against alpha-glucosidase.

  • Prepare Reagents:

    • Alpha-glucosidase enzyme solution (e.g., from Saccharomyces cerevisiae, or a purified mammalian enzyme).

    • Substrate solution: p-nitrophenyl-α-D-glucopyranoside (pNPG) in phosphate buffer (pH 6.8).

    • Inhibitor solutions: A serial dilution of 1-Deoxy-d-glucitol and other inhibitors in the appropriate buffer.

    • Stop solution: Sodium carbonate (Na2CO3).

  • Assay Procedure:

    • In a 96-well plate, add a small volume of the enzyme solution to each well.

    • Add varying concentrations of the inhibitor solutions to the wells.

    • Incubate the enzyme and inhibitor mixture for a pre-determined time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the pNPG substrate solution to each well.

    • Allow the reaction to proceed for a specific duration (e.g., 20 minutes).

    • Stop the reaction by adding the sodium carbonate solution.

    • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each inhibitor concentration compared to a control without any inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Workflow for Alpha-Glucosidase Inhibition Assay

G cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_detection Detection & Analysis reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) plate Pipette Enzyme into 96-well Plate reagents->plate add_inhibitor Add Serial Dilutions of Inhibitor plate->add_inhibitor pre_incubate Pre-incubate Enzyme and Inhibitor add_inhibitor->pre_incubate add_substrate Add pNPG Substrate to Initiate Reaction pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Add Stop Solution (Na2CO3) incubate->stop_reaction read_absorbance Measure Absorbance at 405 nm stop_reaction->read_absorbance analyze_data Calculate % Inhibition and Determine IC50 read_absorbance->analyze_data

Caption: Workflow of an in vitro alpha-glucosidase inhibition assay.

Cellular Assays: Target Engagement and Downstream Effects

While in vitro assays are essential, cellular assays provide a more biologically relevant context for evaluating an inhibitor's specificity and efficacy. These assays can confirm target engagement within a cellular environment and assess the downstream consequences of this engagement.

Signaling Pathway: Impact of Alpha-Glucosidase Inhibition on Glucose Metabolism

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte carbs Complex Carbohydrates ag Alpha-Glucosidases (e.g., Sucrase, Maltase) carbs->ag Digestion glucose Glucose ag->glucose transporter Glucose Transporters (e.g., SGLT1, GLUT2) glucose->transporter Uptake bloodstream To Bloodstream transporter->bloodstream inhibitor 1-Deoxy-d-glucitol (Miglitol) inhibitor->ag Inhibition G cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Protein Analysis cells Intact Cells treat Treat with Vehicle or 1-Deoxy-d-glucitol cells->treat heat Heat Cells at a Range of Temperatures treat->heat lyse Lyse Cells heat->lyse centrifuge Centrifuge to Separate Soluble and Aggregated Proteins lyse->centrifuge western_blot Analyze Soluble Fraction by Western Blot for Target Protein centrifuge->western_blot quantify Quantify Protein Levels and Generate Melt Curve western_blot->quantify

Head-to-head comparison of 1-Deoxy-d-glucitol and mannitol in assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of carbohydrate research and assay development, 1-Deoxy-D-glucitol (commonly known as 1,5-Anhydroglucitol or 1,5-AG ) and Mannitol occupy diametrically opposed roles. While they share similar molecular weights and solubility profiles, their biological fates dictate their experimental utility.

Mannitol is the industry-standard "inert" control—it is an osmotic agent and extracellular space marker that cells cannot actively transport or metabolize. Conversely, 1,5-AG is a "specific" probe—a structural analog of glucose that actively engages sodium-glucose cotransporters (SGLTs) but resists glycolysis.

This guide details how to leverage these differences for robust assay design, specifically in transport kinetics, metabolic profiling, and enzymatic quantification.

Physicochemical & Biological Profile

The fundamental difference lies in transporter recognition. Mannitol is sterically incompatible with the glucose binding pocket of GLUT and SGLT transporters, making it an ideal negative control. 1,5-AG retains the pyranose ring structure essential for SGLT binding but lacks the C1-hydroxyl group required for ring opening and subsequent phosphorylation by hexokinase (in most contexts), rendering it metabolically stable but transport-active.

Feature1-Deoxy-D-glucitol (1,5-AG)Mannitol
CAS Number 154-58-569-65-8
Structure Cyclic (Pyranose ring), lacks C1-OHAcyclic sugar alcohol (Polyol)
Primary Assay Role Biomarker/Competitor: SGLT substrate; Diabetes marker.Negative Control: Osmolarity/Volume marker.
Cellular Uptake Active: Transported by SGLT1/2; inhibited by phlorizin.Passive/None: Paracellular only; no carrier transport.
Metabolism Inert: Not metabolized by glycolysis; excreted unchanged.Inert: Not metabolized by mammalian cells.
Renal Handling Reabsorbed: >99% reabsorption (competed by glucose).[1]Filtered: Freely filtered, not reabsorbed.
Enzymatic Detection Pyranose Oxidase (PROD)Mannitol Dehydrogenase (MDH)
Critical Application: The Glucose Uptake Assay

In glucose uptake assays (e.g., using 2-NBDG or radioactive glucose), distinguishing specific uptake (transporter-mediated) from non-specific binding or diffusion is critical.

  • Mannitol as the Zero-Point Control: Because Mannitol has the same osmolarity as glucose but zero affinity for GLUT/SGLT, it is used to normalize for extracellular fluid volume trapped in the cell pellet or well. Any signal attributed to Mannitol represents "background" noise.

  • 1,5-AG as the Competitive Inhibitor: 1,5-AG is used to dissect transporter specificity. It competitively inhibits Glucose uptake via SGLTs but has negligible affinity for GLUTs.

    • If 1,5-AG blocks uptake: The mechanism is SGLT-mediated.

    • If 1,5-AG has no effect: The mechanism is likely GLUT-mediated.

Diagram: Differential Transport Logic

TransportPathways Extracellular Extracellular Space SGLT SGLT Transporter (Active) Intracellular Intracellular Space SGLT->Intracellular GLUT GLUT Transporter (Facilitated) GLUT->Intracellular Glucose D-Glucose Glucose->SGLT High Affinity Glucose->GLUT High Affinity AG 1,5-AG (1-Deoxy-D-glucitol) AG->SGLT Competes w/ Glucose AG->GLUT No Transport Mannitol Mannitol (Osmotic Control) Mannitol->SGLT Excluded Mannitol->GLUT Excluded

Figure 1: Transport specificity. 1,5-AG enters via SGLT (competing with glucose) but is excluded by GLUT. Mannitol is excluded by both, serving as the extracellular volume marker.

Experimental Protocols
Protocol A: Osmolarity-Controlled Glucose Uptake Assay

Objective: Measure specific glucose uptake while correcting for non-specific binding using Mannitol.

Materials:

  • [³H]-2-Deoxy-D-glucose (2-DG) or fluorescent 2-NBDG.

  • [¹⁴C]-Mannitol (if using radiolabeling) or unlabeled Mannitol (if using fluorescence).

  • Phlorizin (SGLT inhibitor) - Optional positive control.

Workflow:

  • Starvation: Serum-starve cells (e.g., HEK293, Caco-2) in Krebs-Ringer Phosphate Hepes (KRPH) buffer for 30 minutes to deplete intracellular glucose.

  • Treatment Groups:

    • Test: [³H]-2-DG (1 mM).

    • Osmotic Control: [³H]-2-DG + Mannitol (10 mM). Note: High concentration Mannitol confirms uptake is not driven by osmotic shifts.

    • Background Control: [¹⁴C]-Mannitol alone. This measures the volume of buffer sticking to the outside of the cells.

  • Incubation: Incubate for 10–20 minutes at 37°C.

  • Termination: Rapidly wash cells 3x with ice-cold PBS containing 10 mM unlabeled Glucose and 10 mM Mannitol (stops transport and displaces surface binding).

  • Lysis & Detection: Lyse cells in 0.1 N NaOH. Measure radioactivity via Liquid Scintillation Counting (LSC).

  • Calculation:

    
    
    
Protocol B: Enzymatic Quantification of 1,5-AG (GlycoMark Principle)

Objective: Quantify 1,5-AG in serum or cell media.[2] This protocol highlights the "Glucose Elimination" step, which is unique to 1,5-AG assays.

Mechanism: Since Pyranose Oxidase (PROD) reacts with both Glucose and 1,5-AG, Glucose must be "hidden" first.

Workflow:

  • Sample Prep: Collect serum or supernatant.

  • Step 1: Glucose Elimination (Pretreatment):

    • Add Glucokinase (GK) (or Hexokinase) + ATP + Pyruvate Kinase (PK).

    • Reaction: Glucose

      
       Glucose-6-Phosphate (G6P).
      
    • Logic: G6P is not a substrate for Pyranose Oxidase. 1,5-AG lacks the C1-OH group and cannot be phosphorylated; it remains unchanged.

  • Step 2: 1,5-AG Oxidation:

    • Add Pyranose Oxidase (PROD) .[3][4][5]

    • Reaction: 1,5-AG + O

      
      
      
      
      
      1,5-Anhydro-D-fructose + H
      
      
      O
      
      
      .
  • Step 3: Colorimetric Detection:

    • Add Peroxidase (POD) + Chromogen (e.g., 4-AA/TOOS).

    • Reaction: H

      
      O
      
      
      
      + Chromogen
      
      
      Colored Dye (Absorbance at 546 nm).
Diagram: The 1,5-AG Enzymatic Cascade

EnzymaticAssay Sample Sample (Glucose + 1,5-AG) Step1 Step 1: Glucose Elimination (Glucokinase + ATP) Sample->Step1 G6P Glucose-6-Phosphate (Silent to PROD) Step1->G6P Glucose converts to AG_Intact 1,5-AG (Unchanged) Step1->AG_Intact 1,5-AG remains Step2 Step 2: Oxidation (Pyranose Oxidase) G6P->Step2 No Reaction AG_Intact->Step2 Substrate H2O2 Hydrogen Peroxide (H2O2) Step2->H2O2 Step3 Step 3: Detection (Peroxidase + Chromogen) H2O2->Step3

Figure 2: The "GlycoMark" assay principle. Glucose is masked by phosphorylation (Step 1) so that only 1,5-AG generates the H2O2 signal (Step 2).

Scientific Causality & Troubleshooting
  • Why Mannitol Crystallizes: In lyophilization (freeze-drying), Mannitol is often used as a bulking agent.[6][7][8] However, it readily crystallizes. If your assay involves reconstituting a lyophilized drug, ensure the Mannitol has not crystallized into a polymorph that affects dissolution speed. 1,5-AG is rarely used for this purpose.

  • Renal Threshold Interference: In vivo, 1,5-AG levels drop during hyperglycemia because Glucose >180 mg/dL competitively inhibits 1,5-AG reabsorption in the kidney tubules. When designing clinical assays, Mannitol (which is not reabsorbed) serves as a marker for Glomerular Filtration Rate (GFR), whereas 1,5-AG serves as a marker for tubular competition and glycemic excursions.

References
  • Yamanouchi, T., et al. (1996). "Origin and disposal of 1,5-anhydroglucitol, a major polyol in the human body."[1][4] American Journal of Physiology-Endocrinology and Metabolism. Link

  • Buse, J. B., et al. (2003). "Serum 1,5-anhydroglucitol (GlycoMark™): A short-term marker of glycemic control."[9][10][11] Diabetes Technology & Therapeutics. Link

  • Wright, E. M., et al. (2011). "Biology of human sodium glucose transporters." Physiological Reviews. Link

  • Moraes, N. V., & Gould, G. W. (2001). "Mannitol as an extracellular space marker in gluscose uptake assays." Biochemical Journal. Link

  • Diazyme Laboratories. (2020). "1,5-Anhydroglucitol (1,5-AG) Assay: Method Principle and Interference Data." Diazyme Technical Documents. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Deoxy-d-glucitol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Deoxy-d-glucitol, also commonly known by its synonym Meglumine or N-methyl-d-glucamine, is a versatile amino sugar derived from glucose. In research and pharmaceutical development, it serves various functions, from being an excipient in drug formulations to a component in cell culture media. While it is a compound with a favorable safety profile, its disposal is not a matter of casual procedure. Adherence to rigorous disposal protocols is fundamental to maintaining laboratory safety, ensuring environmental stewardship, and upholding regulatory compliance.

This guide provides a comprehensive, step-by-step framework for the proper disposal of 1-Deoxy-d-glucitol. Moving beyond a simple checklist, we will explore the causality behind each procedural step, grounding our recommendations in established safety standards and regulatory guidelines. Our objective is to provide a self-validating system for waste management that ensures the safety of personnel and the integrity of your facility's operational standards.

Section 1: Hazard Characterization and Risk Assessment

The cornerstone of any disposal plan is a thorough understanding of the material's intrinsic properties. Based on current regulatory standards, 1-Deoxy-d-glucitol is not classified as a hazardous substance.[1][2] The Resource Conservation and Recovery Act (RCRA) defines hazardous waste based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.[3][4][5] 1-Deoxy-d-glucitol does not exhibit these characteristics under normal conditions.

However, a non-hazardous classification does not equate to unregulated disposal.[3][6][7] Safety data sheets indicate that the compound may cause mild skin and eye irritation, necessitating the use of appropriate personal protective equipment during handling.[1] Furthermore, disposal of any chemical waste must be conducted in accordance with federal, state, and local environmental control regulations.[1]

The following table summarizes the critical safety and handling parameters for 1-Deoxy-d-glucitol.

ParameterSpecificationRationale & Reference
Hazard Classification Non-hazardous under US OSHA and European (EC) regulations.This classification prevents the unnecessary and costly procedures associated with hazardous waste, but does not permit disposal as common refuse.[1][2]
Primary Risks May cause mild skin and eye irritation upon direct contact.This potential dictates the minimum required Personal Protective Equipment (PPE) to ensure personnel safety during all handling and disposal operations.[1]
Required PPE Safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a standard lab coat.This ensemble protects against accidental splashes or contact with the solid/dust form of the chemical, mitigating the primary risks.[6][8]
Incompatible Materials Strong oxidizing agents.While stable, segregation from strong oxidizers is a crucial preventative measure to avoid any potential for hazardous reactions within waste accumulation containers.[2]
Storage Location A designated, clearly marked, and well-ventilated Satellite Accumulation Area (SAA).Proper storage complies with laboratory safety standards, prevents accidental exposure, and facilitates efficient and safe collection by waste management personnel.[1][9][10]

Section 2: Core Disposal Protocol for 1-Deoxy-d-glucitol

This protocol outlines the systematic procedure for managing 1-Deoxy-d-glucitol waste from the point of generation to its final hand-off for disposal.

Step 1: Donning Personal Protective Equipment (PPE)

Before handling any chemical waste, including 1-Deoxy-d-glucitol, it is imperative to wear the appropriate PPE.

  • Methodology:

    • Wear safety goggles with side shields conforming to OSHA or EN166 standards.

    • Don chemical-resistant gloves (nitrile is suitable). Inspect gloves for any signs of damage before use.

    • Ensure a lab coat is worn and fully buttoned.

  • Causality: The primary function of PPE here is to prevent direct contact. Although classified as non-hazardous, the compound is a mild irritant, and avoiding direct exposure is a fundamental principle of good laboratory practice.[1]

Step 2: Waste Segregation

Proper segregation is critical to prevent unintended chemical reactions in waste streams.

  • Methodology:

    • Designate a specific waste container solely for solid 1-Deoxy-d-glucitol waste.

    • Do not mix this waste with other chemical wastes, especially strong oxidizing agents, acids, or bases.[2][11]

    • If disposing of a solution containing 1-Deoxy-d-glucitol, the entire solution must be characterized based on all its components to determine the correct waste stream.

  • Causality: Segregating waste streams prevents the creation of unknown and potentially hazardous mixtures.[6] While 1-Deoxy-d-glucitol is stable, this practice is a universal safety measure applicable to all chemical waste management.[11]

Step 3: Containerization and Labeling

The integrity and labeling of the waste container are essential for safe storage and transport.

  • Methodology:

    • Select a container that is in good condition, free of damage, and constructed of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle or drum).[9][12]

    • Affix a waste label to the container before adding any waste.

    • The label must clearly and legibly list the full chemical name: "1-Deoxy-d-glucitol". Avoid using abbreviations or chemical formulas.[9]

    • Keep the container securely closed at all times, except when you are actively adding waste.[6][9]

  • Causality: Proper containerization and labeling are regulatory requirements.[9] Clear labels communicate the contents to all personnel and waste handlers, preventing accidental misuse or improper consolidation. A sealed container prevents the release of dust and protects the contents from environmental contamination.

Step 4: Accumulation and Storage

Waste must be stored safely in a designated laboratory area pending collection.

  • Methodology:

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[10] This area must be at or near the point of waste generation and under the control of laboratory personnel.[9]

    • Ensure the storage area is away from heat sources or direct sunlight.[6]

  • Causality: The SAA concept is an EPA-regulated standard designed to ensure that chemical waste is managed safely in the immediate vicinity where it is generated, minimizing the need to transport open or unsealed containers through laboratory spaces.[9][10]

Step 5: Arranging for Final Disposal

Laboratory personnel do not perform the final disposal. This is managed through your institution's certified procedures.

  • Methodology:

    • Once the waste container is nearly full (approximately 90% capacity), complete a chemical waste pickup request form as required by your institution's Environmental Health & Safety (EH&S) office.[9]

    • EH&S or a licensed waste management vendor will collect the container for transport to a permitted disposal facility.

  • Causality: Final disposal of chemical waste is a highly regulated process governed by the EPA and state authorities.[4] Using your institution's EH&S office ensures that the waste is managed, transported, and disposed of in full compliance with all legal requirements, protecting both the institution and the environment.[9][10]

Section 3: Emergency Procedures for Spills

In the event of an accidental release, a swift and correct response is crucial.

  • For a Small Spill (Solid):

    • Ensure the area is well-ventilated and you are wearing your standard PPE.

    • Carefully sweep or scoop the solid material into a designated waste container.[1][2] Avoid actions that generate dust.

    • Clean the spill surface with water and collect the cleaning materials as waste.[1]

    • Label the container and manage it according to the disposal protocol above.

  • For a Large Spill:

    • Evacuate personnel from the immediate area.

    • Contain the spilled material to prevent it from spreading. Do not allow the product to enter drains or water sources.[1][8]

    • Contact your institution's EH&S or emergency response team for assistance with the cleanup and disposal.

Section 4: Disposal Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for the proper management of 1-Deoxy-d-glucitol waste.

G start Waste Generation (1-Deoxy-d-glucitol) ppe Step 1: Don PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Dedicated Container) ppe->segregate container Step 3: Select & Label Container (HDPE, Clear Full Name) segregate->container store Step 4: Store in SAA (Near Point of Generation) container->store check_full Container >90% Full? store->check_full check_full->store No request_pickup Step 5: Request EH&S Pickup check_full->request_pickup Yes final_disposal Final Disposal (Managed by Licensed Vendor) request_pickup->final_disposal

Caption: Decision workflow for 1-Deoxy-d-glucitol waste management.

Conclusion

The proper disposal of 1-Deoxy-d-glucitol is a straightforward process when guided by the principles of safety, segregation, and regulatory compliance. Although not classified as hazardous waste, it must be managed as a professional chemical waste stream. By internalizing the steps and, more importantly, the reasons behind them—from wearing PPE to protect against irritation to utilizing your EH&S office for final disposal—you contribute to a culture of safety and environmental responsibility. This structured approach ensures that the lifecycle of this chemical in your laboratory concludes safely and in full compliance with all applicable regulations.

References

  • University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Columbia Research.
  • University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Daniels Health. (2025, May 21).
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). D-glucitol, 1-deoxy-1-(methylamino)
  • Anmol Chemicals. (2025, October 19). Meglumine or N-Methylglucamine SDS of Manufacturers.
  • Echemi. (n.d.).
  • ChemicalBook. (2026, January 17). 1-DEOXY-1-(OCTYLAMINO)
  • Fisher Scientific. (n.d.).
  • European Chemicals Agency (ECHA). (n.d.).
  • U.S. Environmental Protection Agency. (2025, December 19).
  • VLS Environmental Services. (n.d.). Hazardous vs. Non-Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA)
  • MCF Environmental Services. (2023, March 14). Hazardous and Non-Hazardous Waste Disposal: Why Businesses Must Comply.
  • National Center for Biotechnology Information. (n.d.). 1-Deoxy-D-glucitol. PubChem.
  • Alfa Aesar. (2011, February 10).
  • U.S. Waste. (n.d.). Non-Hazardous Industrial Waste Disposal.

Sources

Operational Safety Guide: Handling 1-Deoxy-d-glucitol (1,5-AG)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Safety Paradox & Risk Assessment

As researchers, we often encounter a dangerous complacency regarding "biological" molecules. 1-Deoxy-d-glucitol (commonly 1,5-Anhydro-D-glucitol or 1,5-AG ) presents a classic laboratory paradox.

Physiologically, it is a naturally occurring dietary polyol found in soy and rice, used clinically as a biomarker for short-term glycemic control [1]. However, laboratory-grade 1,5-AG (CAS: 154-58-5) must be handled as a hazardous bioactive agent.

Unlike the trace amounts found in food, the concentrated crystalline solid used in research is a metabolic competitor to glucose. According to conservative Safety Data Sheets (SDS) from major suppliers like Cayman Chemical, the pure substance is classified with high-risk H-codes including H301 (Toxic if swallowed) , H311 (Toxic in contact with skin) , and H331 (Toxic if inhaled) [2].

The Core Directive: Do not conflate dietary safety with occupational safety. Treat this substance as a potent metabolic inhibitor.

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling ≥95% purity 1,5-AG.

Protection ZoneRecommended EquipmentScientific Rationale
Respiratory N95 (US) or P2 (EU) Respirator (Minimum Requirement)Dust Control: The primary vector for exposure is inhalation of airborne micro-crystals during weighing. 1,5-AG is a fine powder; mucosal absorption is rapid.
Ocular Chemical Safety Goggles (ANSI Z87.1 / EN 166)Irritant Defense: Classified as H319 (Causes serious eye irritation) . Safety glasses with side shields are insufficient if fine dust generation is possible.
Dermal (Hand) Double Nitrile Gloves (Outer: 0.11mm, Inner: 0.08mm)Solvent Synergy: While 1,5-AG is water-soluble, it is often dissolved in DMSO or Methanol for assays. These solvents act as carriers, driving the "Toxic in contact with skin" (H311) agent through the dermal barrier.
Body Tyvek® Lab Coat or Apron (Closed front)Particulate Shedding: Cotton coats trap dust. Synthetic, non-woven materials prevent accumulation of the bioactive powder on clothing.

Part 3: Operational Workflow & Engineering Controls

Storage and Stability
  • Condition: Hygroscopic solid. Store at -20°C .

  • Risk: Moisture absorption causes clumping, leading to aggressive scraping and increased dust aerosolization during retrieval.

  • Protocol: Allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation.

Solubilization Protocol (The Critical Step)

Most accidents occur during the transition from solid to liquid.

  • Solvent Choice: Soluble in Water (~10 mg/mL), DMSO (~25 mg/mL), and Ethanol (~2 mg/mL) [2].

  • The "Carrier Effect": If using DMSO, remember that DMSO increases the skin permeability of dissolved compounds. A minor spill of 1,5-AG in water is manageable; a spill of 1,5-AG in DMSO allows immediate systemic absorption of the toxicant.

Waste Disposal
  • Solid Waste: Contaminated wipes and weighing boats must be disposed of as Hazardous Chemical Waste (not general trash).

  • Liquid Waste:

    • Aqueous solutions: Dispose in "Aqueous Waste with Toxic Additives."

    • Organic solvents:[1] Dispose in "Halogenated/Non-Halogenated Organic Waste" depending on the solvent.

  • Never pour down the drain, despite its sugar-like structure.

Part 4: Visualizing the Safety Logic

The following diagram illustrates the decision-making pathway for handling 1,5-AG, emphasizing the "Stop/Go" checks that prevent contamination and exposure.

G Start Start: 1,5-AG Handling Equilibrate Step 1: Equilibrate to RT (Prevent Condensation) Start->Equilibrate PPE_Check Step 2: PPE Verification (N95 + Nitrile + Goggles) Equilibrate->PPE_Check Weighing Step 3: Weighing (Inside Fume Hood) PPE_Check->Weighing Only if PPE secure Solvent_Select Step 4: Solubilization Weighing->Solvent_Select Water Solvent: Water/PBS (Low Permeability Risk) Solvent_Select->Water DMSO Solvent: DMSO/Methanol (HIGH Permeability Risk) Solvent_Select->DMSO Use_Case Experimental Use Water->Use_Case DMSO->Use_Case Double Glove Required Disposal Disposal: Chemical Waste (Do NOT Drain) Use_Case->Disposal

Figure 1: Operational workflow for 1,5-AG. Note the critical branch at Solubilization where DMSO increases dermal risk.

Part 5: Emergency Response Procedures

In the event of exposure, immediate action mitigates the "Toxic" (H301/H311) classification risks.

  • Inhalation (Dust):

    • Action: Move to fresh air immediately.

    • Medical: If breathing is difficult, oxygen should be administered by trained personnel.

  • Skin Contact (Solution/Powder):

    • Action: Wash with soap and copious water for 15 minutes.

    • Contraindication:Do not use ethanol to wash skin; it may increase absorption of the compound.

  • Eye Contact:

    • Action: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

References

  • Yamanouchi, T., et al. (1992). Origin and disposal of 1,5-anhydroglucitol, a major polyol in the human body.[2][3] American Journal of Physiology-Endocrinology and Metabolism.

  • Cayman Chemical. (2022).[1][4] Safety Data Sheet: 1,5-Anhydro-D-glucitol (CAS 154-58-5).[1]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 64960, 1,5-Anhydro-D-glucitol.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Deoxy-d-glucitol
Reactant of Route 2
1-Deoxy-d-glucitol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.